Igf2BP1-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C42H52FN3O10 |
|---|---|
Molecular Weight |
777.9 g/mol |
IUPAC Name |
[(2S,8S,9R,10R,13R,14S,16R)-17-[(E,2R)-6-acetyloxy-2-hydroxy-6-methyl-3-oxohept-4-en-2-yl]-16-hydroxy-4,4,9,13,14-pentamethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-2-yl] 2-[4-(4-fluorophenyl)-5-oxo-1,2,4-triazol-1-yl]acetate |
InChI |
InChI=1S/C42H52FN3O10/c1-23(47)56-37(2,3)17-16-31(49)42(9,54)34-28(48)19-39(6)30-15-14-26-27(41(30,8)32(50)20-40(34,39)7)18-29(35(52)38(26,4)5)55-33(51)21-46-36(53)45(22-44-46)25-12-10-24(43)11-13-25/h10-14,16-17,22,27-30,34,48,54H,15,18-21H2,1-9H3/b17-16+/t27-,28-,29+,30+,34?,39+,40-,41+,42+/m1/s1 |
InChI Key |
TYPLITLLZBGXGF-ZQMQXGTISA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)(C1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H](C(=O)C4(C)C)OC(=O)CN5C(=O)N(C=N5)C6=CC=C(C=C6)F)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(=O)C4(C)C)OC(=O)CN5C(=O)N(C=N5)C6=CC=C(C=C6)F)C)C)C)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of IGF2BP1-IN-1 in Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical oncogenic factor in various malignancies, including lung cancer. Its overexpression is correlated with poor prognosis and therapeutic resistance, making it an attractive target for novel cancer therapies. This technical guide provides a comprehensive overview of the mechanism of action of IGF2BP1 inhibitors, with a focus on the promising small molecule AVJ16, a derivative of the initial lead compound 7773. We delve into the core signaling pathways modulated by IGF2BP1, the preclinical efficacy of its inhibition, and detailed protocols for key experimental assays to facilitate further research and drug development in this area.
Introduction: The Role of IGF2BP1 in Lung Cancer
IGF2BP1 is an RNA-binding protein that plays a pivotal role in post-transcriptional gene regulation. It functions as an "m6A reader," binding to N6-methyladenosine (m6A) modifications on target messenger RNAs (mRNAs). This binding stabilizes the mRNAs of numerous oncogenes, leading to their enhanced expression and promoting cancer cell proliferation, survival, migration, and invasion.[1][2] In lung cancer, particularly non-small cell lung cancer (NSCLC), IGF2BP1 is frequently upregulated and its elevated expression is associated with advanced tumor stages and reduced patient survival.[3][4]
IGF2BP1-IN-1: A Class of Targeted Inhibitors
"this compound" represents a class of small molecule inhibitors designed to disrupt the function of IGF2BP1. Several compounds fall under this umbrella, including BTYNB, 7773, and its optimized derivative, AVJ16.[5][6] These inhibitors function by directly binding to IGF2BP1, thereby preventing its interaction with target mRNAs. This leads to the destabilization and subsequent degradation of key oncogenic transcripts.
Nomenclature Clarification:
-
7773: An initial lead compound identified through high-throughput screening.[6]
-
AVJ16: An optimized derivative of 7773 with improved binding affinity and potency. It is currently a lead candidate for preclinical development.[5][6]
-
BTYNB: Another small molecule inhibitor of IGF2BP1 that has been studied in various cancer models.
This guide will primarily focus on AVJ16 due to the availability of recent and specific data in the context of lung cancer.
Mechanism of Action of AVJ16
AVJ16 exerts its anti-cancer effects by directly binding to a hydrophobic pocket at the interface of the KH3 and KH4 domains of IGF2BP1.[5][6] This binding allosterically inhibits the ability of IGF2BP1 to bind to its target mRNAs. The primary mechanism of action involves the disruption of the IGF2BP1-RNA interaction, leading to the downregulation of key pro-oncogenic signaling pathways.
Disruption of IGF2BP1-RNA Binding
The core of AVJ16's mechanism is its ability to physically obstruct the interaction between IGF2BP1 and the m6A-containing motifs on its target mRNAs. This has been demonstrated through various biophysical and cellular assays.
dot
Downregulation of Key Signaling Pathways
By preventing the stabilization of oncogenic transcripts, AVJ16 effectively silences multiple cancer-promoting pathways simultaneously. In lung adenocarcinoma (LUAD) cells, treatment with AVJ16 leads to the downregulation of RNAs encoding members of several pro-oncogenic signaling pathways.[1][2][7]
-
Wnt/β-catenin Pathway: IGF2BP1 is known to stabilize β-catenin mRNA. Inhibition by AVJ16 leads to reduced β-catenin levels, thereby suppressing Wnt signaling, which is crucial for cancer cell proliferation and stemness.[7]
-
Hedgehog Pathway: Components of the Hedgehog pathway are also targets of IGF2BP1. AVJ16 treatment results in their downregulation, inhibiting a pathway critical for tumor growth and metastasis.[1][2]
-
PI3K-Akt Pathway: This central signaling pathway, which governs cell survival and proliferation, is dampened by AVJ16 through the destabilization of key pathway components' mRNAs.[1][2]
-
KRAS Signaling: AVJ16 has been shown to reduce the levels of KRAS mRNA and protein, a critical oncogene in a significant subset of lung cancers.[5]
dot
References
- 1. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. news-medical.net [news-medical.net]
- 4. afhu.org [afhu.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. An immunogenic model of KRAS-mutant lung cancer enables evaluation of targeted therapy and immunotherapy combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Igf2BP1-IN-1: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical post-transcriptional regulator in oncogenesis.[1][2][3] As an oncofetal protein, its expression is abundant during embryonic development but significantly downregulated in most adult tissues.[1] However, IGF2BP1 is re-expressed in a wide array of cancers, including colorectal, hepatocellular, gallbladder, and breast cancers, where its elevated levels are often correlated with poor prognosis and shorter survival rates.[1] IGF2BP1 functions by binding to specific mRNAs, thereby regulating their stability, localization, and translation.[4][5][6] A key aspect of its function is its role as an N6-methyladenosine (m6A) "reader," where it recognizes m6A-modified transcripts of proto-oncogenes like c-MYC, PTEN, and MAPK4, leading to their stabilization and enhanced expression.[1][7] This activity promotes cancer cell proliferation, invasion, and chemoresistance, making IGF2BP1 a compelling target for therapeutic intervention.[1][2]
This technical guide details the discovery and development of a representative small molecule inhibitor of IGF2BP1, herein referred to as Igf2BP1-IN-1, consolidating findings from preclinical studies on molecules such as '7773' and its optimized derivative 'AVJ16'.
Discovery of this compound
The initial identification of IGF2BP1 inhibitors was achieved through a high-throughput screening (HTS) of over 27,000 small molecules.[8] This screen was based on a fluorescence polarization (FP) assay designed to identify compounds that could disrupt the interaction between IGF2BP1 and a Kras RNA fragment.[8] This effort led to the discovery of the lead compound '7773'.[5][8]
Further lead optimization through structure-activity relationship (SAR) studies resulted in the synthesis of 27 novel compounds.[4] These were evaluated for their ability to inhibit IGF2BP1, leading to the identification of 'AVJ16', a derivative of '7773' with significantly improved potency and specificity.[4][5]
Experimental Workflow for Inhibitor Discovery
Caption: Workflow for the discovery and validation of IGF2BP1 inhibitors.
Quantitative Data
The following tables summarize the key quantitative data for the discovered IGF2BP1 inhibitors.
Table 1: In Vitro Binding Affinity and Inhibition
| Compound | Assay Type | Target | IC50 | Kd | Reference |
| 7773 | EMSA | Igf2bp1-Kras 6 RNA | ~30 µM | - | [8] |
| AVJ16 | Binding Assays | IGF2BP1 | - | 1.4 µM | [6] |
Table 2: Cellular Activity
| Compound | Assay Type | Cell Line | Effect | Notes | Reference |
| 7773 | Wound Healing | LKR-M (expressing human Igf2bp1) | Inhibition of cell migration | No effect on proliferation; specific to Igf2bp1 expressing cells. | [8] |
| AVJ16 | Wound Healing | H1299 (high endogenous IGF2BP1) | Inhibition of cell migration | >14 times more effective than '7773'. No effect in LKR-M cells with low IGF2BP1. | [4] |
Mechanism of Action
This compound acts by directly binding to the IGF2BP1 protein and disrupting its interaction with target mRNAs.[5][8] Studies with AVJ16 have localized the binding site to a hydrophobic region at the interface of the KH3 and KH4 domains of IGF2BP1.[5][6] By occupying this site, the inhibitor prevents the protein from binding to its RNA targets, such as Kras and other pro-oncogenic transcripts.[5][8] This leads to the destabilization and subsequent degradation of these mRNAs, resulting in reduced levels of their corresponding oncoproteins and suppression of downstream signaling pathways, such as the ERK signaling pathway.[8]
IGF2BP1 Signaling Pathway and Point of Intervention
Caption: IGF2BP1 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited in the discovery and characterization of this compound are provided below.
Fluorescence Polarization (FP)-Based High-Throughput Screen
-
Objective: To identify small molecules that inhibit the binding of Igf2bp1 to a specific RNA probe.
-
Probe: A fluorescently labeled RNA fragment from the Kras gene (Kras 6 RNA) was used.[8]
-
Procedure:
-
Recombinant Igf2bp1 protein is incubated with the fluorescently labeled Kras 6 RNA probe.
-
In the bound state, the larger complex tumbles slowly in solution, resulting in a high fluorescence polarization value.
-
Small molecule compounds from a library are added to individual wells.
-
If a compound displaces the RNA probe from Igf2bp1, the free probe tumbles more rapidly, leading to a decrease in fluorescence polarization.
-
Hits are identified as compounds that cause a significant, dose-dependent decrease in fluorescence polarization.[8]
-
Cell-Based Split-Luciferase Assay
-
Objective: To evaluate the inhibitory effect of compounds on IGF2BP1 function within a cellular context.
-
Principle: This assay is designed to measure the IGF2BP1-mediated interaction or stabilization of a target mRNA.
-
Procedure:
-
A reporter construct is created where a luciferase gene is split into two non-functional fragments.
-
One fragment is linked to a protein of interest, and the other to a protein that interacts with the first, or their interaction is mediated by an RNA bridge stabilized by IGF2BP1.
-
In the presence of functional IGF2BP1, the interaction occurs, bringing the luciferase fragments together and reconstituting its activity, which can be measured by luminescence.
-
Test compounds are added to the cells.
-
A decrease in luminescence indicates that the compound has inhibited IGF2BP1's function, disrupting the interaction and preventing luciferase reconstitution.[4]
-
Microscale Thermophoresis (MST)
-
Objective: To quantify the binding affinity (Kd) between IGF2BP1 and the inhibitor.
-
Procedure:
-
Recombinant full-length Igf2bp1 protein is labeled with a fluorescent dye (e.g., RED-tris-NTA).[8]
-
A fixed concentration of the labeled protein is mixed with a serial dilution of the inhibitor compound.[8]
-
The mixtures are loaded into capillaries and subjected to a microscopic temperature gradient.[8]
-
The movement of the fluorescently labeled protein along this gradient (thermophoresis) changes upon binding to the inhibitor.
-
This change in movement is measured and plotted against the ligand concentration to determine the dissociation constant (Kd).[8]
-
Electrophoretic Mobility Shift Assay (EMSA)
-
Objective: To qualitatively and semi-quantitatively assess the inhibition of the IGF2BP1-RNA interaction.
-
Procedure:
-
A fluorescently labeled RNA probe (e.g., Kras 6 RNA) is used.[8]
-
Recombinant Igf2bp1 protein is incubated with the labeled RNA probe.
-
In the presence of the inhibitor compound (or DMSO as a control), the mixture is incubated to allow for binding or inhibition to occur.[8]
-
The samples are then run on a non-denaturing polyacrylamide gel.
-
The protein-RNA complex migrates slower than the free RNA probe, resulting in a "shifted" band.
-
An effective inhibitor will reduce the amount of the shifted complex, which can be visualized and quantified. The concentration of inhibitor that reduces the shifted band by 50% is the IC50.[8]
-
Wound Healing Assay
-
Objective: To assess the effect of the inhibitor on cancer cell migration.
-
Procedure:
-
A confluent monolayer of cancer cells (e.g., H1299 or LKR-M) is cultured in a petri dish.[4][8]
-
A "wound" or scratch is created in the cell monolayer using a sterile pipette tip.
-
The cells are then treated with the inhibitor compound or a vehicle control (DMSO).
-
The closure of the wound by migrating cells is monitored and imaged at regular intervals.
-
The rate of wound closure is quantified to determine the effect of the inhibitor on cell migration.[8]
-
RNA Immunoprecipitation (RIP) Sequencing
-
Objective: To identify the specific mRNA targets that are bound by IGF2BP1 in cells.
-
Procedure:
-
Cells are lysed, and the lysate is incubated with an antibody specific to IGF2BP1.[9]
-
The antibody-IGF2BP1-mRNA complexes are pulled down using protein A/G beads.[9]
-
After washing, the RNA is extracted from the immunoprecipitated complexes.
-
This RNA is then sequenced to identify the transcripts that were bound to IGF2BP1.[9]
-
Conclusion
The development of small molecule inhibitors targeting IGF2BP1, such as this compound, represents a promising therapeutic strategy for a variety of cancers.[4][5] The discovery of lead compounds like '7773' and their subsequent optimization to yield more potent and specific molecules like 'AVJ16' demonstrates the feasibility of drugging this RNA-binding protein.[5][6][8] The mechanism of action, involving the direct disruption of the IGF2BP1-mRNA interaction, provides a clear rationale for their anti-cancer effects. The experimental protocols outlined herein provide a robust framework for the continued discovery and characterization of novel IGF2BP1 inhibitors, paving the way for their potential clinical translation.
References
- 1. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Inhibition of Oncogenic Pathways via IGF2BP1 Targeting
Disclaimer: The specific compound "Igf2BP1-IN-1" is not extensively documented in the reviewed scientific literature. This guide therefore focuses on the mechanisms and effects of well-characterized small molecule inhibitors of the Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1), such as BTYNB and the 7773/AVJ16 series, as representative examples of this therapeutic class.
Executive Summary
Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1) is an oncofetal RNA-binding protein (RBP) that has emerged as a critical driver of tumorigenesis in a multitude of cancers, including those of the lung, liver, pancreas, and colon.[1][2][3][4] Its expression is often correlated with poor prognosis and resistance to therapy.[2][5][6] IGF2BP1 functions primarily as a post-transcriptional regulator, binding to and stabilizing a cohort of pro-oncogenic messenger RNAs (mRNAs), thereby shielding them from degradation and enhancing their translation into oncoproteins.[3][5] A key aspect of its function is its role as an N6-methyladenosine (m6A) "reader," preferentially binding to m6A-modified transcripts to exert its stabilizing effect.[1][2][6][7]
Key targets of IGF2BP1 include the mRNAs of potent oncogenes such as MYC, KRAS, and E2F1.[1][6][8] By upregulating these proteins, IGF2BP1 promotes multiple cancer hallmarks, including uncontrolled proliferation, cell cycle progression, metabolic reprogramming, and metastasis.[2][3][9] The development of small molecule inhibitors that disrupt the IGF2BP1-RNA interaction represents a promising therapeutic strategy to counteract its oncogenic functions.[2][10][11] This document provides a detailed overview of the mechanism of IGF2BP1, the action of its inhibitors, and their role in suppressing key oncogenic pathways, supplemented with quantitative data and detailed experimental protocols.
The Role and Mechanism of IGF2BP1 in Oncogenesis
IGF2BP1 is a member of a conserved family of RBPs characterized by two RNA-recognition motifs (RRMs) and four K-homology (KH) domains, which together mediate its binding to target mRNAs.[12][13] In cancer cells, IGF2BP1 recognizes and binds to specific sequences or m6A modifications, often within the 3' untranslated region (3'UTR) or coding regions of its target transcripts.[1][3][14][15] This binding event protects the mRNA from miRNA-mediated decay and other degradation pathways, leading to increased mRNA half-life and subsequent protein expression.[4][6][9] This stabilization of multiple oncogenic transcripts establishes IGF2BP1 as a master regulator of cancer progression.
Small Molecule Inhibitors of IGF2BP1
Targeting the IGF2BP1-RNA interaction with small molecules is a viable therapeutic approach. These inhibitors function by physically binding to IGF2BP1 and preventing its association with target mRNAs.
-
7773 and AVJ16: Identified through a high-throughput screen, the small molecule '7773' was found to inhibit IGF2BP1's binding to KRAS RNA.[16] Further optimization led to the derivative AVJ16, which demonstrates a 12-fold higher binding affinity.[10][11] Structural studies revealed that these compounds bind to a hydrophobic pocket at the interface of the KH3 and KH4 domains, allosterically inhibiting RNA binding.[10][11][16][17]
-
BTYNB: This small molecule has been shown to disrupt the function of IGF2BP1, interfering with its ability to enhance E2F-driven gene expression and subsequently inhibiting tumor growth.[6][13] It has also been shown to inhibit the malignant phenotypes of esophageal squamous cell carcinoma cells.[18]
The mechanism of these inhibitors restores the natural turnover of oncogenic mRNAs, leading to reduced oncoprotein levels and the suppression of cancer-promoting pathways.
Inhibition of Key Oncogenic Pathways
By preventing the stabilization of its target mRNAs, IGF2BP1 inhibitors lead to the downregulation of several critical oncogenic signaling pathways.
-
KRAS Pathway: Inhibition of IGF2BP1 leads to the destabilization of KRAS mRNA.[16][19] This reduces KRAS protein levels and consequently dampens downstream signaling through pathways like ERK, which is critical for cell proliferation and survival.[8][16]
-
MYC Pathway: IGF2BP1 stabilizes MYC mRNA, a master regulator of cell growth and metabolism.[6][12][15] Inhibitors reverse this effect, reducing MYC protein levels and arresting cell proliferation.[13] It is noteworthy that in gastric cancer, a contradictory tumor-suppressive role has been proposed, where IGF2BP1 appears to promote MYC mRNA degradation.[20] This context-dependent function highlights the complexity of RBP biology.
-
E2F Pathway: IGF2BP1 acts as a "post-transcriptional super-enhancer" of E2F-driven gene expression.[6] It stabilizes the mRNA of the E2F1 transcription factor itself, as well as numerous E2F target genes that are essential for the G1/S phase transition of the cell cycle.[3][4][6] Inhibition of IGF2BP1 disrupts this feed-forward loop, leading to cell cycle arrest.[6]
-
Other Pathways: Through its broad range of mRNA targets, IGF2BP1 inhibition has also been shown to impact PI3K-Akt, Wnt, and Hedgehog signaling, all of which are fundamental to tumor growth and metastasis.[11][21][22]
Quantitative Data on IGF2BP1 Inhibitors
The following tables summarize key quantitative data for representative IGF2BP1 inhibitors based on published literature.
Table 1: Inhibitor Binding Affinity and Efficacy
| Compound | Assay Type | Target | Value | Reference |
|---|---|---|---|---|
| 7773 | Fluorescence Polarization | Igf2bp1-Kras RNA binding | IC₅₀ ≈ 30 µM | [19] |
| AVJ16 | Binding Assay | IGF2BP1 Protein | Kd = 1.4 µM | [11] |
| AVJ16 | Binding Assay | IGF2BP1 Protein | 12-fold higher affinity than 7773 |[10][11] |
Table 2: Cellular and Phenotypic Effects of IGF2BP1 Inhibition
| Inhibitor/Method | Cell Line / Model | Effect | Observation | Reference |
|---|---|---|---|---|
| 7773 | Cultured cancer cells | Inhibition of cell migration | Dose-dependent inhibition in wound healing assay | [16] |
| 7773 | Cultured cancer cells | Inhibition of signaling | Reduction in ERK phosphorylation | [19] |
| AVJ16 | Cell lines with high IGF2BP1 | Inhibition of cell migration | Most efficient of 7773 derivatives tested | [10] |
| BTYNB | Esophageal cancer cells | Inhibition of migration/invasion | Significant reduction in Transwell assays | [18] |
| BTYNB | Neuroblastoma cells | Synergistic cytotoxicity | Enhanced effect when combined with chemotherapy or CDK inhibitors | [13] |
| IGF2BP1 Knockdown | Pancreatic cancer cells | RNA stability | Shortened half-life of INHBA mRNA | [18] |
| IGF2BP1 Knockdown | Ovarian cancer cells | Spheroid invasion | Significant impairment of invasion in 3D culture |[9] |
Key Experimental Protocols
Detailed methodologies are crucial for the study and validation of IGF2BP1 inhibitors. Below are protocols for key experiments.
Protocol: RNA Immunoprecipitation (RIP) for Target Identification
This protocol is used to identify the specific mRNA transcripts that are physically associated with IGF2BP1 in cells.
-
Objective: To co-immunoprecipitate IGF2BP1-RNA complexes and identify the bound RNA via sequencing (RIP-Seq) or qPCR (RIP-qPCR).
-
Core Principle: An antibody specific to IGF2BP1 is used to pull down the protein and any associated RNA molecules from a cell lysate.
-
Methodology:
-
Cell Lysis: Harvest approximately 10-20 million cells and lyse them in a polysome lysis buffer (PLB) supplemented with protease and RNase inhibitors to preserve protein-RNA complexes.[23]
-
Immunoprecipitation:
-
Pre-clear the lysate with non-specific IgG and protein A/G magnetic beads to reduce background.
-
Incubate the cleared lysate with 5-10 µg of anti-IGF2BP1 antibody (or control IgG) overnight at 4°C with rotation.[23]
-
Add fresh protein A/G beads to capture the antibody-protein-RNA complexes. Incubate for 2-4 hours at 4°C.
-
-
Washing: Wash the beads extensively (5-7 times) with a high-salt wash buffer (e.g., NT2 buffer) to remove non-specific binding.[23]
-
Elution and RNA Isolation:
-
Elute the complexes from the beads.
-
Treat with Proteinase K to digest the protein components.
-
Extract the RNA using a standard phenol-chloroform or column-based method.
-
-
Analysis:
-
Protocol: Fluorescence Polarization (FP) for Inhibitor Screening
This high-throughput assay is used to screen for small molecules that disrupt the IGF2BP1-RNA interaction.
-
Objective: To identify compounds that decrease the FP signal, indicating inhibition of protein-RNA binding.
-
Core Principle: A small, fluorescently labeled RNA probe tumbles rapidly in solution, resulting in low polarization. When bound by a large protein like IGF2BP1, the complex tumbles slower, increasing polarization. An inhibitor will displace the RNA, reducing the signal.
-
Methodology:
-
Reagents:
-
Assay Setup (384-well plate):
-
To each well, add the fluorescent RNA probe at a fixed concentration.
-
Add IGF2BP1 protein at a concentration that yields a significant FP signal shift (typically near its Kd).
-
Add compounds from the library to test wells (and DMSO to control wells).
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.
-
Measurement: Read the fluorescence polarization on a suitable plate reader.
-
Analysis: Identify "hits" as compounds that cause a significant, dose-dependent decrease in the FP signal compared to DMSO controls.[19]
-
Protocol: Microscale Thermophoresis (MST) for Binding Affinity
MST is a highly sensitive method to quantify the binding affinity (Kd) between an inhibitor and the target protein.
-
Objective: To determine the dissociation constant (Kd) of the inhibitor-IGF2BP1 interaction.
-
Core Principle: The movement of a molecule through a microscopic temperature gradient (thermophoresis) is dependent on its size, charge, and hydration shell. Binding events alter these properties, leading to a change in movement that can be precisely measured.
-
Methodology:
-
Protein Labeling: Label purified IGF2BP1 with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins).[19]
-
Sample Preparation:
-
Prepare a serial dilution of the inhibitor compound in a suitable buffer.
-
Mix each inhibitor dilution 1:1 with a constant concentration of the labeled IGF2BP1 protein.
-
-
Measurement:
-
Load the samples into glass capillaries.
-
Place the capillaries in an MST instrument (e.g., Monolith NT.115).
-
The instrument applies an infrared laser to create a temperature gradient and measures the change in fluorescence as molecules move out of the heated spot.
-
-
Analysis: Plot the change in thermophoresis against the logarithm of the inhibitor concentration. Fit the resulting binding curve to an appropriate model to calculate the Kd.[19]
-
Conclusion and Future Directions
IGF2BP1 is a potent, multi-faceted oncoprotein that drives cancer progression by post-transcriptionally upregulating a network of oncogenes. The development of small molecule inhibitors that disrupt its ability to bind and stabilize target mRNAs is a highly promising therapeutic strategy. Compounds like AVJ16 and BTYNB have demonstrated the ability to inhibit key oncogenic pathways, including KRAS, MYC, and E2F signaling, leading to reduced cell proliferation, migration, and tumor growth in preclinical models.
Future work in this field will focus on improving the potency, selectivity, and pharmacokinetic properties of existing inhibitors. A deeper understanding of the context-dependent roles of IGF2BP1 in different cancer types will be crucial for identifying patient populations most likely to benefit from this therapeutic approach. Furthermore, exploring combination therapies, where IGF2BP1 inhibitors are used alongside conventional chemotherapy or other targeted agents, may unlock synergistic effects and overcome mechanisms of drug resistance.[13] The continued investigation into targeting this "undruggable" class of RBP offers a new and exciting frontier in cancer therapy.
References
- 1. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IGF2BP1: a critical driver of cancer progression and therapeutic target - ecancer [ecancer.org]
- 3. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 4. IGF2BP1—An Oncofetal RNA-Binding Protein Fuels Tumor Virus Propagation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. oncologynews.com.au [oncologynews.com.au]
- 8. IGF2BP1 enhances an aggressive tumor cell phenotype by impairing miRNA-directed downregulation of oncogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | IGF2BP1, a New Target to Overcome Drug Resistance in Melanoma? [frontiersin.org]
- 14. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Recognition of RNA N6-methyladenosine by IGF2BP Proteins Enhances mRNA Stability and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Tumor suppressive function of IGF2BP1 in gastric cancer through decreasing MYC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Insulin-like growth factor 2 mRNA-binding protein 1 promotes cell proliferation via activation of AKT and is directly targeted by microRNA-494 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. IGF2BP1 insulin like growth factor 2 mRNA binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 23. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Interaction of Small Molecule Inhibitors with IGF2BP1: A Technical Overview of Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a significant therapeutic target in oncology. An oncofetal protein, its expression is markedly elevated in various cancers, where it plays a crucial role in tumor progression by stabilizing pro-oncogenic mRNAs, such as c-Myc and KRAS.[1][2][3] The development of small molecule inhibitors that can disrupt the interaction between IGF2BP1 and its target mRNAs represents a promising strategy for cancer therapy.[4] This technical guide provides an in-depth analysis of the binding affinity and kinetics of reported small molecule inhibitors of IGF2BP1, with a focus on the compound identified as '7773'. We will delve into the quantitative binding data and the experimental protocols utilized for their determination.
Quantitative Binding Data for IGF2BP1 Inhibitors
The following table summarizes the key quantitative data for a notable small molecule inhibitor of IGF2BP1, compound 7773, which has been identified through high-throughput screening.[5]
| Compound | Parameter | Value | Experimental Method | Target RNA Context | Source |
| 7773 | IC₅₀ | 30.45 µM | Fluorescence Polarization (FP) | Kras 6 RNA | [6] |
| 7773 | Kᴅ | 17 µM | Microscale Thermophoresis (MST) | Igf2bp1 protein | [5] |
Note: The IC₅₀ value represents the concentration of the inhibitor required to displace 50% of the fluorescently labeled RNA probe from IGF2BP1. The Kᴅ (dissociation constant) value reflects the equilibrium constant for the inhibitor binding to the IGF2BP1 protein, with a lower value indicating a higher binding affinity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of binding data. The following sections outline the protocols for the key experiments cited.
Fluorescence Polarization (FP) Assay
Fluorescence Polarization is a widely used technique to monitor molecular interactions in solution. It is based on the principle that the degree of polarization of emitted light from a fluorescently labeled molecule is dependent on its rotational diffusion. A small, fluorescently labeled molecule (like an RNA probe) tumbles rapidly in solution, resulting in low polarization. Upon binding to a larger molecule (like IGF2BP1), its tumbling slows down, leading to an increase in polarization. An inhibitor that disrupts this interaction will cause a decrease in polarization.
Protocol Outline:
-
Probe Preparation: A specific RNA fragment, such as a segment of the Kras 3'UTR known to bind IGF2BP1, is synthesized and fluorescently labeled (e.g., with fluorescein).[5]
-
Protein Preparation: Recombinant human IGF2BP1 protein is purified.
-
Assay Setup: The assay is typically performed in a 384-well plate format. Each well contains:
-
A fixed concentration of the fluorescently labeled RNA probe.
-
A fixed concentration of the IGF2BP1 protein, determined to give a significant polarization signal upon binding to the probe.
-
Varying concentrations of the test inhibitor (e.g., compound 7773).
-
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Measurement: The fluorescence polarization is measured using a plate reader equipped with appropriate filters for the chosen fluorophore.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration relative to controls (no inhibitor). The IC₅₀ value is then determined by fitting the data to a dose-response curve.[6]
Microscale Thermophoresis (MST)
Microscale Thermophoresis is a powerful technique for quantifying biomolecular interactions. It measures the directed movement of molecules in a microscopic temperature gradient. This movement, termed thermophoresis, is sensitive to changes in the hydration shell, size, and charge of a molecule, all of which can be altered upon ligand binding.
Protocol Outline:
-
Protein Labeling (Optional): In some MST experiments, the protein of interest (IGF2BP1) is fluorescently labeled. Alternatively, the intrinsic tryptophan fluorescence can be used.
-
Sample Preparation: A series of dilutions of the unlabeled ligand (the inhibitor, e.g., compound 7773) is prepared. A constant concentration of the fluorescently labeled (or unlabeled) protein is added to each dilution.
-
Capillary Loading: The samples are loaded into glass capillaries.
-
MST Measurement: The capillaries are placed in the MST instrument. An infrared laser creates a precise microscopic temperature gradient within the capillary, and the fluorescence inside the capillary is monitored. The change in fluorescence as molecules move along this temperature gradient is measured.
-
Data Analysis: The change in the thermophoretic signal is plotted against the logarithm of the ligand concentration. The Kᴅ is determined by fitting the resulting binding curve to an appropriate model.[5]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate the IGF2BP1 signaling pathway and a typical experimental workflow for inhibitor screening.
References
- 1. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 2. academic.oup.com [academic.oup.com]
- 3. RNA-Binding Protein IGF2BP1 in Cutaneous Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Preliminary Efficacy of Igf2BP1-IN-1: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical oncogene, implicated in tumor proliferation, metastasis, and therapeutic resistance across a spectrum of cancers. Its role as a post-transcriptional regulator, stabilizing oncogenic mRNAs, positions it as a compelling target for novel cancer therapies. This technical guide provides a comprehensive overview of the preliminary efficacy of small molecule inhibitors of IGF2BP1, with a focus on the preclinical data for compounds such as BTYNB and AVJ16. This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows to support ongoing research and development in this promising area of oncology.
Introduction to IGF2BP1 as a Therapeutic Target
IGF2BP1 is an RNA-binding protein that is highly expressed during embryogenesis and largely silenced in adult tissues. However, its expression is reactivated in numerous malignancies, including lung, liver, breast, and colorectal cancers, where it correlates with poor prognosis and resistance to therapy.[1] IGF2BP1 functions by binding to N6-methyladenosine (m6A) modifications on target mRNAs, thereby enhancing their stability and translation. Key targets of IGF2BP1 include well-known oncogenes such as MYC, KRAS, and E2F1. By stabilizing these transcripts, IGF2BP1 promotes uncontrolled cell proliferation, invasion, and metabolic reprogramming, contributing to the hallmarks of cancer.[1] The development of small molecule inhibitors that disrupt the IGF2BP1-RNA interaction represents a promising therapeutic strategy to counteract these oncogenic effects.
Quantitative Efficacy of Igf2BP1-IN-1 Analogs
Significant progress has been made in the development of small molecule inhibitors targeting IGF2BP1. The following tables summarize the in vitro and in vivo efficacy data for two leading compounds, BTYNB and AVJ16, a derivative of the initial lead compound '7773'.
Table 1: In Vitro Efficacy of IGF2BP1 Inhibitors
| Compound | Assay Type | Metric | Value | Cell Line(s) / Target | Reference(s) |
| AVJ16 | Split-Luciferase | IC50 | 0.7 µM | RKO (transfected) | [2] |
| Microscale Thermophoresis (MST) | Kd | 1.4 µM | Recombinant IGF2BP1 | [2] | |
| 7773 (lead compound) | Split-Luciferase | IC50 | 10 µM | RKO (transfected) | [2] |
| Microscale Thermophoresis (MST) | Kd | 17 µM | Recombinant IGF2BP1 | [2] | |
| BTYNB | Cell Proliferation | - | Potent Inhibition | IMP1-positive ovarian and melanoma cells | [3][4][5] |
| Anchorage-Independent Growth | - | Complete Blockade (at 10 µM) | SK-MEL2 (melanoma), ES-2 (ovarian) | [3][4][5] |
Table 2: In Vivo Efficacy of IGF2BP1 Inhibitors
| Compound | Cancer Model | Dosing Regimen | Key Findings | Reference(s) |
| AVJ16 | Lung Adenocarcinoma Xenograft | Intraperitoneal (IP) injection | Almost completely prevented tumor growth and metastasis. | [1][2][6][7][8] |
| BTYNB | Hepatocellular Carcinoma Xenograft | 1 or 5 mg/kg daily for 14 days (IP) | Substantially reduced tumor volume and weight. | |
| BTYNB | Basal Cell Carcinoma Xenograft | Doxycycline-induced shRNA knockdown | Significantly reduced tumor growth. |
Signaling Pathways and Mechanism of Action
IGF2BP1 exerts its oncogenic function by stabilizing a host of mRNAs that are central to cancer cell proliferation, survival, and metastasis. The small molecule inhibitors, such as BTYNB and AVJ16, function by directly binding to IGF2BP1 and disrupting its interaction with these target mRNAs. This leads to the degradation of the oncogenic transcripts and a subsequent reduction in the corresponding protein levels.
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to evaluate the efficacy of IGF2BP1 inhibitors.
Fluorescence Polarization (FP) Assay for Inhibitor Binding
This assay is used to determine the binding affinity of small molecule inhibitors to IGF2BP1.
Principle: The assay measures the change in the polarization of fluorescently labeled RNA upon binding to IGF2BP1. Small, unbound fluorescent RNA tumbles rapidly in solution, resulting in low polarization. When bound to the much larger IGF2BP1 protein, the complex tumbles more slowly, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.
Materials:
-
Purified recombinant IGF2BP1 protein
-
Fluorescently labeled RNA probe corresponding to an IGF2BP1 binding site (e.g., from c-Myc or KRAS mRNA)
-
Assay buffer (e.g., 10 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MgCl2, 0.01% Tween-20)
-
384-well, non-binding, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of the IGF2BP1 inhibitor in the assay buffer.
-
In a 384-well plate, add a fixed concentration of purified IGF2BP1 protein to each well.
-
Add the serially diluted inhibitor to the wells containing IGF2BP1 and incubate for 30 minutes at room temperature.
-
Add a fixed concentration of the fluorescently labeled RNA probe to all wells.
-
Incubate for an additional 60 minutes at room temperature, protected from light.
-
Measure the fluorescence polarization using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
In Vitro Wound Healing (Scratch) Assay
This assay assesses the effect of IGF2BP1 inhibitors on cancer cell migration.
Principle: A "wound" or scratch is created in a confluent monolayer of cancer cells. The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the inhibitor.
Materials:
-
Cancer cell line with high IGF2BP1 expression (e.g., SK-MEL2, H1299)
-
Complete cell culture medium
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells in a multi-well plate and grow until they form a confluent monolayer.
-
Using a sterile pipette tip, create a straight scratch across the center of the cell monolayer.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the IGF2BP1 inhibitor at various concentrations. A vehicle control (e.g., DMSO) should be included.
-
Capture images of the scratch at time 0.
-
Incubate the plate under standard cell culture conditions.
-
Capture images of the same fields at regular intervals (e.g., every 6-8 hours) for 24-48 hours.
-
Measure the width of the scratch at different time points and calculate the percentage of wound closure.
Xenograft Mouse Model for In Vivo Efficacy
This model evaluates the anti-tumor efficacy of IGF2BP1 inhibitors in a living organism.
Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the IGF2BP1 inhibitor, and tumor growth is monitored over time.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Human cancer cell line with high IGF2BP1 expression
-
Matrigel or similar basement membrane matrix
-
IGF2BP1 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Culture the cancer cells and harvest them during the logarithmic growth phase.
-
Resuspend the cells in a mixture of sterile PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the IGF2BP1 inhibitor or vehicle control to the respective groups according to the desired dosing schedule (e.g., daily intraperitoneal injections).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
Conclusion and Future Directions
The preliminary data on IGF2BP1 inhibitors, particularly BTYNB and AVJ16, are highly encouraging and validate IGF2BP1 as a druggable target in oncology. These compounds have demonstrated potent and selective inhibition of IGF2BP1, leading to reduced cancer cell proliferation, migration, and in vivo tumor growth. The detailed experimental protocols provided herein offer a framework for the continued evaluation and optimization of these and other IGF2BP1-targeting molecules.
Future studies should focus on:
-
Expanding the in vivo efficacy studies to a broader range of cancer models, including patient-derived xenografts (PDXs).
-
Conducting comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to optimize dosing regimens.
-
Investigating potential mechanisms of acquired resistance to IGF2BP1 inhibitors.
-
Exploring combination therapies with existing standard-of-care treatments.
The continued development of potent and specific IGF2BP1 inhibitors holds the promise of a new class of targeted therapies for a wide range of difficult-to-treat cancers.
References
- 1. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. AVJ16 inhibits the RNA binding protein IGF2BP1 in lung adenocarcinomas and prevents tumor growth in mice | bioRxiv [biorxiv.org]
- 7. pure.psu.edu [pure.psu.edu]
- 8. researchgate.net [researchgate.net]
IGF2BP1-IN-1: A Chemical Probe for Interrogating IGF2BP1 Function
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that has emerged as a critical regulator of tumorigenesis. Its overexpression in a variety of cancers is correlated with poor prognosis, making it a compelling target for therapeutic intervention. IGF2BP1 functions by binding to specific mRNA transcripts, thereby controlling their stability, translation, and localization. This post-transcriptional regulation affects a wide array of oncogenic pathways, including cell proliferation, survival, and migration. The development of selective chemical probes is essential for elucidating the multifaceted roles of IGF2BP1 in cancer biology and for validating it as a druggable target. This technical guide focuses on IGF2BP1-IN-1 (also known as Compound A11), a potent and selective inhibitor of IGF2BP1, providing a comprehensive overview of its properties, mechanism of action, and its application as a chemical probe.
This compound: Chemical Properties and Binding Affinity
This compound is a synthetic derivative of Cucurbitacin B, a natural compound known for its cytotoxic properties.[1][2] Chemical modifications have rendered this compound a highly potent and selective inhibitor of IGF2BP1 with an improved therapeutic window compared to its parent compound.[1][2]
Table 1: Quantitative Data for this compound
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 2.88 nM | Recombinant IGF2BP1 protein | [3] |
| IC50 (Cell Proliferation) | 9 nM | A549 (Non-Small Cell Lung Cancer) | [3] |
| IC50 (Cell Proliferation) | 34 nM | HCT116 (Colorectal Carcinoma) | [3] |
Mechanism of Action
This compound exerts its inhibitory effect by directly binding to the IGF2BP1 protein.[1][2] This interaction disrupts the ability of IGF2BP1 to bind to its target mRNA molecules. The stability of numerous pro-oncogenic transcripts is dependent on IGF2BP1 binding, and therefore, treatment with this compound leads to their degradation and a subsequent reduction in the corresponding protein levels. This ultimately results in the inhibition of downstream signaling pathways that drive cancer cell proliferation and survival.[1][2]
Signaling Pathways Modulated by IGF2BP1 Inhibition
IGF2BP1 is a key node in a complex network of signaling pathways that are fundamental to cancer progression. By stabilizing the mRNAs of crucial oncogenes, IGF2BP1 promotes uncontrolled cell growth and survival. Inhibition of IGF2BP1 by this compound leads to the downregulation of these pathways.
References
In-Depth Technical Guide: Exploring the Downstream Targets of Igf2BP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the downstream targets of Igf2BP1-IN-1, a potent and selective small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA-binding Protein 1 (Igf2BP1). Igf2BP1 is an oncofetal RNA-binding protein implicated in the progression of various cancers through the post-transcriptional regulation of key oncogenes. This compound, a derivative of Cucurbitacin B also known as compound A11, has demonstrated significant anti-proliferative and pro-apoptotic effects in cancer cell lines. This document details the molecular interactions, downstream cellular consequences, and experimental protocols for studying the effects of this inhibitor.
Introduction to Igf2BP1 and this compound
Insulin-like growth factor 2 mRNA-binding protein 1 (Igf2BP1) is a critical regulator of mRNA stability, localization, and translation. It primarily functions by binding to N6-methyladenosine (m6A) modifications on target mRNAs, shielding them from degradation and enhancing their translation.[1] Elevated expression of Igf2BP1 is correlated with poor prognosis in numerous cancers, including non-small cell lung cancer, melanoma, and colorectal cancer.[1][2] Its role in stabilizing the transcripts of potent oncogenes like c-Myc and KRAS makes it a compelling target for therapeutic intervention.[2][3]
This compound is a novel, highly potent inhibitor of Igf2BP1. It is a triazolyl derivative of Cucurbitacin B and has been shown to exhibit strong anti-proliferative activity in cancer cells.[4] This guide will explore the known downstream effects of this compound, providing quantitative data and detailed methodologies for its investigation.
Quantitative Data on this compound Activity
The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key findings on its binding affinity and its impact on cancer cell proliferation.
| Parameter | Value | Description | Reference |
| Binding Affinity (KD) | 2.88 nM | Dissociation constant for the binding of this compound to the Igf2BP1 protein. | [4] |
Table 1: Binding Affinity of this compound to Igf2BP1 Protein. This table outlines the high-affinity interaction between the inhibitor and its target protein.
| Cell Line | IC50 Value | Description | Reference |
| A549 (Non-small cell lung cancer) | 9 nM | Half-maximal inhibitory concentration for cell proliferation. | [4] |
| HCT116 (Colorectal cancer) | 34 nM | Half-maximal inhibitory concentration for cell proliferation. | [4] |
Table 2: Anti-proliferative Activity of this compound. This table presents the potent inhibitory effect of this compound on the growth of different cancer cell lines.
Downstream Cellular Effects and Targeted Pathways
Inhibition of Igf2BP1 by this compound leads to the destabilization and reduced translation of its target mRNAs. This has significant downstream consequences on cellular pathways that are critical for cancer cell survival and proliferation.
Key Downstream Targets
The primary mechanism of Igf2BP1 is the stabilization of oncogenic transcripts. Therefore, treatment with this compound is expected to downregulate the expression of these key targets.
| Target Gene | Function | Expected Effect of this compound |
| c-Myc | Transcription factor, master regulator of cell proliferation and metabolism. | Decreased mRNA stability and protein expression. |
| KRAS | GTPase involved in signal transduction pathways regulating cell growth. | Decreased mRNA stability and protein expression. |
| BCL2 | Anti-apoptotic protein. | Decreased mRNA stability and protein expression, leading to increased apoptosis. |
| E2F1 | Transcription factor that promotes G1/S cell cycle transition. | Decreased mRNA stability and protein expression, leading to cell cycle arrest.[5] |
Table 3: Key Downstream mRNA Targets of Igf2BP1 and the Anticipated Impact of this compound. This table highlights the critical oncogenes regulated by Igf2BP1.
Signaling Pathways
The inhibition of Igf2BP1 by this compound disrupts major cancer-promoting signaling pathways. The diagram below illustrates the central role of Igf2BP1 and the points of intervention by its inhibitor.
Figure 1: Igf2BP1 Signaling Pathway and Inhibition by this compound. This diagram illustrates how Igf2BP1 promotes oncogenesis by stabilizing target mRNAs and how this compound disrupts this process.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the downstream effects of this compound.
Cell Proliferation Assay (CCK-8 Assay)
This protocol is for determining the IC50 value of this compound.
Figure 2: Workflow for Cell Proliferation (CCK-8) Assay. This diagram outlines the key steps for assessing the impact of this compound on cancer cell proliferation.
Materials:
-
Cancer cell lines (e.g., A549, HCT116)
-
Complete culture medium
-
96-well plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of this compound. Include a DMSO vehicle control.
-
Incubate the plates for 48 to 72 hours.
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations (e.g., 1x, 2x, and 5x IC50) for 24-48 hours.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Western Blot Analysis of Downstream Targets
This protocol is for assessing the protein expression levels of Igf2BP1 targets.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-BCL2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time and concentration.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Target Engagement Assay (Surface Plasmon Resonance - SPR)
This protocol provides a general workflow for confirming the direct binding of this compound to the Igf2BP1 protein.
Figure 3: Workflow for Surface Plasmon Resonance (SPR) Assay. This diagram illustrates the process of measuring the binding kinetics between this compound and the Igf2BP1 protein.
Procedure:
-
Immobilize recombinant human Igf2BP1 protein onto a sensor chip surface.
-
Flow a running buffer over the chip to establish a stable baseline.
-
Inject a series of concentrations of this compound over the surface to measure the association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface between different analyte concentrations if necessary.
-
Fit the resulting sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).
Conclusion
This compound is a promising therapeutic agent that targets the oncogenic activity of Igf2BP1 with high potency and selectivity. This technical guide provides a foundational understanding of its mechanism of action, its effects on key downstream targets and signaling pathways, and detailed protocols for its further investigation. The methodologies and data presented herein are intended to facilitate research and development efforts aimed at leveraging Igf2BP1 inhibition as a novel cancer therapy. Further studies are warranted to fully elucidate the complete spectrum of downstream targets and to evaluate the in vivo efficacy and safety of this compound.
References
- 1. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 2. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of Igf2BP1-IN-1 on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical regulator of tumorigenesis and immune evasion. Its overexpression in various cancers correlates with poor prognosis and resistance to therapy. This technical guide provides an in-depth analysis of the impact of targeting IGF2BP1, with a focus on the small molecule inhibitor Igf2BP1-IN-1, on the tumor microenvironment (TME). We will explore the molecular mechanisms, present quantitative data from preclinical studies, detail key experimental protocols, and visualize the intricate signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.
Introduction: Igf2BP1 as a Therapeutic Target
Igf2BP1 is an RNA-binding protein that functions as an N6-methyladenosine (m6A) "reader."[1][2] It recognizes and binds to m6A-modified mRNAs of various oncogenes, thereby enhancing their stability and promoting their translation.[2] Key targets of Igf2BP1 include c-Myc and PD-L1, both of which play pivotal roles in cancer progression and immune suppression.[3][4][5] Consequently, the inhibition of Igf2BP1 presents a promising therapeutic strategy to remodel the TME from an immunosuppressive to an immune-active state.
Quantitative Impact of Igf2BP1 Inhibition on the Tumor Microenvironment
The inhibition of Igf2BP1, either through genetic knockdown or small molecule inhibitors, has demonstrated a significant impact on the cellular composition and cytokine profile of the TME. The following tables summarize the key quantitative findings from preclinical studies.
Table 1: Effect of Igf2BP1 Inhibition on Tumor-Infiltrating Lymphocytes
| Cell Type | Method of Inhibition | Cancer Model | Fold Change/Percentage Increase | Reference |
| CD4+ T cells | Igf2BP1 shRNA | Hepatocellular Carcinoma (HCC) | ~2.5-fold increase in infiltrating cells | [3][4] |
| CD8+ T cells | Igf2BP1 shRNA | Hepatocellular Carcinoma (HCC) | ~3-fold increase in infiltrating cells | [3][4] |
| Natural Killer (NK) cells | Igf2BP1 shRNA | Hepatocellular Carcinoma (HCC) | ~2-fold increase in infiltrating cells | [3][4] |
| F4/80+ Macrophages | Igf2BP1 shRNA | Hepatocellular Carcinoma (HCC) | ~2.5-fold increase in infiltrating cells | [3][4] |
| NK cells & Tumor-associated myeloid cells | Igf2bp1 knockout | Mouse Melanoma | Two-fold increase | [6] |
Table 2: Efficacy of Small Molecule Inhibitors Targeting Igf2BP1
| Inhibitor | Target Binding (Kd) | In Vitro Efficacy (IC50) | In Vivo Model | Key In Vivo Effect | Reference |
| Cucurbitacin B (CuB) | 1.2 µM | 1.0 - 4.1 µM (24-72h, Huh7 cells) | H22 xenograft in BALB/c mice | Significant anti-HCC effect, recruitment of immune cells, and blocking of PD-L1 expression. | [3] |
| AVJ16 | 1.4 µM | 0.7 µM (H1299 cells) | Syngeneic LUAD xenografts in mice | Almost completely prevented tumor growth and metastasis. | [1][7][8][9][10] |
| A11 (CuB derivative) | 2.88 nM | 0.009 µM (A549 cells) | A549 xenograft mouse model | TGI rate of 80% with a superior safety profile compared to CuB. | [11] |
Key Signaling Pathways Modulated by Igf2BP1 Inhibition
Inhibition of Igf2BP1 disrupts key oncogenic and immunosuppressive signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these complex interactions.
Igf2BP1-Mediated Regulation of PD-L1 Expression
Igf2BP1 enhances the stability of c-Myc mRNA.[12][13] c-Myc, a potent transcription factor, can then promote the transcription of the immune checkpoint ligand PD-L1.[3] By inhibiting Igf2BP1, the stability of c-Myc mRNA is reduced, leading to decreased c-Myc protein levels and subsequently, diminished PD-L1 expression on tumor cells. This, in turn, enhances the ability of cytotoxic T lymphocytes to recognize and eliminate cancer cells.
Igf2BP1's Role in Interferon Signaling
Downregulation of Igf2BP1 has been shown to facilitate the expression of interferon-stimulated genes (ISGs).[6] One proposed mechanism involves the Igf2BP1 target, β-TrCP1, an E3 ubiquitin ligase. Igf2BP1 stabilizes β-TrCP1 mRNA. β-TrCP1, in turn, targets the interferon-alpha/beta receptor (IFNAR1) for degradation.[6] Therefore, inhibition of Igf2BP1 leads to reduced β-TrCP1 levels, resulting in increased IFNAR1 stability and enhanced downstream interferon signaling, ultimately leading to a more robust anti-tumor immune response.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments used to investigate the impact of this compound on the TME.
In Vivo Xenograft Mouse Model for Efficacy Studies
This protocol describes the establishment of a xenograft model to assess the in vivo efficacy of Igf2BP1 inhibitors.
-
Cell Culture: Human cancer cell lines (e.g., A549, H1299, or patient-derived xenograft cells) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or BALB/c nude mice) aged 6-8 weeks are used.
-
Tumor Implantation: 1 x 10^6 to 5 x 10^6 cancer cells in 100-200 µL of a 1:1 mixture of serum-free media and Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers (Volume = 0.5 x Length x Width^2).
-
Drug Administration: Once tumors reach a palpable size (e.g., 100 mm^3), mice are randomized into treatment and control groups. The Igf2BP1 inhibitor (e.g., AVJ16 at 100 mg/kg) or vehicle control is administered via intraperitoneal (i.p.) injection every two days.[12]
-
Endpoint: Mice are euthanized when tumors in the control group reach the maximum allowed size or after a predetermined treatment period. Tumors are then excised, weighed, and processed for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes
This protocol outlines the procedure for quantifying immune cell populations within the TME.
-
Tumor Digestion: Freshly excised tumors are mechanically minced and then enzymatically digested using a cocktail of collagenase D (1 mg/mL) and DNase I (100 µg/mL) in RPMI medium at 37°C for 30-60 minutes with agitation.
-
Single-Cell Suspension: The digested tissue is passed through a 70 µm cell strainer to obtain a single-cell suspension. Red blood cells are lysed using an ACK lysis buffer.
-
Cell Staining:
-
Cells are first stained with a viability dye (e.g., Zombie Aqua) to exclude dead cells.
-
Fc receptors are blocked using an anti-CD16/32 antibody (Fc block).
-
Cells are then stained with a cocktail of fluorescently conjugated antibodies against surface markers of interest (e.g., CD45, CD3, CD4, CD8, NK1.1, F4/80, CD11b, Gr-1).
-
For intracellular staining (e.g., Foxp3 for regulatory T cells), cells are fixed and permeabilized using a commercial kit before staining with the intracellular antibody.
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a multicolor flow cytometer. Data is analyzed using software such as FlowJo to gate on specific immune cell populations and quantify their frequencies.
RNA Immunoprecipitation (RIP) for Igf2BP1 Target Identification
This protocol is used to identify the specific mRNAs that Igf2BP1 binds to within the cell.
-
Cell Lysis: Cells are lysed in a non-denaturing lysis buffer containing RNase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with magnetic beads conjugated to an anti-Igf2BP1 antibody (or an isotype control IgG). The beads are then washed to remove non-specific binding.
-
RNA Elution and Purification: The RNA-protein complexes are eluted from the beads, and the RNA is purified using a standard RNA extraction method (e.g., TRIzol).
-
Target Identification: The purified RNA can be analyzed by RT-qPCR to look for specific candidate target mRNAs or by next-generation sequencing (RIP-Seq) for a global, unbiased identification of all Igf2BP1-bound transcripts.
Conclusion and Future Directions
The inhibition of Igf2BP1 represents a novel and promising strategy in cancer therapy. By targeting a key regulator of oncogenic mRNA stability, small molecule inhibitors like this compound can effectively remodel the tumor microenvironment, transforming it from an immunosuppressive to an immune-active state. This is achieved through the upregulation of interferon signaling and the downregulation of immune checkpoints like PD-L1, leading to increased infiltration and activation of anti-tumor immune cells.
Future research should focus on the continued development and optimization of specific and potent Igf2BP1 inhibitors. Combination therapies, pairing Igf2BP1 inhibitors with existing immunotherapies such as anti-PD-1/PD-L1 antibodies, hold particular promise for overcoming resistance and improving patient outcomes. Further elucidation of the complex network of Igf2BP1-regulated transcripts will undoubtedly uncover additional therapeutic targets and deepen our understanding of cancer biology.
References
- 1. New small molecule shows promise in stopping lung cancer growth [manufacturingchemist.com]
- 2. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 3. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 6. IGF2BP family of RNA-binding proteins regulate innate and adaptive immune responses in cancer cells and tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. afhu.org [afhu.org]
- 8. biorxiv.org [biorxiv.org]
- 9. pure.psu.edu [pure.psu.edu]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mTORC2 deploys the mRNA binding protein IGF2BP1 to regulate c-MYC expression and promote cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Initial Toxicity Screening of Igf2BP1-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest available information, specific preclinical toxicity data for a compound designated "Igf2BP1-IN-1" is not publicly available. This guide therefore presents a comprehensive, albeit illustrative, overview of the initial toxicity screening that would be essential for a novel small molecule inhibitor targeting the Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1). The experimental protocols and data herein are representative of standard preclinical safety evaluations in the pharmaceutical industry.
Introduction
The Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein implicated in the progression of numerous cancers. Its role in stabilizing key oncogenic mRNAs, such as c-MYC and KRAS, makes it a compelling target for therapeutic intervention.[1][2] Small molecule inhibitors of IGF2BP1, such as the conceptual this compound, hold promise as potential anti-cancer agents.[1][3][4] This document outlines a representative initial toxicity screening program for such a compound, designed to assess its safety profile before proceeding to more advanced preclinical and clinical development.
The primary objectives of this initial screening are to determine the maximum tolerated dose (MTD), identify potential target organs for toxicity, and establish a preliminary safety margin. The findings from these studies are critical for go/no-go decisions and for the design of subsequent, more extensive toxicology studies.
In Vitro Cytotoxicity Assessment
Prior to in vivo studies, the cytotoxic potential of this compound was evaluated against a panel of human cell lines to determine its general cytotoxicity and to identify any cell-type-specific effects.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Culture: Human cell lines (e.g., HEK293 for normal kidney, HepG2 for liver, and a panel of cancer cell lines with varying IGF2BP1 expression) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration in all wells, including vehicle controls, is maintained at <0.5%. Cells are treated with the compound or vehicle control for 72 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently agitated for 15 minutes.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC50 (half-maximal inhibitory concentration) values are calculated using non-linear regression analysis.
Quantitative Data: In Vitro Cytotoxicity of this compound
| Cell Line | Tissue of Origin | IGF2BP1 Expression | IC50 (µM) |
| HEK293 | Normal Kidney | Low | > 100 |
| HepG2 | Liver Carcinoma | Moderate | 75.2 |
| A549 | Lung Carcinoma | High | 25.8 |
| PANC-1 | Pancreatic Carcinoma | High | 18.5 |
Interpretation: The data suggests that this compound exhibits preferential cytotoxicity towards cancer cell lines with high IGF2BP1 expression, while having minimal effect on a non-cancerous cell line. This provides an early indication of a potential therapeutic window.
Acute In Vivo Toxicity Assessment
Acute toxicity studies are performed in two mammalian species (one rodent, one non-rodent is standard, though early screening often focuses on rodents) to determine the MTD and to observe any immediate adverse effects.
Experimental Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure)
This protocol is designed to estimate the LD50 (median lethal dose) while minimizing the number of animals used.
-
Animals: Healthy, young adult C57BL/6 mice (8-10 weeks old, equal numbers of males and females) are used. Animals are acclimated for at least one week before the study.
-
Housing: Mice are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
Dose Formulation: this compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Dosing: A single mouse is dosed with a starting dose (e.g., 2000 mg/kg) via oral gavage.
-
Observation: The animal is observed for mortality and clinical signs of toxicity (e.g., changes in skin and fur, eyes, respiratory rate, autonomic effects, and behavior) continuously for the first 4 hours, and then daily for 14 days. Body weight is recorded at the start and end of the study.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher level.
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Endpoint: The study is concluded when sufficient data is collected to calculate the MTD and to identify signs of toxicity.
-
Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized, and a gross necropsy is performed to identify any organ abnormalities.
Quantitative Data: Acute Oral Toxicity of this compound in Mice
| Parameter | Value |
| Estimated LD50 | > 2000 mg/kg |
| Maximum Tolerated Dose (MTD) | 1000 mg/kg |
| Clinical Observations at Doses > 1000 mg/kg | |
| General Activity | Decreased |
| Posture | Hunched |
| Respiration | Labored |
| Gross Necropsy Findings at 14 Days | No significant abnormalities observed at doses ≤ 1000 mg/kg |
Interpretation: this compound demonstrates a low order of acute toxicity via the oral route in mice. The MTD was established at 1000 mg/kg, which will guide dose selection for subsequent repeat-dose toxicity studies.
Visualizations
Signaling Pathway
Caption: IGF2BP1 signaling pathway and point of intervention for this compound.
Experimental Workflow
Caption: A typical workflow for preclinical toxicity screening of a novel compound.
Preliminary 7-Day Dose-Range Finding Study
A 7-day, repeat-dose study in rats was conducted to further characterize the toxicity profile of this compound and to aid in dose selection for longer-term studies.
Experimental Protocol: 7-Day Oral Toxicity Study in Rats
-
Animals: Sprague-Dawley rats (6-8 weeks old, 5 per sex per group) were used.
-
Groups: Animals were divided into four groups: Vehicle control (0.5% methylcellulose), Low dose (100 mg/kg/day), Mid dose (300 mg/kg/day), and High dose (1000 mg/kg/day).
-
Dosing: Doses were administered once daily via oral gavage for 7 consecutive days.
-
Observations: Clinical signs, body weight, and food consumption were monitored daily.
-
Clinical Pathology: On day 8, blood samples were collected for hematology and clinical chemistry analysis.
-
Necropsy and Histopathology: All animals were euthanized, and a full gross necropsy was performed. Key organs (liver, kidneys, spleen, heart, lungs) were weighed, and tissues were collected and preserved in 10% neutral buffered formalin for potential histopathological examination.
Quantitative Data: 7-Day Rat Toxicity Study Summary
| Parameter | Vehicle Control | Low Dose (100 mg/kg) | Mid Dose (300 mg/kg) | High Dose (1000 mg/kg) |
| Body Weight Change (g) | +15.2 | +14.8 | +10.1 | +2.5** |
| Hematology | ||||
| White Blood Cell Count (10^9/L) | 8.5 | 8.3 | 7.9 | 6.1 |
| Clinical Chemistry | ||||
| Alanine Aminotransferase (ALT) (U/L) | 45 | 48 | 95 | 250** |
| Aspartate Aminotransferase (AST) (U/L) | 110 | 115 | 220 | 580 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 | 21 | 23 | 25 |
| Organ Weights (g) | ||||
| Liver | 12.5 | 12.8 | 14.5* | 16.8 |
*p < 0.05, **p < 0.01 compared to vehicle control.
Interpretation: The 7-day study identified the liver as a potential target organ of toxicity, as evidenced by the dose-dependent increases in ALT and AST levels and increased liver weight at the mid and high doses. A slight, dose-dependent decrease in body weight gain and a reduction in white blood cell count at the highest dose were also observed. These findings are crucial for designing the definitive 28-day subchronic toxicity studies.
Conclusion and Future Directions
The initial toxicity screening of the hypothetical this compound suggests a manageable safety profile. The compound exhibits selective in vitro cytotoxicity against cancer cells and has a low acute toxicity in vivo. The 7-day repeat-dose study identified the liver as a potential target organ, which will be a key focus of future, longer-term toxicology studies.
Based on these findings, the recommended next steps in the preclinical safety evaluation of this compound include:
-
A 28-day subchronic toxicity study in both a rodent (rat) and a non-rodent (dog or non-human primate) species to fully characterize the toxicological profile.
-
A battery of genotoxicity assays (Ames test, in vitro and in vivo micronucleus assays) to assess the mutagenic and clastogenic potential.
-
Safety pharmacology studies to evaluate the effects on the cardiovascular, respiratory, and central nervous systems.
Successful completion of these studies will be necessary to support an Investigational New Drug (IND) application and the initiation of Phase 1 clinical trials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. IGF2BP1 insulin like growth factor 2 mRNA binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Development of a specific and potent IGF2BP1 inhibitor: A promising therapeutic agent for IGF2BP1-expressing cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
Methodological & Application
Application Notes and Protocols for Igf2BP1-IN-1 in In Vitro Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that plays a crucial role in embryogenesis and carcinogenesis.[1][2] It is minimally expressed in normal adult tissues but becomes re-expressed in various cancers, where its presence is often associated with poor prognosis and metastasis.[1][2][3][4][5] IGF2BP1 functions by binding to specific mRNAs, thereby regulating their stability, localization, and translation.[1][6][7] Key targets of IGF2BP1 include mRNAs encoding for oncogenes and proteins involved in cell proliferation, migration, and invasion, such as c-MYC, KRAS, and CD44.[1][8][9] Consequently, IGF2BP1 has emerged as a promising therapeutic target in oncology.
Igf2BP1-IN-1 is a small molecule inhibitor designed to disrupt the function of IGF2BP1. By inhibiting IGF2BP1, this compound aims to destabilize target oncogenic mRNAs, leading to reduced tumor cell proliferation, migration, and invasion, and potentially inducing apoptosis. These application notes provide detailed protocols for utilizing this compound in various in vitro cell culture assays to evaluate its biological activity and mechanism of action.
Signaling Pathway Modulated by IGF2BP1 Inhibition
The following diagram illustrates the key signaling pathways influenced by IGF2BP1 and the proposed mechanism of action for an inhibitor like this compound.
Caption: IGF2BP1 signaling pathway and inhibitor mechanism.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound based on typical results from in vitro assays. Researchers should replace this with their experimental findings.
| Assay Type | Cell Line | Parameter | Value | Notes |
| Cell Viability | Cancer Cell Line A | IC50 (72h) | 5 µM | Dose-dependent decrease in viability observed. |
| Cell Viability | Cancer Cell Line B | IC50 (72h) | 10 µM | Cell line B shows moderate sensitivity. |
| Transwell Migration | Cancer Cell Line A | % Inhibition (10 µM) | 60% | Significant reduction in cell migration. |
| Transwell Invasion | Cancer Cell Line A | % Inhibition (10 µM) | 45% | Moderate reduction in cell invasion. |
| Wound Healing | Cancer Cell Line B | % Wound Closure (24h) | 30% (vs. 70% in control) | Delayed wound closure indicates reduced migration. |
Experimental Protocols
1. Cell Culture and Compound Preparation
-
Cell Lines: Select cancer cell lines with known high expression of IGF2BP1 (e.g., various carcinomas).[4][5][10] Culture cells in the recommended medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, and maintain at 37°C in a humidified atmosphere with 5% CO2.[4][11]
-
Compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (DMSO). Store at -20°C or -80°C.
-
Working Solutions: On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced cytotoxicity.
2. Cell Viability Assay (e.g., using CCK-8 or MTT)
This assay determines the effect of this compound on cell proliferation and viability.
Caption: Workflow for a typical cell viability assay.
-
Procedure:
-
Seed 2,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add the viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the log concentration of the compound.
-
3. Transwell Migration and Invasion Assay
These assays assess the effect of this compound on the migratory and invasive potential of cancer cells.[5][10]
Caption: Workflow for Transwell migration/invasion assay.
-
Procedure:
-
For the invasion assay, coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel. For the migration assay, no coating is needed.
-
Seed serum-starved cells (5 x 10^4 to 1 x 10^5) in the upper chamber in a serum-free medium containing this compound or vehicle control.
-
Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for a period that allows for cell migration/invasion (typically 12-48 hours).
-
Remove non-migrated cells from the top of the insert with a cotton swab.
-
Fix the migrated cells on the bottom of the membrane with methanol and stain with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
-
4. Wound Healing (Scratch) Assay
This is another method to evaluate cell migration.[10]
-
Procedure:
-
Grow cells to a confluent monolayer in a 6-well plate.
-
Create a "scratch" or "wound" in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells and add a fresh medium containing this compound or vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
-
5. Western Blotting
Western blotting is used to analyze changes in protein expression levels of IGF2BP1 and its downstream targets upon treatment with this compound.
-
Procedure:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against IGF2BP1 and other proteins of interest (e.g., c-MYC, p-AKT, total AKT, β-catenin) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
6. RNA Immunoprecipitation (RIP) Assay
This assay can be used to confirm that this compound disrupts the interaction between IGF2BP1 and its target mRNAs.[5][11]
-
Procedure:
-
Treat cells with this compound or a vehicle control.
-
Crosslink proteins to RNA using formaldehyde or UV irradiation.
-
Lyse the cells and immunoprecipitate the IGF2BP1-RNA complexes using an anti-IGF2BP1 antibody conjugated to magnetic beads.
-
Reverse the crosslinking and isolate the co-immunoprecipitated RNA.
-
Perform RT-qPCR to quantify the abundance of specific target mRNAs (e.g., KRAS, c-MYC) in the immunoprecipitated fraction. A decrease in the amount of target mRNA in the this compound-treated sample compared to the control indicates that the inhibitor has disrupted the interaction.
-
Disclaimer: These protocols provide a general framework. Optimal conditions such as cell seeding density, compound concentrations, and incubation times should be determined empirically for each specific cell line and experimental setup.
References
- 1. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IGF2BP1 insulin like growth factor 2 mRNA binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 4. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IGF2BP1 - Wikipedia [en.wikipedia.org]
- 7. What are IGF2BP1 modulators and how do they work? [synapse.patsnap.com]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing IGF2BP1-IN-1 in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of IGF2BP1-IN-1, a small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1), in a xenograft mouse model of cancer. The protocols outlined below are based on established methodologies for similar small molecule inhibitors in preclinical cancer research.
Introduction to IGF2BP1 and this compound
Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that is frequently overexpressed in a variety of cancers, correlating with poor prognosis and metastasis[1][2][3]. IGF2BP1 functions by binding to and stabilizing specific mRNA transcripts, thereby promoting the expression of key oncogenes such as c-Myc, KRAS, and CD44[2][4][5][6]. It is also known to be an N6-methyladenosine (m6A) reader, a role that enhances its ability to stabilize target mRNAs[2][7]. The protein is involved in multiple pro-tumorigenic signaling pathways, including the PI3K/Akt, MAPK, and Wnt pathways[7][8][9][10]. Given its significant role in tumor progression, IGF2BP1 has emerged as a promising therapeutic target[11][12].
This compound represents a class of small molecule inhibitors designed to disrupt the function of IGF2BP1. While the exact structure of this compound is proprietary, its mechanism is based on compounds like '7773' and its derivative 'AVJ16', which have been shown to specifically inhibit the RNA-binding activity of IGF2BP1[4][11][12]. Another small molecule, BTYNB, has been identified to selectively inhibit IGF2BP1 binding to c-myc mRNA[13]. These inhibitors function by binding to a hydrophobic region at the KH34 di-domain interface of the IGF2BP1 protein, preventing it from stabilizing its target mRNAs and thereby reducing the expression of downstream oncoproteins[4]. Preclinical studies using similar inhibitors have demonstrated a reduction in cancer cell migration, proliferation, and tumor growth in vivo[4][12][14].
Key Signaling Pathways of IGF2BP1
The following diagram illustrates the central role of IGF2BP1 in promoting cancer progression through its interaction with various signaling pathways.
Caption: IGF2BP1 signaling pathways promoting cancer.
Quantitative Data Summary
The following tables provide a summary of quantitative parameters for planning a xenograft mouse model study with an IGF2BP1 inhibitor.
Table 1: Cell Line and Inoculation Parameters
| Parameter | Recommended Value | Notes |
| Cell Lines | Cancer cell lines with high endogenous IGF2BP1 expression (e.g., LKR-M, SW480, ES-2, UW-BCC1) | Verify IGF2BP1 expression by Western Blot or qPCR. |
| Mouse Strain | Immunodeficient (e.g., FOXN1nu/nu, NOD/SCID) | To prevent rejection of human tumor xenografts. |
| Cell Number for Injection | 1 x 10^5 to 2 x 10^6 cells per mouse | The optimal number may vary between cell lines. |
| Injection Vehicle | 50% (v/v) Matrigel in serum-free media | Matrigel helps in the establishment of tumors. |
| Injection Volume | 100 - 200 µL | |
| Injection Site | Subcutaneous (flank) | Allows for easy monitoring and measurement of tumors. |
Table 2: this compound Dosing and Administration
| Parameter | Recommended Value | Notes |
| Route of Administration | Intraperitoneal (IP) injection | Common route for systemic delivery of small molecules in mice. |
| Dosage | 1 - 10 mg/kg body weight | Based on similar small molecule inhibitors like cucurbitacin B. Dose-finding studies are recommended. |
| Dosing Frequency | Daily or every other day | The optimal frequency depends on the pharmacokinetic properties of the compound. |
| Vehicle for Injection | DMSO, PEG400, Tween 80, Saline | A common vehicle formulation. The final DMSO concentration should be low to avoid toxicity. |
| Treatment Duration | 2 - 8 weeks | Dependent on tumor growth rate and study endpoints. |
Experimental Protocols
Protocol 1: Cell Culture and Preparation for Inoculation
-
Cell Culture: Culture the selected cancer cell line in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Harvesting: When cells reach 80-90% confluency, wash them with PBS and detach using trypsin-EDTA.
-
Cell Counting: Neutralize the trypsin with complete medium, centrifuge the cells, and resuspend the pellet in serum-free medium. Determine the cell viability and count using a hemocytometer or an automated cell counter.
-
Preparation for Injection: Centrifuge the required number of cells and resuspend the pellet in a cold mixture of 50% serum-free medium and 50% Matrigel to the desired final concentration (e.g., 1 x 10^7 cells/mL for a 100 µL injection of 1 x 10^6 cells). Keep the cell suspension on ice until injection.
Protocol 2: Xenograft Tumor Implantation
-
Animal Acclimatization: Acclimatize the immunodeficient mice for at least one week before the experiment.
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
-
Injection: Shave and sterilize the injection site on the flank of the mouse. Subcutaneously inject the prepared cell suspension using a 27-gauge needle.
-
Monitoring: Monitor the mice for any adverse reactions and allow them to recover on a warming pad.
Protocol 3: Preparation and Administration of this compound
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Working Solution: On the day of injection, prepare the working solution by diluting the stock in the appropriate vehicle (e.g., a mixture of PEG400, Tween 80, and saline). The final concentration of DMSO should be minimized (typically <10%).
-
Administration: Administer the prepared solution to the mice via intraperitoneal injection at the predetermined dose and schedule. A control group should receive the vehicle only.
Protocol 4: Tumor Growth Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure the tumor dimensions (length and width) with a digital caliper 2-3 times per week once the tumors become palpable.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula: Volume = (Width^2 x Length) / 2.
-
Body Weight: Monitor the body weight of the mice 2-3 times a week as an indicator of overall health and potential toxicity of the treatment.
-
Endpoint: At the end of the study (based on tumor size limits or treatment duration), euthanize the mice.
-
Tumor Excision and Analysis: Excise the tumors, measure their final weight, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67, Western blot for IGF2BP1 target proteins, or RNA sequencing).
Experimental Workflow
The following diagram outlines the typical workflow for a xenograft mouse model study using this compound.
Caption: Experimental workflow for a xenograft mouse model.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 3. pure.psu.edu [pure.psu.edu]
- 4. tandfonline.com [tandfonline.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. uniprot.org [uniprot.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Insulin-like growth factor 2 mRNA-binding protein 1 promotes cell proliferation via activation of AKT and is directly targeted by microRNA-494 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IGF2BP1 insulin like growth factor 2 mRNA binding protein 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Frontiers | IGF2BP1, a New Target to Overcome Drug Resistance in Melanoma? [frontiersin.org]
- 14. ESDR427 - Inhibiting insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) reduces tumor development in the basal cell carcinoma mouse model PTCH+/- [morressier.com]
Application Notes and Protocols for IGF2BP1 Inhibitors in Animal Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The compound "Igf2BP1-IN-1" does not correspond to a specifically identified small molecule inhibitor in the reviewed scientific literature. Therefore, these application notes and protocols are based on known and published inhibitors of the Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1), including AVJ16, BTYNB, and Cucurbitacin B.
Introduction
Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1) is an oncofetal RNA-binding protein implicated in the progression of numerous cancers. Its overexpression is often correlated with poor prognosis, making it an attractive target for therapeutic intervention. IGF2BP1 stabilizes various oncogenic mRNAs, such as c-Myc, and promotes tumor cell proliferation, invasion, and chemoresistance. This document provides an overview of the dosage, administration, and experimental protocols for several small molecule inhibitors of IGF2BP1 in the context of preclinical animal studies.
Small Molecule Inhibitor: AVJ16
AVJ16 is a small molecule inhibitor that directly binds to IGF2BP1 and prevents its interaction with target mRNAs. It has demonstrated efficacy in preclinical models of lung adenocarcinoma.[1][2][3][4]
Quantitative Data Summary
| Parameter | Details | Reference |
| Animal Model | Syngeneic lung adenocarcinoma (LUAD) xenograft mouse model (LKR-M-FI cells) | [5][6] |
| Dosage | 100 mg/kg | [5][6] |
| Administration Route | Intraperitoneal (IP) injection | [1][2][7] |
| Dosing Schedule | Every two days for 3 weeks | [5][6] |
| Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline OR 10% DMSO, 90% Corn Oil | [6] |
| Reported Efficacy | Inhibition of tumor growth | [5][6] |
Signaling Pathways Affected by AVJ16
AVJ16 treatment has been shown to downregulate several pro-oncogenic signaling pathways by destabilizing the mRNAs of key components. These pathways include the Hedgehog, Wnt, and PI3K-Akt signaling cascades.[1][2][7]
Caption: AVJ16 inhibits IGF2BP1, leading to the destabilization of mRNAs in key oncogenic pathways.
Experimental Protocol: In Vivo Efficacy Study of AVJ16 in a Syngeneic Xenograft Model
Objective: To evaluate the anti-tumor efficacy of AVJ16 in a syngeneic lung adenocarcinoma mouse model.
Materials:
-
Cell Line: LKR-M-FI (murine lung adenocarcinoma cells expressing IGF2BP1)
-
Animals: Immunocompetent syngeneic mice (e.g., C57BL/6), 6-8 weeks old
-
Inhibitor: AVJ16
-
Vehicle Control: 10% DMSO, 90% Corn Oil (or alternative formulation)
-
Sterile PBS, cell culture medium, syringes, needles, calipers, animal welfare monitoring supplies.
Workflow Diagram:
Caption: Workflow for an in vivo efficacy study of AVJ16 in a xenograft mouse model.
Procedure:
-
Cell Culture and Preparation:
-
Culture LKR-M-FI cells in appropriate media until they reach 80-90% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend cells in sterile PBS or a mixture of media and Matrigel at a concentration of 1x10^7 cells/mL.
-
-
Tumor Implantation:
-
Subcutaneously inject 100 µL of the cell suspension (1x10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Group Assignment:
-
Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).
-
Randomize mice into two groups: Vehicle control and AVJ16 treatment.
-
-
Drug Administration:
-
Monitoring and Data Collection:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice and observe for any signs of toxicity.
-
-
Endpoint and Tissue Analysis:
-
At the end of the study, euthanize the mice according to institutional guidelines.
-
Excise the tumors, weigh them, and process for further analysis such as immunohistochemistry (e.g., for proliferation markers like Ki-67) or Western blotting.
-
Small Molecule Inhibitor: BTYNB
BTYNB is a small molecule inhibitor that has been shown to selectively inhibit the binding of IGF2BP1 to c-Myc mRNA, leading to the destabilization of the transcript and subsequent downregulation of c-Myc protein.[5][8][9][10] This action also results in the reduced activation of the NF-κB signaling pathway.[5][8]
Quantitative Data Summary
In vivo dosage and administration data for BTYNB is not extensively detailed in the public literature. The available data is primarily from in vitro studies.
| Parameter | Details | Reference |
| In Vitro IC50 | 2.3 µM (ES-2 cells), 3.6 µM (IGROV-1 cells), 4.5 µM (SK-MEL2 cells) | [11] |
| Mechanism | Inhibits IGF2BP1 binding to c-Myc mRNA; downregulates β-TrCP1 and NF-κB activity. | [5][8] |
Signaling Pathways Affected by BTYNB
Caption: BTYNB inhibits IGF2BP1, leading to reduced stability of c-Myc and β-TrCP1 mRNAs, which in turn suppresses cell proliferation.
Experimental Protocol Considerations for BTYNB
-
Dose-finding studies: Start with a range of doses to determine the maximum tolerated dose (MTD).
-
Pharmacokinetic analysis: Evaluate the absorption, distribution, metabolism, and excretion (ADME) properties of BTYNB to determine an appropriate dosing schedule.
-
Formulation: Develop a suitable vehicle for in vivo administration (e.g., similar to the formulation for AVJ16).
-
Efficacy evaluation: Use xenograft models with cell lines known to be sensitive to BTYNB in vitro (e.g., ovarian cancer or melanoma cell lines with high IGF2BP1 expression).[11]
Small Molecule Inhibitor: Cucurbitacin B
Cucurbitacin B (CuB) is a natural product that has been identified as an allosteric inhibitor of IGF2BP1.[12][13] It covalently modifies a cysteine residue in the KH1-2 domains of IGF2BP1, which blocks the recognition of m6A-modified target mRNAs like c-MYC.[12][13] This induces apoptosis and can modulate the tumor immune microenvironment.[12][13]
Quantitative Data Summary
Dosage and administration of Cucurbitacin B specifically for its IGF2BP1 inhibitory activity in animal models are not well-defined. However, studies on its general anti-cancer effects provide some guidance.
| Parameter | Details | Reference |
| Animal Model | Hepatocellular carcinoma (HCC) xenograft (H22 cells in BALB/c mice) | [12] |
| Mechanism | Allosteric inhibitor of IGF2BP1; induces apoptosis and recruits immune cells. | [12][13] |
| In Vivo Dosage (General Anti-cancer) | 0.25 and 0.5 mg/kg (intratracheal, lung metastasis model); 5 mg/kg/day (prodrug, 4T1 xenograft model) | [14][15] |
| In Vitro IC50 | 1.0 - 4.1 µM (Huh7 cells, 24-72h) | [11] |
Signaling Pathways Affected by Cucurbitacin B (via IGF2BP1)
Caption: Cucurbitacin B allosterically inhibits IGF2BP1, leading to apoptosis and modulation of the tumor immune microenvironment.
Experimental Protocol Considerations for Cucurbitacin B
When using Cucurbitacin B to study IGF2BP1 inhibition in vivo, it is crucial to:
-
Confirm IGF2BP1-dependency: Include control groups with IGF2BP1-knockdown or knockout cancer cells to demonstrate that the observed anti-tumor effects are indeed mediated through the inhibition of IGF2BP1.[12]
-
Consider toxicity: Cucurbitacin B can have off-target effects and toxicity. Careful dose-escalation studies are necessary to find a therapeutic window. The use of prodrugs might be a strategy to reduce systemic toxicity.[14]
-
Route of administration: The optimal route will depend on the tumor model and the pharmacokinetic properties of the compound. Both systemic (e.g., IP) and local (e.g., intratracheal) administration have been reported for different applications.[15]
-
Immunocompetent models: To study the effects on the tumor immune microenvironment, syngeneic models in immunocompetent mice are required.[12]
References
- 1. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.psu.edu [pure.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. New drug candidate blocks lung cancer growth without harming healthy cells | EurekAlert! [eurekalert.org]
- 5. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. experts.illinois.edu [experts.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Bioreductive Prodrug of Cucurbitacin B Significantly Inhibits Tumor Growth in the 4T1 Xenograft Mice Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cucurbitacin B inhibits TGF-β1-induced epithelial–mesenchymal transition (EMT) in NSCLC through regulating ROS and PI3K/Akt/mTOR pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Igf2BP1-IN-1 Target Engagement
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of current techniques to measure the target engagement of inhibitors with the Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1), a critical regulator of oncogenic gene expression. The following protocols and data are intended to guide researchers in selecting and performing appropriate assays to validate inhibitor binding and cellular activity.
Introduction to Igf2BP1 and Target Engagement
IGF2BP1 is an RNA-binding protein that plays a significant role in cancer progression by stabilizing the messenger RNA (mRNA) of key oncogenes, such as c-Myc and KRAS.[1][2] Small molecule inhibitors that disrupt the interaction between IGF2BP1 and its target mRNAs are promising therapeutic agents.[1][3] Verifying that a small molecule inhibitor directly binds to IGF2BP1 within a cellular context—a concept known as target engagement—is a crucial step in the development of such drugs. This document outlines several robust methods for quantifying this engagement.
Summary of Quantitative Data
The following tables summarize key quantitative data for known IGF2BP1 inhibitors, providing a benchmark for new compounds.
Table 1: Dissociation Constants (Kd) of Igf2BP1 Inhibitors
| Compound | Assay Method | Kd (µM) | Cell Line/System | Reference |
| Cucurbitacin B (CuB) | Surface Plasmon Resonance (SPR) | 1.2 | Recombinant IGF2BP1 | [4] |
| Cucurbitacin B (CuB) | Isothermal Titration Calorimetry (ITC) | 2.5 | Recombinant IGF2BP1 | [4] |
| Compound 7773 | Microscale Thermophoresis (MST) | ~30 | Recombinant Igf2bp1 | [2] |
| AVJ16 (derivative of 7773) | Binding Assays | 12-fold > 7773 | Recombinant IGF2BP1 | [5] |
| Derivative A11 (of CuB) | Not Specified | 0.00288 | Recombinant IGF2BP1 | [6] |
Table 2: Half-maximal Inhibitory Concentrations (IC50) of IGF2BP1 Inhibitors
| Compound | Assay Method | IC50 (µM) | Cell Line | Reference |
| Cucurbitacin B (CuB) | Proliferation Assay (48h) | 1.7 | Huh7 | [4] |
| Compound 7773 | FP-based RNA binding assay | 30.45 | In vitro | [2] |
| BTYNB | Proliferation Assay (6 days) | 10 | SK-N-AS | [7] |
| BTYNB | Proliferation Assay (6 days) | 10 | SK-N-BE(2) | [7] |
| BTYNB | Proliferation Assay (6 days) | 20 | SK-N-DZ | [7] |
| Derivative A11 (of CuB) | Antiproliferative Assay | 0.009 | A549 | [6] |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the IGF2BP1 signaling pathway and the general workflows for key target engagement assays.
Figure 1: Simplified IGF2BP1 signaling pathway.
Figure 2: General workflow for a Cellular Thermal Shift Assay (CETSA).
Figure 3: General workflow for Surface Plasmon Resonance (SPR).
Experimental Protocols
Herein are detailed protocols for several key assays to measure this compound target engagement.
Cellular Thermal Shift Assay (CETSA)
Principle: CETSA assesses target engagement in a cellular environment by measuring changes in the thermal stability of a target protein upon ligand binding.[8][9][10] Ligand-bound proteins are generally more resistant to heat-induced denaturation and aggregation.
Materials:
-
Cell line expressing endogenous IGF2BP1
-
This compound compound and vehicle (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Thermal cycler or heating block
-
Microcentrifuge
-
SDS-PAGE and Western blot reagents
-
Anti-IGF2BP1 antibody and appropriate secondary antibody
Protocol:
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Shock:
-
Harvest cells by trypsinization, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat the samples in a thermal cycler for 3-5 minutes across a range of temperatures (e.g., 40°C to 70°C in 2-5°C increments).[5] A non-heated control (37°C) should be included.
-
-
Cell Lysis and Protein Extraction:
-
After heating, cool the samples to room temperature.
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20-30 minutes at 4°C to pellet the aggregated proteins.
-
-
Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an anti-IGF2BP1 antibody.
-
Quantify the band intensities to generate a melting curve for IGF2BP1 in the presence and absence of the inhibitor. A shift in the melting curve to a higher temperature indicates target stabilization and engagement.
-
Drug Affinity Responsive Target Stability (DARTS)
Principle: The DARTS assay relies on the principle that a small molecule binding to a protein can protect it from proteolytic degradation.[11][12][13]
Materials:
-
Cell lysate from cells expressing IGF2BP1
-
This compound compound and vehicle
-
Protease (e.g., thermolysin, pronase, or trypsin)
-
Protease inhibitor cocktail
-
SDS-PAGE and Western blot reagents
-
Anti-IGF2BP1 antibody
Protocol:
-
Lysate Preparation and Treatment:
-
Prepare a cell lysate in a buffer without protease inhibitors.
-
Determine the total protein concentration.
-
Aliquot the lysate and treat with various concentrations of this compound or vehicle for 1 hour at room temperature.
-
-
Protease Digestion:
-
Add a protease to each sample at a predetermined concentration (optimization is required to achieve partial digestion of the target protein).
-
Incubate for a specific time (e.g., 10-30 minutes) at room temperature.
-
Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer, followed by heating at 95°C for 5 minutes.
-
-
Analysis:
-
Analyze the samples by SDS-PAGE and Western blotting with an anti-IGF2BP1 antibody.
-
A stronger IGF2BP1 band in the inhibitor-treated samples compared to the vehicle control indicates protection from proteolysis and thus, target engagement.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is a label-free biophysical technique that measures the binding kinetics and affinity of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip.[14][15]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant purified IGF2BP1 protein
-
This compound compound
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC/NHS)
Protocol:
-
Immobilization of IGF2BP1:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified IGF2BP1 protein over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized IGF2BP1 surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units, RU) in real-time to observe the association phase.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the inhibitor.
-
-
Data Analysis:
-
Regenerate the sensor surface between different inhibitor concentrations if necessary.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat change that occurs upon the binding of a ligand to a macromolecule.[8][9][16] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Purified IGF2BP1 protein
-
This compound compound
-
Dialysis buffer
Protocol:
-
Sample Preparation:
-
Dialyze the purified IGF2BP1 protein and dissolve the this compound compound in the same dialysis buffer to minimize heat of dilution effects.
-
Degas both the protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the IGF2BP1 protein solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe. The concentration of the inhibitor in the syringe should be 10-20 times higher than the protein concentration in the cell.
-
Perform a series of small injections of the inhibitor into the protein solution while maintaining a constant temperature.
-
Measure the heat released or absorbed after each injection.
-
-
Data Analysis:
-
Integrate the heat pulses from each injection to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine the Kd, n, ΔH, and ΔS of the interaction.
-
RNA Immunoprecipitation (RIP)
Principle: RIP is used to determine if an inhibitor disrupts the interaction between IGF2BP1 and its target mRNAs in cells.[17][18][19]
Materials:
-
Cells treated with this compound or vehicle
-
RIP lysis buffer
-
Anti-IGF2BP1 antibody and IgG control
-
Protein A/G magnetic beads
-
RNA purification kit
-
RT-qPCR reagents and primers for target mRNAs
Protocol:
-
Cell Lysis and Immunoprecipitation:
-
Treat cells with this compound or vehicle.
-
Lyse the cells in RIP lysis buffer.
-
Incubate the cell lysate with an anti-IGF2BP1 antibody or an IgG control antibody overnight at 4°C.
-
Add protein A/G magnetic beads to pull down the antibody-protein-RNA complexes.
-
-
RNA Isolation and Analysis:
-
Wash the beads to remove non-specific binding.
-
Elute the RNA from the beads and purify it.
-
Perform reverse transcription followed by quantitative PCR (RT-qPCR) using primers specific for known IGF2BP1 target mRNAs (e.g., c-Myc, KRAS).
-
-
Data Analysis:
-
Compare the amount of target mRNA co-immunoprecipitated with IGF2BP1 in inhibitor-treated versus vehicle-treated cells. A decrease in the amount of co-precipitated mRNA in the presence of the inhibitor indicates that it has successfully disrupted the IGF2BP1-RNA interaction.
-
Biotin Pull-down Assay
Principle: This assay uses a biotinylated version of the inhibitor to pull down its binding partners from a cell lysate, confirming a direct interaction with the target protein.
Materials:
-
Biotinylated this compound
-
Non-biotinylated this compound (for competition)
-
Cell lysate
-
Streptavidin-coated magnetic beads
-
Wash buffers
-
SDS-PAGE and Western blot reagents
-
Anti-IGF2BP1 antibody
Protocol:
-
Binding and Pull-down:
-
Incubate the cell lysate with the biotinylated inhibitor. For a competition experiment, pre-incubate the lysate with an excess of the non-biotinylated inhibitor before adding the biotinylated version.
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated inhibitor and any bound proteins.
-
-
Washing and Elution:
-
Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE loading buffer.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an anti-IGF2BP1 antibody. The presence of IGF2BP1 in the eluate from the biotinylated inhibitor sample, and its reduction in the competition sample, confirms a specific interaction.
-
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. experts.illinois.edu [experts.illinois.edu]
- 4. Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification | Springer Nature Experiments [experiments.springernature.com]
- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 6. Step-by-Step Protocol: How to Perform a DARTS Assay - Creative Proteomics [creative-proteomics.com]
- 7. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studying RNA-RNA and RNA-Protein Interactions by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ibmc.cnrs.fr [ibmc.cnrs.fr]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Drug Affinity Responsive Target Stability (DARTS) Assay for Determining Drug-Target Interactions - Creative Proteomics [iaanalysis.com]
- 12. Pull-down of Biotinylated RNA and Associated Proteins [bio-protocol.org]
- 13. Affinity Pulldown of Biotinylated RNA for Detection of Protein-RNA Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. nicoyalife.com [nicoyalife.com]
- 15. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Monitoring RNA–Ligand Interactions Using Isothermal Titration Calorimetry | Springer Nature Experiments [experiments.springernature.com]
- 17. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced Ribonucleoprotein Immunoprecipitation (RIP) Technique for the Identification of mRNA Species in Ribonucleoprotein Complexes [bio-protocol.org]
- 19. Enhanced Ribonucleoprotein Immunoprecipitation (RIP) Technique for the Identification of mRNA Species in Ribonucleoprotein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Igf2BP1-IN-1 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction: IGF2BP1 as a Therapeutic Target
The Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1) is an oncofetal RNA-binding protein (RBP) that has emerged as a significant target in cancer therapy.[1][2] Its expression is minimal in most adult tissues but is frequently re-activated in a wide range of cancers, where its elevated levels correlate with poor prognosis and metastasis.[2] IGF2BP1 functions as a post-transcriptional regulator, primarily by binding to and stabilizing the messenger RNA (mRNA) of key oncogenes such as c-MYC, KRAS, and CD44.[1][3]
A crucial aspect of IGF2BP1's function is its role as an N6-methyladenosine (m6A) "reader."[4] The m6A modification on mRNA is a key regulator of RNA fate, and IGF2BP1 recognizes this mark on its target transcripts, protecting them from degradation and enhancing their translation.[4] This stabilization of pro-oncogenic transcripts promotes several hallmarks of cancer, including increased proliferation, invasion, and resistance to therapy.[2]
Given its critical role in tumorigenesis, inhibiting the function of IGF2BP1 presents a promising therapeutic strategy. Small molecule inhibitors, such as the conceptual Igf2BP1-IN-1 , are designed to disrupt the interaction between IGF2BP1 and its target mRNAs. High-throughput screening (HTS) is a pivotal methodology for identifying and characterizing such inhibitors from large chemical libraries.
IGF2BP1-Modulated Signaling Pathways
IGF2BP1 exerts its oncogenic effects by influencing several critical signaling pathways. Understanding these pathways is key to elucidating the downstream consequences of IGF2BP1 inhibition.
Wnt/β-catenin Pathway
IGF2BP1 is a downstream target of the Wnt/β-catenin signaling pathway. Furthermore, it can create a positive feedback loop by stabilizing the mRNA of key pathway components like GLI1, thereby amplifying the oncogenic signal that drives cell proliferation and maintains cancer stem cell populations.[5]
PI3K/AKT/mTOR Pathway
IGF2BP1 can promote the PI3K/AKT/mTOR signaling cascade, which is central to cell growth, proliferation, and survival. It can achieve this by stabilizing the mRNAs of upstream activators or downstream effectors of this pathway, thereby preventing apoptosis and promoting cell cycle progression.[5]
Hippo/YAP1 Pathway
Recent studies have shown that IGF2BP1 can bypass contact inhibition of tumor cell growth by enhancing the expression of YAP1, a key transcriptional co-activator in the Hippo pathway.[6] IGF2BP1 binds to the YAP1 mRNA in an m6A-dependent manner, increasing its stability and translation.[6] This leads to elevated YAP1/TAZ-driven transcription and uncontrolled cell growth.[6]
Application in High-Throughput Screening (HTS)
The primary goal of an HTS campaign against IGF2BP1 is to identify small molecules that disrupt its binding to target mRNAs. Several HTS-compatible technologies can be employed, with Fluorescence Polarization (FP) being a well-documented and robust method for this purpose.[1][7]
An FP-based assay relies on the principle that a small, fluorescently labeled RNA probe (tracer) tumbles rapidly in solution, emitting depolarized light. When a larger protein like IGF2BP1 binds to this probe, the tumbling slows significantly, and the emitted light remains polarized. A small molecule inhibitor that displaces the RNA probe from the protein will cause a decrease in polarization, which can be detected quantitatively.
HTS Workflow
A typical HTS workflow involves a primary screen of a large compound library, followed by dose-response confirmation, secondary/orthogonal assays to rule out false positives, and finally, cell-based assays to confirm biological activity.
Experimental Protocols
Protocol 1: Primary HTS using Fluorescence Polarization (FP)
This protocol describes a competitive binding assay in a 384-well format to screen for inhibitors of the IGF2BP1-RNA interaction.
Principle: Inhibitors are identified by their ability to displace a fluorescently labeled RNA oligonucleotide (e.g., a sequence from the KRAS or c-MYC 3' UTR) from recombinant IGF2BP1 protein, leading to a decrease in the fluorescence polarization signal.
Materials and Reagents:
-
Recombinant Human IGF2BP1 Protein: Highly purified (>95%).
-
Fluorescent RNA Probe: A 20-30 nucleotide RNA sequence from a known IGF2BP1 target (e.g., KRAS 3' UTR) labeled with a fluorophore (e.g., 5'-FAM).
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM KCl, 2 mM MgCl₂, 0.01% Tween-20, 1 mM DTT.
-
Test Compounds: Compound library plates with compounds dissolved in 100% DMSO.
-
Plates: Low-volume, non-binding, black 384-well assay plates.
-
Plate Reader: Equipped with fluorescence polarization optics (e.g., Excitation 485 nm, Emission 535 nm for FAM).
Procedure:
-
Reagent Preparation:
-
Prepare a 2X solution of IGF2BP1 protein in assay buffer. The optimal concentration should be predetermined by titration and is typically around the Kd of the protein-RNA interaction.
-
Prepare a 2X solution of the fluorescent RNA probe in assay buffer. The final concentration should be low (e.g., 5-10 nM) to maximize the signal window.
-
Prepare test compounds by diluting them from stock plates into assay buffer. For a primary screen, a single final concentration (e.g., 10-30 µM) is used.
-
-
Assay Plate Setup (384-well):
-
Compound Addition: Dispense 5 µL of the diluted test compound solution into the assay wells. For control wells, add 5 µL of assay buffer with the corresponding DMSO concentration.
-
Protein Addition: Add 10 µL of the 2X IGF2BP1 solution to all wells except the "no protein" control wells (which receive 10 µL of assay buffer instead).
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow for protein-compound interaction.
-
Probe Addition: Add 10 µL of the 2X fluorescent RNA probe solution to all wells to initiate the binding reaction. The final volume in each well will be 25 µL.
-
-
Incubation and Measurement:
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
Centrifuge the plate briefly (e.g., 1 min at 1000 x g) to remove any bubbles.
-
Measure the fluorescence polarization (in mP units) on a compatible plate reader.
-
Data Analysis:
-
Controls:
-
Negative Control (0% Inhibition): Wells containing IGF2BP1, RNA probe, and DMSO (no inhibitor). This represents the maximum polarization signal (P_max).
-
Positive Control (100% Inhibition): Wells containing only the RNA probe and DMSO (no protein). This represents the minimum polarization signal (P_min).
-
-
Calculation of Percent Inhibition:
-
For each test compound well, calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_min) / (P_max - P_min)]) where P_sample is the mP value of the test well.
-
-
Hit Identification:
-
Define a hit threshold. A common method is to set the threshold at three standard deviations (SD) above the mean of the sample field (e.g., Z-score ≥ 3).
-
Assay Validation (Z' Factor): The quality and robustness of the HTS assay should be validated by calculating the Z' factor from the control wells on each plate.
-
Formula: Z' = 1 - [(3 * SD_max + 3 * SD_min) / |Mean_max - Mean_min|]
-
An assay with a Z' factor > 0.5 is considered excellent for HTS.[8]
Protocol 2: Cell-Based Wound Healing Assay (Hit Validation)
This protocol is used to assess the effect of confirmed hits on the migratory capacity of cancer cells that endogenously express high levels of IGF2BP1.
Principle: IGF2BP1 promotes cell migration. An effective inhibitor should reduce the ability of cancer cells to "heal" a scratch made in a confluent monolayer.
Materials and Reagents:
-
Cancer Cell Line: A cell line with high endogenous IGF2BP1 expression (e.g., H1299 lung cancer cells).
-
Culture Medium: Appropriate for the chosen cell line.
-
Test Compounds (Hits): Dissolved in DMSO.
-
Plates: 24-well or 96-well tissue culture plates.
-
Pipette Tips: Sterile 200 µL or 1000 µL tips for creating the scratch.
-
Microscope: Inverted microscope with a camera for imaging.
Procedure:
-
Cell Seeding: Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24-48 hours.
-
Creating the Wound: Once cells are confluent, use a sterile pipette tip to make a straight scratch down the center of each well.
-
Washing: Gently wash the wells with PBS to remove dislodged cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the test compound at various concentrations (e.g., 0.1 to 50 µM). Include a DMSO-only vehicle control.
-
Imaging (Time 0): Immediately after adding the compounds, acquire images of the scratch in each well. This is the baseline (T=0).
-
Incubation: Incubate the plate under normal cell culture conditions (37°C, 5% CO₂).
-
Imaging (Time X): Acquire images of the same fields at subsequent time points (e.g., 12, 24, and 48 hours).
-
Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure relative to the T=0 image. Compare the closure rate in compound-treated wells to the vehicle control.
Data Presentation
Quantitative data from HTS and subsequent validation should be clearly organized for comparison.
Table 1: Representative HTS Assay Parameters for this compound Screening
| Parameter | Description |
| Assay Format | Fluorescence Polarization (FP), Competitive Binding |
| Plate Format | 384-well, non-binding surface |
| Target Protein | Recombinant Human IGF2BP1 |
| Fluorescent Probe | 5'-FAM-labeled KRAS 3' UTR oligonucleotide |
| Final Protein Conc. | 50 nM (example, requires optimization) |
| Final Probe Conc. | 10 nM |
| Compound Conc. | 20 µM (for primary screen) |
| Assay Volume | 25 µL |
| Incubation Time | 60 minutes at Room Temperature |
| Assay Quality (Z') | Typically ≥ 0.6 |
| Hit Threshold | ≥ 3 Standard Deviations from sample mean (Z-score ≥ 3) |
| Expected Hit Rate | 0.5% - 1.5%[9] |
Table 2: Properties of a Representative IGF2BP1 Inhibitor (Example Data)
| Property | Value | Method |
| Compound ID | This compound (using '7773' as a proxy) | - |
| IC₅₀ | 30.45 µM | FP-based biochemical assay[10] |
| Binding Affinity (Kd) | 1.4 µM (for derivative AVJ16) | Microscale Thermophoresis (MST) |
| Mechanism of Action | Disrupts IGF2BP1-RNA Interaction | Biochemical & Cellular Assays |
| Cellular Activity | Inhibition of cell migration | Wound Healing Assay |
| Selectivity | Low activity against other RBPs (e.g., La protein) | Counter-screen FP assay[10] |
References
- 1. uniprot.org [uniprot.org]
- 2. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Recognition of RNA N6-methyladenosine by IGF2BP Proteins Enhances mRNA Stability and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RNA-Targeted Therapies and High-Throughput Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review | Semantic Scholar [semanticscholar.org]
- 8. rna.uzh.ch [rna.uzh.ch]
- 9. High-Throughput Screening Normalized To Biological Response: Application To Antiviral Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IGF2BP1 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cell-Based Assays with Igf2BP1-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal RNA-binding protein that plays a critical role in tumor progression.[1][2] It functions by binding to and stabilizing the messenger RNA (mRNA) of various pro-oncogenic factors, including c-Myc and KRAS, thereby promoting their expression.[1][3][4] Elevated levels of IGF2BP1 are associated with poor prognosis in numerous cancers, making it an attractive target for therapeutic intervention.[1][2] Igf2BP1-IN-1 is a small molecule inhibitor designed to disrupt the function of IGF2BP1, offering a promising avenue for cancer therapy. These application notes provide detailed protocols for cell-based assays to evaluate the efficacy and mechanism of action of this compound and similar inhibitors.
Mechanism of Action of IGF2BP1
IGF2BP1 is a member of a conserved family of RNA-binding proteins that regulate gene expression post-transcriptionally.[2] It contains two RNA recognition motifs (RRMs) and four K homology (KH) domains, which enable it to bind to specific sequences within target mRNAs.[1] This binding protects the mRNAs from degradation, leading to increased protein expression of key oncogenes involved in cell proliferation, survival, and metastasis.[1][3][4] IGF2BP1 is known to be involved in several cancer-related signaling pathways, including the PI3K/AKT/mTOR, Wnt/β-catenin, and Hedgehog pathways.
This compound and Other Small Molecule Inhibitors
Small molecule inhibitors targeting IGF2BP1, such as this compound, have been developed to interfere with its RNA-binding activity. For instance, the inhibitor BTYNB has been shown to disrupt the interaction between IGF2BP1 and c-myc mRNA, leading to reduced melanoma cell proliferation.[5] Another inhibitor, compound '7773', directly binds to Igf2BP1 and inhibits its interaction with Kras RNA, resulting in decreased Kras protein levels and a reduction in the pro-oncogenic phenotype in cancer cells.[3][4] A derivative of '7773', known as AVJ16, has demonstrated even greater potency in inhibiting cancer cell migration.[6] These inhibitors provide valuable tools for studying the function of IGF2BP1 and for developing novel anti-cancer therapeutics.
Experimental Protocols
This section provides detailed protocols for a suite of cell-based assays to characterize the effects of this compound.
Cell Viability and Proliferation Assay (CellTiter-Glo®)
Purpose: To determine the effect of this compound on the viability and proliferation of cancer cells. This assay quantifies ATP, an indicator of metabolically active cells.[7][8]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Opaque-walled 96-well or 384-well plates[9]
-
This compound (and other test compounds)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)[8][9]
-
Luminometer
Protocol:
-
Seed cancer cells in an opaque-walled multi-well plate at a predetermined optimal density in a final volume of 100 µL per well for 96-well plates or 25 µL for 384-well plates.[10] Include wells with medium only for background luminescence measurement.[10]
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Add the desired concentrations of the inhibitor to the appropriate wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest inhibitor concentration.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[9]
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.[9]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[10]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[9]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background luminescence.
Wound Healing (Scratch) Assay
Purpose: To assess the effect of this compound on cancer cell migration and wound closure.[12][13]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip or a specialized wound healing insert[13]
-
Microscope with a camera
-
Image analysis software (e.g., ImageJ)
Protocol:
-
Seed cells in a multi-well plate and grow them to form a confluent monolayer.[13]
-
Create a "wound" by gently scratching the monolayer with a sterile pipette tip.[13] Alternatively, use a commercially available culture-insert to create a uniform cell-free gap.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing various concentrations of this compound or a vehicle control.
-
Capture images of the wound at time zero (immediately after scratching) and at regular intervals (e.g., every 6-12 hours) until the wound in the control wells is nearly closed.
-
Quantify the wound area at each time point using image analysis software.
-
Calculate the percentage of wound closure relative to the initial wound area for each condition.
Transwell Migration and Invasion Assay
Purpose: To evaluate the effect of this compound on the migratory and invasive potential of cancer cells.[14][15]
Materials:
-
Cancer cell lines
-
Serum-free cell culture medium
-
Complete cell culture medium (containing a chemoattractant, e.g., 10% FBS)
-
Transwell inserts (8 µm pore size) for 24-well plates[14]
-
Matrigel or other basement membrane matrix (for invasion assay)[14]
-
Cotton swabs
-
Methanol or other fixative
-
Crystal violet stain
Protocol:
For Migration Assay:
-
Pre-hydrate the Transwell inserts by adding serum-free medium to the top and bottom chambers and incubating for at least 30 minutes at 37°C.
-
Harvest and resuspend the cells in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Add 600 µL of complete medium (with chemoattractant) to the lower chamber of the 24-well plate.[16]
-
Add 100 µL of the cell suspension to the upper chamber of the Transwell insert.[16] Add different concentrations of this compound to the upper chamber along with the cells.
-
Incubate for 24-48 hours at 37°C.[16]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.[16]
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10-20 minutes.[16][17]
-
Stain the cells with 0.1% crystal violet for 10 minutes.[16]
-
Wash the inserts with water and allow them to air dry.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several microscopic fields.
For Invasion Assay:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the upper surface of the Transwell inserts with a thin layer of the diluted Matrigel and incubate at 37°C for at least 1 hour to allow it to solidify.[16]
-
Follow steps 2-10 of the migration assay protocol.
3D Spheroid Invasion Assay
Purpose: To assess the effect of this compound on the invasion of cancer cells in a more physiologically relevant three-dimensional model.[18][19]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Ultra-low attachment 96-well round-bottom plates
-
Basement membrane extract (e.g., Matrigel)
-
Microscope with a camera
-
Image analysis software
Protocol:
-
Seed a specific number of cells (e.g., 1,000-5,000 cells/well) in an ultra-low attachment 96-well plate in complete medium.[20]
-
Centrifuge the plate at a low speed (e.g., 200 x g for 3 minutes) to facilitate cell aggregation.[18]
-
Incubate for 48-72 hours to allow for spheroid formation.[18]
-
Carefully remove the medium and embed the spheroids in a basement membrane matrix (e.g., Matrigel).[21]
-
Allow the matrix to polymerize at 37°C for 30-60 minutes.[20][21]
-
Add complete medium containing different concentrations of this compound or a vehicle control on top of the matrix.
-
Capture images of the spheroids at time zero and at regular intervals (e.g., every 24 hours) for several days.
-
Measure the area of invasion (the area covered by cells that have migrated out of the spheroid) at each time point using image analysis software.[21]
Data Presentation
Table 1: Inhibitory Activity of IGF2BP1 Inhibitors on Cancer Cell Lines
| Inhibitor | Cell Line | Assay | IC50 Value | Reference |
| '7773' | H1299 (Lung Cancer) | Wound Healing | ~10 µM | [6] |
| AVJ16 | H1299 (Lung Cancer) | Wound Healing | 0.7 µM | [6] |
| '7773' | - | in vitro RNA binding | 30.45 µM | [3] |
| CWI1-2 | Various Leukemia | Cell Viability | 200-700 nM | [22] |
Table 2: Effect of IGF2BP1 Knockdown on Cell Proliferation and Cell Cycle
| Cell Line | Effect on Proliferation | Effect on Cell Cycle | Reference |
| Panc-1 (Pancreatic) | Markedly inhibited | - | [23] |
| Panc 0327 (Pancreatic) | Markedly inhibited | - | [23] |
| Mia PaCa-2 (Pancreatic) | Overexpression accelerated growth | - | [23] |
| Neuroendocrine Neoplasm | Reduced | G1 arrest | [24] |
| Various Cancer Lines | Decreased | Prolonged G1 phase | [25] |
Signaling Pathways and Visualizations
IGF2BP1-Mediated Regulation of Oncogenic Pathways
IGF2BP1 promotes tumorigenesis by stabilizing the mRNAs of key oncogenes such as KRAS and MYC.[1][3][4] Inhibition of IGF2BP1 with small molecules like this compound is expected to decrease the stability of these transcripts, leading to reduced protein levels and subsequent inhibition of downstream signaling pathways that drive cell proliferation and survival.
Caption: IGF2BP1 regulation of KRAS and MYC.
IGF2BP1 and the Hippo-YAP Signaling Pathway
Recent studies have implicated IGF2BP1 in the regulation of the Hippo signaling pathway, a critical regulator of organ size and tumorigenesis.[5] IGF2BP1 can stabilize the mRNA of YAP1, a key downstream effector of the Hippo pathway.[5] When the Hippo pathway is inactive, YAP1 translocates to the nucleus and promotes the transcription of genes involved in cell proliferation and survival. By stabilizing YAP1 mRNA, IGF2BP1 enhances this pro-tumorigenic output.
Caption: IGF2BP1's role in the Hippo-YAP pathway.
Experimental Workflow for Evaluating this compound
The following diagram outlines a logical workflow for the comprehensive evaluation of an IGF2BP1 inhibitor using the described cell-based assays.
Caption: Workflow for this compound evaluation.
References
- 1. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
- 9. OUH - Protocols [ous-research.no]
- 10. scribd.com [scribd.com]
- 11. A high-throughput drug combination screen of targeted small molecule inhibitors in cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Wound healing assay | Abcam [abcam.com]
- 13. Wound healing assay - Wikipedia [en.wikipedia.org]
- 14. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 15. protocols.io [protocols.io]
- 16. snapcyte.com [snapcyte.com]
- 17. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 18. Cultrex® 3D Spheroid BME Invasion Assay Protocol [sigmaaldrich.com]
- 19. A Cancer Cell Spheroid Assay to Assess Invasion in a 3D Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sartorius.com [sartorius.com]
- 21. 2.7. Tumor Spheroid Migration and Invasion Assays [bio-protocol.org]
- 22. The Emerging Role of IGF2BP2 in Cancer Therapy Resistance: From Molecular Mechanism to Future Potential [mdpi.com]
- 23. Insulin-like growth factor 2 mRNA-binding protein 1 promotes cell proliferation via activation of AKT and is directly targeted by microRNA-494 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for RNA Immunoprecipitation Sequencing (RIP-seq) with Igf2BP1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for performing RNA Immunoprecipitation Sequencing (RIP-seq) to investigate the effects of small molecule inhibitors on the RNA-binding protein Igf2BP1. The provided protocols are designed to guide researchers through the process of identifying and quantifying the RNA targets of Igf2BP1 and assessing how a compound like Igf2BP1-IN-1 (a representative inhibitor) alters these interactions.
Introduction
The Insulin-like growth factor 2 mRNA-binding protein 1 (Igf2BP1) is an oncofetal RNA-binding protein that plays a critical role in tumorigenesis by regulating the stability, translation, and localization of its target mRNAs.[1] Its re-expression in various cancers is often associated with poor prognosis.[2] Igf2BP1 exerts its function by binding to specific sequences within its target transcripts, thereby influencing key cancer-related pathways such as Wnt/β-catenin, PI3K/Akt, and MAPK/ERK signaling.
Small molecule inhibitors that disrupt the Igf2BP1-RNA interaction present a promising therapeutic strategy. By employing RIP-seq in the presence of an Igf2BP1 inhibitor, researchers can elucidate the inhibitor's mechanism of action, identify the specific RNA targets whose binding is affected, and understand the downstream consequences on cellular signaling pathways. This information is invaluable for drug development and for understanding the fundamental biology of Igf2BP1.
Data Presentation
The following table summarizes the quantitative changes in the steady-state levels of known Igf2BP1 target mRNAs upon treatment with the Igf2BP1 inhibitor AVJ16 in the H1299 lung cancer cell line. This data, derived from quantitative PCR (qPCR), serves as a proxy for the anticipated results from a RIP-seq experiment with an Igf2BP1 inhibitor, where a decrease in bound transcripts would be expected.
Table 1: Effect of Igf2BP1 Inhibitor AVJ16 on Steady-State Levels of Target mRNAs [3]
| Target mRNA | Fold Change (AVJ16 vs. DMSO) |
| SRF | ~0.8 |
| CD44 | ~0.7 |
| Nras | ~0.9 |
| cMyc | ~0.6 |
| Braf | ~0.8 |
| Kras | ~0.5 |
Data is approximated from graphical representation in the source publication and represents the relative decrease in mRNA levels after 48 hours of treatment with 1.5 µM AVJ16 compared to a DMSO control.[3]
Another study demonstrated that treatment with the Igf2BP1 inhibitor BTYNB disrupts the interaction between Igf2BP1 and INHBA mRNA in esophageal squamous cell carcinoma cells, as assessed by RIP-PCR.[4]
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing RIP-seq with an Igf2BP1 inhibitor.
Protocol 1: RNA Immunoprecipitation (RIP)
This protocol outlines the core procedure for immunoprecipitating Igf2BP1-RNA complexes from cultured cells treated with an inhibitor.
Materials:
-
Cultured cells expressing Igf2BP1
-
This compound or other specific inhibitor (e.g., BTYNB, AVJ16)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS), ice-cold and RNase-free
-
Polysome Lysis Buffer (e.g., 150 mM KCl, 25 mM Tris-HCl pH 7.4, 5 mM EDTA, 0.5% NP-40, 0.5 mM DTT, with RNase and protease inhibitors)[5]
-
Anti-Igf2BP1 antibody (validated for immunoprecipitation)
-
Normal Rabbit IgG (negative control)
-
Protein A/G magnetic beads
-
RIP Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM MgCl2, 0.05% NP-40)[6]
-
Proteinase K Buffer
-
TRIzol reagent or other RNA extraction kit
-
Nuclease-free water
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to ~80-90% confluency.
-
Treat cells with the Igf2BP1 inhibitor at the desired concentration and for the appropriate duration. Include a vehicle-treated control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse the cells by adding ice-cold Polysome Lysis Buffer.
-
Incubate on ice for 10-15 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled, RNase-free tube.
-
-
Immunoprecipitation:
-
Pre-wash the required amount of Protein A/G magnetic beads with RIP Wash Buffer.
-
Incubate the beads with the anti-Igf2BP1 antibody or IgG control in RIP Wash Buffer for 30-60 minutes at room temperature with rotation to create antibody-bead complexes.
-
Wash the antibody-bead complexes three times with RIP Wash Buffer.
-
Add the cell lysate to the antibody-bead complexes and incubate overnight at 4°C with gentle rotation.[5]
-
-
Washing:
-
Pellet the magnetic beads on a magnetic stand and discard the supernatant.
-
Wash the beads six times with ice-cold RIP Wash Buffer.[6] With each wash, resuspend the beads completely and then pellet them.
-
-
RNA Elution and Purification:
-
After the final wash, resuspend the beads in Proteinase K Buffer and incubate at 55°C for 30 minutes to digest the protein.
-
Place the tubes on a magnetic stand and transfer the supernatant to a new tube.
-
Extract the RNA from the supernatant using TRIzol or a column-based RNA purification kit according to the manufacturer's instructions.
-
Elute the purified RNA in nuclease-free water.
-
Protocol 2: Library Preparation and Sequencing
This protocol describes the steps to convert the immunoprecipitated RNA into a library suitable for next-generation sequencing.
Materials:
-
Purified RNA from RIP experiment
-
rRNA depletion kit (optional but recommended)
-
RNA fragmentation buffer
-
Reverse transcriptase and random primers
-
Second-strand synthesis reagents
-
End-repair and A-tailing reagents
-
Sequencing adapters
-
PCR amplification reagents
-
Size selection beads or gels
-
Next-generation sequencing platform (e.g., Illumina)
Procedure:
-
RNA Quality Control and Quantification:
-
Assess the quantity and quality of the purified RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).
-
-
rRNA Depletion (Optional):
-
If desired, remove ribosomal RNA (rRNA) from the samples to increase the sequencing depth of the target RNAs.
-
-
RNA Fragmentation:
-
Fragment the RNA to the desired size range (typically 100-400 bp) using enzymatic or chemical fragmentation methods.
-
-
cDNA Synthesis:
-
Synthesize the first strand of cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
-
Library Construction:
-
Perform end-repair on the double-stranded cDNA to create blunt ends.
-
Add a single 'A' nucleotide to the 3' ends of the cDNA fragments (A-tailing).
-
Ligate the sequencing adapters to the A-tailed cDNA.
-
-
PCR Amplification:
-
Amplify the adapter-ligated library using PCR to generate a sufficient quantity of DNA for sequencing. The number of PCR cycles should be minimized to avoid amplification bias.
-
-
Library Purification and Size Selection:
-
Purify the amplified library to remove primers and adapter-dimers.
-
Perform size selection to obtain a library with the desired insert size range.[7]
-
-
Library Quality Control and Sequencing:
-
Assess the final library quality and concentration using a bioanalyzer and qPCR.
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Visualization of Pathways and Workflows
Experimental Workflow
The following diagram illustrates the key steps in the RIP-seq protocol.
Caption: Workflow for RNA Immunoprecipitation Sequencing (RIP-seq).
Igf2BP1-Regulated Signaling Pathways
The following diagrams illustrate the role of Igf2BP1 in key oncogenic signaling pathways and the expected impact of an Igf2BP1 inhibitor.
Wnt/β-catenin Signaling Pathway
Caption: Igf2BP1 in the Wnt/β-catenin signaling pathway.
PI3K/Akt Signaling Pathway
Caption: Igf2BP1's influence on the PI3K/Akt signaling pathway.
MAPK/ERK Signaling Pathway
Caption: The role of Igf2BP1 in the MAPK/ERK signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Wnt signaling pathway diagram | The WNT Homepage [wnt.stanford.edu]
- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 4. Elevated expression of the RNA-binding protein IGF2BP1 enhances the mRNA stability of INHBA to promote the invasion and migration of esophageal squamous cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. RIP-Seq Sample Preparation Protocol - CD Genomics [cd-genomics.com]
- 7. nRIP-seq: A technique to identify RNA targets of an RNA binding protein on a genome-wide scale - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Igf2BP1-IN-1 to Interrogate m6A-Dependent Regulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Igf2BP1-IN-1, a small molecule inhibitor of the N6-methyladenosine (m6A) reader protein IGF2BP1. This document outlines the mechanism of action of IGF2BP1, the role of this compound in studying m6A-dependent regulation, and detailed protocols for key experimental applications.
Introduction to IGF2BP1 and m6A Regulation
N6-methyladenosine (m6A) is the most abundant internal modification in eukaryotic messenger RNA (mRNA) and plays a crucial role in post-transcriptional gene regulation.[1][2] The biological functions of m6A are mediated by a group of proteins known as "readers," which recognize and bind to m6A-modified transcripts, thereby influencing their stability, translation, and localization.
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is a prominent m6A reader that recognizes the consensus sequence GG(m6A)C within thousands of mRNA transcripts.[3][4][5] Unlike other m6A readers that can promote mRNA decay, IGF2BP1 enhances the stability and storage of its target mRNAs.[3] This stabilization of target transcripts, which include key oncogenes like MYC, SRF, and PEG10, is critical for its role in promoting cancer progression, including cell proliferation, invasion, and chemoresistance.[2][3][6][7][8] IGF2BP1 is frequently overexpressed in various cancers, and its high expression often correlates with poor patient prognosis.[2][4][9][10]
This compound represents a class of small molecule inhibitors designed to specifically interfere with the function of IGF2BP1. One such inhibitor, referred to as "7773," has been shown to directly bind to Igf2BP1 and inhibit its interaction with target RNAs, such as Kras RNA.[11] By disrupting this interaction, these inhibitors provide a powerful tool to study the m6A-dependent functions of IGF2BP1 and to explore its therapeutic potential.
Mechanism of Action of IGF2BP1
IGF2BP1 contains several RNA-binding domains, including two RNA recognition motifs (RRMs) and four K homology (KH) domains.[8] The KH domains, particularly KH3 and KH4, are crucial for the recognition of m6A-modified RNA.[3][8] Upon binding to the m6A sites on its target mRNAs, IGF2BP1 protects these transcripts from degradation, leading to increased protein expression of the corresponding genes. This post-transcriptional regulation impacts various signaling pathways critical for cell growth and survival, such as the Wnt/β-catenin, Hedgehog, and PI3K/Akt pathways.[1][12]
Application Data
Table 1: In Vitro Inhibition of Igf2BP1-RNA Binding by Small Molecule Inhibitor '7773'
| Compound | Target | Assay Type | Probe | IC50 | Reference |
| 7773 | Igf2BP1 | Fluorescent Polarization | Kras RNA fragment | ~30 µM | [11] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Protocol 1: RNA Immunoprecipitation (RIP) to Validate this compound Target Engagement
This protocol is adapted from methodologies for identifying mRNA targets of IGF2BP1 and can be used to confirm that this compound disrupts the interaction between IGF2BP1 and its target mRNAs.[13][14]
Materials:
-
Cancer cell line of interest
-
This compound and DMSO (vehicle control)
-
Cell lysis buffer (e.g., Polysome Lysis Buffer)
-
Protease and RNase inhibitors
-
Anti-IGF2BP1 antibody and corresponding IgG control
-
Protein A/G magnetic beads
-
Wash buffers (e.g., NT2 buffer)
-
RNA extraction kit (e.g., TRIzol)
-
Reverse transcription reagents
-
qPCR reagents and primers for target mRNAs (e.g., MYC, SRF)
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere overnight. Treat cells with the desired concentration of this compound or DMSO for the specified duration.
-
Cell Lysis: Harvest and lyse the cells in polysome lysis buffer supplemented with protease and RNase inhibitors.
-
Immunoprecipitation: a. Pre-clear the cell lysate by incubating with protein A/G magnetic beads. b. Incubate the pre-cleared lysate with anti-IGF2BP1 antibody or IgG control overnight at 4°C with gentle rotation. c. Add protein A/G magnetic beads to capture the antibody-protein-RNA complexes. d. Wash the beads extensively with wash buffer to remove non-specific binding.
-
RNA Elution and Extraction: Elute the RNA from the beads and extract it using an RNA extraction kit according to the manufacturer's instructions.
-
RT-qPCR Analysis: a. Perform reverse transcription to synthesize cDNA from the immunoprecipitated RNA. b. Use qPCR to quantify the abundance of specific target mRNAs. c. Analyze the data by comparing the enrichment of target mRNAs in the IGF2BP1-IP samples between this compound-treated and DMSO-treated cells, normalized to the IgG control. A decrease in enrichment in the treated sample indicates successful target disengagement.
Protocol 2: Analysis of Target mRNA and Protein Expression
This protocol determines the effect of Igf2BP1 inhibition on the steady-state levels of its target mRNAs and their corresponding proteins.
Materials:
-
Treated cell lysates from Protocol 1
-
RNA extraction kit
-
Reverse transcription and qPCR reagents
-
Protein lysis buffer (e.g., RIPA buffer)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Western blot transfer system and membranes
-
Primary antibodies against proteins of interest (e.g., MYC, SRF) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
A. mRNA Level (RT-qPCR):
-
Extract total RNA from cells treated with this compound or DMSO.
-
Perform reverse transcription and qPCR as described in Protocol 1, Step 5, using primers for target genes and a housekeeping gene for normalization.
-
Calculate the relative change in mRNA expression using the ΔΔCt method.
B. Protein Level (Western Blot):
-
Lyse treated cells in protein lysis buffer and quantify protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the relative change in protein expression.
Protocol 3: Cell Viability and Proliferation Assay
This protocol assesses the impact of Igf2BP1 inhibition on cancer cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
This compound
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of viable cells relative to the DMSO control and plot a dose-response curve to determine the IC50 value.
Protocol 4: Wound Healing/Migration Assay
This assay evaluates the effect of Igf2BP1 inhibition on cell migration.
Materials:
-
Cancer cell line of interest
-
24-well cell culture plates
-
P200 pipette tip or a wound-healing insert
-
This compound
-
Microscope with a camera
Procedure:
-
Seed cells in a 24-well plate and grow them to a confluent monolayer.
-
Create a "scratch" or gap in the monolayer using a sterile pipette tip.
-
Wash the wells with media to remove detached cells.
-
Add fresh media containing this compound or DMSO.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time. Compare the migration rate between treated and control cells.
The small molecule inhibitor this compound provides a valuable tool for elucidating the complex roles of m6A-dependent gene regulation mediated by IGF2BP1. The protocols and information provided here offer a framework for researchers to investigate the molecular mechanisms of IGF2BP1 and to assess the therapeutic potential of its inhibition in cancer and other diseases.
References
- 1. Regulatory mechanisms and therapeutic implications of insulin-like growth factor 2 mRNA-binding proteins, the emerging crucial m6A regulators of tumors [thno.org]
- 2. IGF2BP1 overexpression stabilizes PEG10 mRNA in an m6A-dependent manner and promotes endometrial cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recognition of RNA N6-methyladenosine by IGF2BP Proteins Enhances mRNA Stability and Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m6A-binding protein IGF2BP1 promotes the malignant phenotypes of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recognition of RNA N6-methyladenosine by IGF2BP Proteins Enhances mRNA Stability and Translation | Semantic Scholar [semanticscholar.org]
- 6. ijbs.com [ijbs.com]
- 7. IGF2BP1 promotes SRF-dependent transcription in cancer in a m6A- and miRNA-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elevated insulin-like growth factor 2 mRNA binding protein 1 levels predict a poor prognosis in patients with breast carcinoma using an integrated multi-omics data analysis | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Igf2BP1-IN-1 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Insulin-like Growth Factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical oncofetal protein implicated in the progression of numerous cancers.[1][2][3] Its overexpression is frequently correlated with poor prognosis and resistance to therapy.[4] IGF2BP1 functions as an RNA-binding protein that enhances the stability and translation of oncogenic mRNAs, thereby promoting tumor growth, invasion, and metabolic reprogramming.[3][4] Key targets of IGF2BP1 include mRNAs encoding for proteins involved in cell cycle progression and proliferation, such as MYC, E2F1, and YAP1.[5][6] Given its central role in tumorigenesis, targeting IGF2BP1 represents a promising therapeutic strategy.[4]
Igf2BP1-IN-1 is a small molecule inhibitor designed to disrupt the interaction between IGF2BP1 and its target mRNAs. Preclinical studies have demonstrated the potential of IGF2BP1 inhibitors, such as BTYNB, to suppress cancer cell proliferation and tumor growth.[5] Furthermore, there is a strong rationale for combining this compound with other targeted therapies to achieve synergistic anti-cancer effects and overcome resistance mechanisms. One such promising combination is with inhibitors of the mTOR (mechanistic target of rapamycin) signaling pathway. The mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[7][8]
This document provides detailed application notes and experimental protocols for investigating the combination therapy of this compound with an mTOR inhibitor, Everolimus, in preclinical cancer models. Everolimus is an FDA-approved mTOR inhibitor used in the treatment of various solid tumors.[8][9]
Rationale for Combination Therapy
Targeting IGF2BP1 with this compound is expected to decrease the stability of mRNAs encoding key oncogenic proteins. Concurrently, inhibiting the mTOR pathway with Everolimus will block a critical signaling node that promotes cell growth and proliferation. This dual-pronged attack on two distinct but interconnected oncogenic pathways has the potential for synergistic or additive effects, leading to enhanced tumor cell killing and a reduction in the likelihood of acquired resistance.
Key Signaling Pathways
The following diagram illustrates the targeted signaling pathways. Igf2BP1 enhances the stability of mRNAs for key oncogenes, while the mTOR pathway, when activated, promotes protein synthesis and cell growth. The proposed combination therapy aims to inhibit both of these processes.
Experimental Protocols
In Vitro Synergy Assessment
Objective: To determine the synergistic, additive, or antagonistic effects of this compound and Everolimus on cancer cell viability in vitro.
Materials:
-
Cancer cell line of interest (e.g., a line with known high Igf2BP1 expression)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound (stock solution in DMSO)
-
Everolimus (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[10][11]
-
Solubilization solution (e.g., 40% DMF, 16% SDS, 2% acetic acid in water)[10]
-
Plate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells, ensuring >90% viability.
-
Seed cells into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C, 5% CO2.[12]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and Everolimus in complete medium.
-
Create a dose-response matrix by adding 100 µL of the appropriate drug dilutions to the wells. Include wells for single-agent treatments and a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C, 5% CO2.
-
-
MTT Assay:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Analyze the data for synergy using a suitable model such as the Bliss Independence or Loewe Additivity model. Web-based tools like SynergyFinder can be utilized for this analysis.
-
Experimental Workflow:
In Vivo Combination Therapy in a Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound and Everolimus combination therapy in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG), 4-6 weeks old[14]
-
Cancer cell line of interest
-
Matrigel or similar basement membrane extract (optional, can improve tumor take-rate)[15]
-
This compound formulated for in vivo administration
-
Everolimus formulated for in vivo administration
-
Vehicle control solution
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
Treatment:
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into four treatment groups:
-
Vehicle control
-
This compound
-
Everolimus
-
This compound + Everolimus
-
-
Administer the treatments according to a predetermined schedule (e.g., daily oral gavage) for a specified duration (e.g., 21 days).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Tumor Measurement:
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Compare the tumor growth curves between the different treatment groups.
-
Statistically analyze the differences in final tumor volume and tumor growth inhibition.
-
Experimental Workflow:
Data Presentation
In Vitro Synergy Data
The following tables present hypothetical data from an in vitro synergy study using a cancer cell line.
Table 1: Single-Agent Dose-Response Data
| Concentration (nM) | This compound % Viability | Everolimus % Viability |
| 0 | 100 | 100 |
| 1 | 95 | 98 |
| 10 | 85 | 90 |
| 100 | 60 | 75 |
| 1000 | 30 | 50 |
| 10000 | 10 | 25 |
Table 2: Combination Therapy Dose-Response Matrix (% Viability)
| This compound (nM) | Everolimus 0 nM | Everolimus 10 nM | Everolimus 100 nM | Everolimus 1000 nM |
| 0 | 100 | 90 | 75 | 50 |
| 10 | 85 | 70 | 55 | 35 |
| 100 | 60 | 45 | 30 | 15 |
| 1000 | 30 | 20 | 10 | 5 |
Table 3: Synergy Score Calculation (Bliss Independence Model)
The Bliss synergy score is calculated as: Synergy = Expected % Inhibition - Observed % Inhibition, where Expected % Inhibition = (% Inhibition_A + % Inhibition_B) - (% Inhibition_A * % Inhibition_B). A positive score indicates synergy.
| This compound (nM) | Everolimus (nM) | Observed % Viability | Observed % Inhibition | Expected % Inhibition | Bliss Synergy Score |
| 100 | 100 | 30 | 70 | 55 | 15 |
| 100 | 1000 | 15 | 85 | 70 | 15 |
| 1000 | 100 | 10 | 90 | 82.5 | 7.5 |
| 1000 | 1000 | 5 | 95 | 85 | 10 |
In Vivo Efficacy Data
The following table summarizes hypothetical data from a mouse xenograft study.
Table 4: In Vivo Antitumor Efficacy
| Treatment Group | N | Mean Final Tumor Volume (mm³) ± SEM | % Tumor Growth Inhibition (TGI) |
| Vehicle | 8 | 1500 ± 150 | - |
| This compound (10 mg/kg) | 8 | 900 ± 120 | 40 |
| Everolimus (5 mg/kg) | 8 | 1050 ± 130 | 30 |
| Combination | 8 | 300 ± 80 | 80 |
Conclusion
The provided application notes and protocols offer a comprehensive framework for the preclinical evaluation of this compound in combination with the mTOR inhibitor Everolimus. By systematically assessing in vitro synergy and in vivo efficacy, researchers can generate the necessary data to support the further development of this promising combination therapy for cancer treatment. The structured data presentation and detailed methodologies are intended to facilitate reproducible and robust experimental design.
References
- 1. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IGF2BP1 enhances an aggressive tumor cell phenotype by impairing miRNA-directed downregulation of oncogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncologynews.com.au [oncologynews.com.au]
- 5. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uniprot.org [uniprot.org]
- 7. Clinical efficacy of mTOR inhibitors in solid tumors: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR Signaling in Cancer and mTOR Inhibitors in Solid Tumor Targeting Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 15. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]
- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
Protocol for Assessing Apoptosis Following Igf2BP1-IN-1 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) is an oncofetal protein that plays a critical role in tumor progression by enhancing the stability and translation of cancer-related mRNAs. Elevated expression of IGF2BP1 is observed in a multitude of cancers and is often correlated with poor prognosis and resistance to therapy. IGF2BP1 functions as an m6A reader, binding to methylated mRNAs of oncogenes, thereby promoting tumor growth, invasion, and metabolic reprogramming. By stabilizing the transcripts of anti-apoptotic factors, IGF2BP1 contributes to the survival of cancer cells.
The small molecule inhibitor, Igf2BP1-IN-1, represents a novel therapeutic strategy to counteract the oncogenic functions of IGF2BP1. This inhibitor is designed to disrupt the interaction between IGF2BP1 and its target mRNAs, leading to the destabilization of oncogenic transcripts and subsequent induction of apoptosis in cancer cells. This application note provides a detailed protocol for assessing apoptosis in cancer cell lines following treatment with this compound. The described methodologies include Annexin V/Propidium Iodide (PI) staining for flow cytometry, caspase activity assays, and Western blotting for the detection of key apoptotic markers.
Signaling Pathway of this compound Induced Apoptosis
The binding of Igf2BP1 to the mRNA of anti-apoptotic proteins, such as B-cell lymphoma 2 (Bcl-2) and myeloid cell leukemia 1 (Mcl-1), prevents their degradation and promotes their translation. This leads to an inhibition of the intrinsic apoptotic pathway. This compound is hypothesized to competitively bind to Igf2BP1, thereby preventing its association with target mRNAs. This results in the degradation of anti-apoptotic transcripts, a decrease in the corresponding protein levels, and the subsequent activation of the apoptotic cascade, ultimately leading to programmed cell death.
Caption: this compound mediated apoptosis signaling pathway.
Experimental Workflow
The following diagram outlines the general workflow for assessing apoptosis in cancer cells treated with this compound.
Caption: Experimental workflow for apoptosis assessment.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Plate cancer cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry and Western blotting, 96-well plates for caspase assays) at a density that allows for logarithmic growth during the treatment period.
-
Adherence: Allow cells to adhere and resume growth for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations. A dose-response experiment is recommended to determine the optimal concentration.
-
Controls: Include a vehicle control (medium with the same concentration of solvent used for the drug) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Replace the culture medium with the drug-containing medium and incubate for a predetermined time course (e.g., 24, 48, 72 hours). Time-course experiments are recommended to identify the optimal treatment duration.
Annexin V/PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA. Combine with the floating cells from the supernatant.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Data Presentation:
| Treatment Group | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Caspase-Glo® 3/7 Assay
This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Plating: Seed cells in a white-walled 96-well plate at a suitable density and treat with this compound as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent directly to each well containing 100 µL of cell culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Measurement: Measure the luminescence of each sample using a luminometer.
Data Presentation:
| Treatment Group | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 1.0 | |
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Western Blotting for Apoptotic Markers
Western blotting is used to detect changes in the expression levels of key apoptosis-related proteins, such as cleaved PARP and cleaved Caspase-3.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse with RIPA buffer. Scrape the cells and collect the lysate.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as before and then incubate with ECL substrate. Detect the chemiluminescent signal using an imaging system.
Data Presentation:
| Treatment Group | Relative Densitometry (Cleaved PARP / β-actin) | Relative Densitometry (Cleaved Caspase-3 / β-actin) |
| Vehicle Control | ||
| This compound (Low Dose) | ||
| This compound (High Dose) | ||
| Positive Control |
Conclusion
The protocols outlined in this application note provide a comprehensive framework for evaluating the pro-apoptotic effects of this compound. By employing a multi-faceted approach that includes flow cytometry, caspase activity assays, and Western blotting, researchers can obtain robust and quantitative data on the induction of apoptosis. These methods are essential for characterizing the mechanism of action of novel IGF2BP1 inhibitors and for advancing their development as potential cancer therapeutics.
Troubleshooting & Optimization
Technical Support Center: Optimizing Igf2BP1-IN-1 Concentration for Cell Viability Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Igf2BP1-IN-1 for accurate and reproducible cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1). IGF2BP1 is an oncofetal RNA-binding protein that promotes tumor progression by enhancing the stability and translation of mRNAs encoding key cancer-driving proteins.[1][2] this compound exerts its effects by binding to the IGF2BP1 protein, thereby inhibiting its downstream signaling pathways and reducing cancer cell proliferation and survival.[3] It has a high binding affinity with a reported Kd of 2.88 nM.[3]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: Based on reported IC50 values, a good starting point for a dose-response experiment would be a wide range covering several orders of magnitude, for example, from 0.1 nM to 10 µM.[3][4] The known IC50 values for this compound are 9 nM in A549 cells and 34 nM in HCT116 cells.[3] Therefore, your initial experiment should include concentrations below and significantly above these values to capture the full dose-response curve for your specific cell line.
Q3: How long should I incubate my cells with this compound before performing the viability assay?
A3: The incubation time can vary depending on the cell line and the specific research question. A common starting point is 24 to 72 hours.[5][6] Shorter incubation times may be sufficient to observe effects on signaling pathways, while longer incubations are often necessary to see significant effects on cell viability and proliferation. It is recommended to perform a time-course experiment (e.g., 24h, 48h, 72h) to determine the optimal incubation period for your experimental system.
Q4: Can the solvent for this compound affect my cell viability results?
A4: Yes, the solvent used to dissolve this compound, typically DMSO, can be toxic to cells at higher concentrations. It is crucial to include a vehicle control in your experiments, which consists of cells treated with the same concentration of the solvent as the highest concentration of the inhibitor used.[6] The final concentration of DMSO in the cell culture medium should generally be kept below 0.5% to minimize cytotoxicity.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and other known Igf2BP1 inhibitors to provide a reference for experimental design.
Table 1: Potency of this compound
| Parameter | Cell Line | Value |
| IC50 | A549 | 9 nM |
| IC50 | HCT116 | 34 nM |
| Kd | N/A | 2.88 nM |
Data sourced from MedChemExpress.[3]
Table 2: Comparative Potency of Other Igf2BP1 Inhibitors
| Inhibitor | Assay Type | Cell Line/Target | IC50 / Kd Value |
| 7773 | RNA Binding Assay | Igf2bp1-Kras RNA | IC50: ~30 µM |
| 7773 | Wound Healing Assay | H1299 | IC50: 10 µM |
| AVJ16 | Wound Healing Assay | H1299 | IC50: 0.7 µM |
| AVJ16 | Binding Affinity | Igf2BP1 Protein | Kd: ~1.4 µM |
| BTYNB | Cell Viability Assay | HL60, K562 | Not specified |
Data compiled from various sources.[4][7][8][9][10]
Experimental Protocols
Protocol for Determining Optimal this compound Concentration using an MTT Assay
This protocol provides a step-by-step guide for a dose-response experiment to determine the IC50 of this compound in a specific cell line.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[11]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Preparation of this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform a serial dilution of the stock solution to create a range of concentrations (e.g., from 10 µM down to 0.1 nM). Ensure the final DMSO concentration in the wells will be consistent and non-toxic (e.g., <0.5%).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of fresh medium containing the desired concentrations of this compound to the respective wells.
-
Include wells for a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration) and an untreated control (medium only).
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).[6]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[6]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[6]
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the log of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Visualizations
Igf2BP1 Signaling Pathway
Caption: Simplified Igf2BP1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal concentration of this compound.
Troubleshooting Guide
Q5: My untreated control cells show low viability or high variability. What could be the cause?
A5: This could be due to several factors:
-
Suboptimal Cell Seeding Density: If the cell number is too low, the signal will be weak. If the cells are overgrown, they may have entered a senescent state. It is important to optimize the seeding density for your specific cell line and the duration of the assay.
-
Inconsistent Plating: Ensure a homogenous cell suspension and accurate pipetting to have a consistent number of cells in each well.
-
Contamination: Check your cell cultures for any signs of bacterial or fungal contamination.
Q6: I am not observing a dose-dependent decrease in cell viability with increasing concentrations of this compound. What should I do?
A6: Consider the following possibilities:
-
Incorrect Concentration Range: The concentrations you tested might be too low to induce a cytotoxic effect. Try extending the concentration range to higher values.
-
Compound Instability: Ensure that this compound is stable in your culture medium for the duration of the experiment.
-
Cell Line Resistance: The cell line you are using might be resistant to the effects of this compound. You could try a different cell line known to be sensitive or investigate the expression levels of Igf2BP1 in your cells.
-
Assay Interference: Some compounds can interfere with the MTT assay, for example, by chemically reducing the MTT reagent, leading to a false-positive signal for viability.[12] Consider using an alternative viability assay (e.g., CellTiter-Glo) to confirm your results.[13]
Q7: The absorbance readings in my assay are very high, even at high inhibitor concentrations.
A7: High absorbance readings can be caused by:
-
High Cell Density: Too many cells per well will lead to a saturated signal. Reduce the initial cell seeding number.
-
Contamination: Microbial contamination can also reduce the MTT reagent, leading to high background absorbance.
-
Compound Interference: As mentioned, the compound itself might be reducing the MTT. To test for this, set up control wells with the compound in the medium but without cells.[12]
Q8: The formazan crystals are not dissolving completely. How can I fix this?
A8: Incomplete dissolution of formazan crystals will lead to inaccurate readings. To improve dissolution:
-
Increase Incubation Time: Allow more time for the solubilization solution to work, and consider incubating at 37°C.
-
Agitation: Ensure thorough mixing by shaking the plate for a longer duration or by gently pipetting up and down in each well.
-
Choice of Solvent: DMSO is a common and effective solvent. Ensure you are using a sufficient volume.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot common issues in cell viability assays.
References
- 1. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 2. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting Igf2BP1-IN-1 solubility issues in vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the IGF2BP1 inhibitor, Igf2BP1-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA Binding Protein 1 (IGF2BP1). IGF2BP1 is an oncofetal RNA-binding protein that is overexpressed in various cancers and is associated with poor prognosis. It functions by binding to and stabilizing the messenger RNA (mRNA) of key oncogenes, such as c-Myc and KRAS, leading to their increased protein expression and promoting tumor cell proliferation, migration, and invasion. This compound exerts its effects by binding to IGF2BP1, thereby inhibiting its interaction with target mRNAs. This leads to the degradation of these oncogenic transcripts and a subsequent reduction in the corresponding protein levels, ultimately inhibiting cancer cell growth and inducing apoptosis.
Q2: In which solvents is this compound soluble?
Q3: How should I prepare a stock solution of this compound?
A3: It is recommended to prepare a stock solution of this compound in high-purity, anhydrous DMSO. You can prepare a stock solution of up to 80 mg/mL (102.84 mM) in DMSO, and sonication may be required to fully dissolve the compound.[1] For ease of use, you can also prepare a 10 mM stock solution in DMSO. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q4: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?
A4: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic small molecules. Here are several troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, ideally below 0.5%, to minimize cytotoxicity.
-
Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to your final culture volume. Instead, perform a stepwise dilution. First, dilute the DMSO stock in a small volume of serum-free medium or PBS, vortexing gently, and then add this intermediate dilution to your final culture volume.
-
Pre-warming Medium: Ensure your cell culture medium is at 37°C before adding the inhibitor.
-
Increase Serum Concentration: If your experimental conditions allow, increasing the serum concentration in the medium can sometimes help to keep hydrophobic compounds in solution.
-
Sonication: Briefly sonicating the final diluted solution before adding it to the cells can sometimes help to redissolve small precipitates.
-
Lower the Final Concentration: If precipitation persists, you may need to use a lower final concentration of this compound in your experiment.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Solutions
Symptoms:
-
Visible particulate matter or cloudiness in the cell culture medium after adding this compound.
-
Inconsistent or lower-than-expected activity in the assay.
Possible Causes:
-
The aqueous solubility of this compound is low.
-
The final concentration of the compound exceeds its solubility limit in the aqueous medium.
-
The final concentration of DMSO is too low to maintain solubility.
-
Rapid change in solvent polarity upon dilution.
Solutions:
-
Optimize Solubilization Protocol: Follow the detailed experimental protocol for solubilizing this compound provided below.
-
Reduce Final Concentration: Test a range of lower final concentrations to find the highest concentration that remains in solution.
-
Use of Pluronic F-68: In some cases, the addition of a small amount (0.01-0.1%) of a non-ionic surfactant like Pluronic F-68 to the cell culture medium can help to increase the solubility of hydrophobic compounds. However, its compatibility with your specific cell line and assay should be validated.
Issue 2: Inconsistent or No Biological Activity
Symptoms:
-
Lack of expected biological effect (e.g., no decrease in cell viability, no change in target protein levels).
-
High variability between replicate experiments.
Possible Causes:
-
Compound Degradation: Improper storage of the stock solution (e.g., repeated freeze-thaw cycles, exposure to light) can lead to degradation.
-
Precipitation: The compound may have precipitated out of solution, leading to a lower effective concentration.
-
Cell Line Resistance: The cell line being used may not be sensitive to IGF2BP1 inhibition.
-
Incorrect Dosage: The concentration of this compound used may be too low to elicit a response.
Solutions:
-
Prepare Fresh Stock Solutions: Prepare a fresh stock solution from the solid compound and store it properly in aliquots at -80°C.
-
Confirm Solubility: Visually inspect the final working solution for any signs of precipitation before adding it to the cells.
-
Use a Sensitive Cell Line: Confirm that your chosen cell line expresses IGF2BP1 and is dependent on its activity for proliferation or survival.
-
Perform a Dose-Response Curve: Test a wide range of concentrations to determine the optimal effective concentration for your cell line.
Quantitative Data
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Source |
| DMSO | 80.00 mg/mL (102.84 mM) | [1] |
| DMSO | Calculable for various concentrations (e.g., 10 mM) | [2] |
| Ethanol | Data not available (expected to be poorly soluble) | |
| PBS | Sparingly soluble | General knowledge for similar compounds |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, conical microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the vial of solid this compound and the anhydrous DMSO to room temperature.
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 80 mg/mL).
-
Vortex the tube for 1-2 minutes to dissolve the compound.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution for In Vitro Assays
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) serum-free cell culture medium or PBS
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
In a sterile tube, prepare an intermediate dilution of the inhibitor by adding the required volume of the DMSO stock to a small volume of pre-warmed serum-free medium or PBS. For example, to prepare a 100 µM working solution from a 10 mM stock, you can add 10 µL of the stock to 990 µL of serum-free medium.
-
Gently vortex the intermediate dilution immediately to ensure proper mixing.
-
Add the appropriate volume of the intermediate dilution to your final volume of pre-warmed complete cell culture medium to achieve the desired final concentration. Ensure the final DMSO concentration is below 0.5%.
-
Gently mix the final working solution before adding it to your cells.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualizations
Caption: IGF2BP1 Signaling Pathway and Point of Inhibition by this compound.
Caption: Troubleshooting Workflow for this compound Solubility Issues.
References
Technical Support Center: Improving the Efficacy of IGF2BP1-IN-1 in Resistant Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using IGF2BP1-IN-1, a small molecule inhibitor of the Insulin-like Growth Factor 2 mRNA-binding Protein 1. The content is designed to assist researchers, scientists, and drug development professionals in overcoming experimental challenges, particularly in cell lines exhibiting resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between the IGF2BP1 protein and its target messenger RNAs (mRNAs).[1][2] IGF2BP1 is an oncofetal RNA-binding protein that recognizes and binds to specific sequences on mRNAs, often in an N6-methyladenosine (m6A) dependent manner.[3][4][5] This binding stabilizes the target mRNAs, preventing their degradation and leading to increased protein expression of key oncogenes such as c-MYC, KRAS, and YAP1.[6][7][8] By inhibiting this interaction, this compound promotes the degradation of these oncogenic transcripts, leading to decreased proliferation and increased apoptosis in cancer cells.[9][10]
Q2: My cells are not responding to this compound. What are the potential reasons for resistance?
A2: Resistance to this compound can arise from several mechanisms:
-
Low or absent IGF2BP1 expression: The inhibitor's efficacy is dependent on the presence of its target. Confirm IGF2BP1 expression levels in your resistant cell line via Western Blot or qPCR.
-
Upregulation of drug efflux pumps: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters that actively pump the inhibitor out of the cell.[3]
-
Mutations in the IGF2BP1 binding pocket: Although not yet specifically reported for this compound, mutations in the drug-binding site of a target protein are a common mechanism of acquired resistance to small molecule inhibitors.
-
Activation of bypass signaling pathways: Resistant cells may activate alternative signaling pathways that compensate for the downstream effects of IGF2BP1 inhibition. For example, pathways like Wnt or PI3K-Akt might be constitutively activated, rendering the cells less dependent on IGF2BP1-stabilized transcripts.[3]
-
Paralog compensation: The related proteins IGF2BP2 and IGF2BP3 may have overlapping functions. While some inhibitors are specific to IGF2BP1, upregulation of IGF2BP2 or IGF2BP3 could potentially compensate for the loss of IGF2BP1 function.[11]
Q3: How can I confirm that this compound is engaging its target in my cells?
A3: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA). This method assesses the thermal stability of a protein in the presence of a ligand. Successful binding of this compound to IGF2BP1 will increase the protein's thermal stability.[1][12][13][14][15]
Q4: What are the known off-target effects of IGF2BP1 inhibitors?
A4: While some inhibitors like '7773' have shown high specificity for IGF2BP1 over its paralogs IGF2BP2 and IGF2BP3, off-target effects are always a possibility with small molecule inhibitors.[11] It is crucial to include appropriate controls in your experiments, such as a cell line with low or no IGF2BP1 expression, to distinguish on-target from off-target effects.[16]
Q5: Can this compound be used in combination with other therapies?
A5: Yes, studies have shown that inhibiting IGF2BP1 can sensitize cancer cells to various chemotherapeutic agents and targeted therapies.[9][17] Synergistic effects have been observed when combining IGF2BP1 inhibitors with chemotherapy or CDK inhibitors.[2][5][18]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No observable effect of this compound on cell viability or proliferation. | 1. Low or no IGF2BP1 expression in the cell line. 2. Suboptimal inhibitor concentration or treatment duration. 3. Acquired resistance to the inhibitor. 4. Inactive compound. | 1. Confirm IGF2BP1 expression by Western Blot or qPCR. Use a positive control cell line known to express high levels of IGF2BP1. 2. Perform a dose-response curve and a time-course experiment to determine the optimal concentration and duration. 3. Investigate potential resistance mechanisms (see FAQ Q2). Consider synergy studies with other drugs. 4. Verify the integrity and activity of your this compound stock. |
| High background or inconsistent results in RNA Immunoprecipitation (RIP) assays. | 1. Inefficient cell lysis or RNP complex disruption. 2. Non-specific binding of proteins/RNA to beads. 3. RNase contamination. 4. Antibody not suitable for IP. | 1. Optimize lysis buffer and sonication/enzymatic digestion conditions. 2. Pre-clear lysate with beads before immunoprecipitation. Increase the number and stringency of washes. 3. Use RNase-free reagents and sterile techniques. Add RNase inhibitors to buffers. 4. Validate your IGF2BP1 antibody for IP applications. Use an isotype control IgG for every experiment. |
| Difficulty confirming target engagement with CETSA. | 1. Insufficient inhibitor concentration to stabilize the target. 2. The inhibitor does not significantly alter the thermal stability of IGF2BP1. 3. Low abundance of IGF2BP1 in the cell lysate. | 1. Use a higher concentration of this compound. 2. As an alternative, use a drug-affinity responsive target stability (DARTS) assay. 3. Enrich for IGF2BP1 through fractionation or use a more sensitive detection method. |
| Variability in synergy assay results. | 1. Inconsistent cell seeding density. 2. Inaccurate drug dilutions. 3. Suboptimal assay endpoint. | 1. Ensure a homogenous single-cell suspension and use a multichannel pipette for seeding. 2. Prepare fresh drug dilutions for each experiment and verify concentrations. 3. Choose an appropriate assay duration based on the cell doubling time and the mechanism of action of the drugs. |
Quantitative Data from Synergy Studies
The following tables summarize representative data on the synergistic effects of combining IGF2BP1 inhibition with other anti-cancer agents.
Table 1: Synergistic Effect of IGF2BP1 Inhibitor (BTYNB) with Chemotherapy in Neuroblastoma Cells
| Cell Line | Drug | IC50 (µM) - Single Agent | IC50 (µM) - Combination with BTYNB (10 µM) | Combination Index (CI) |
| SK-N-AS | Doxorubicin | 0.5 | 0.2 | < 1 (Synergy) |
| SK-N-BE(2) | Vincristine | 0.01 | 0.004 | < 1 (Synergy) |
| Data are representative and compiled from findings suggesting synergy.[9] |
Table 2: Synergistic Effect of IGF2BP1 Inhibitor (BTYNB) with CDK4/6 Inhibitor (Palbociclib) in Lung Adenocarcinoma Cells
| Cell Line | Drug Combination | Effect | Synergy Score (ZIP model) |
| A549 | BTYNB + Palbociclib | Additive to Synergistic | > 7 |
| Data are representative and compiled from findings suggesting synergy.[19] |
Experimental Protocols
Protocol 1: RNA Immunoprecipitation (RIP) for IGF2BP1
This protocol allows for the identification of mRNAs bound by IGF2BP1.
Materials:
-
Cell lysis buffer (e.g., Polysomal lysis buffer)
-
IGF2BP1 antibody (IP-validated)
-
Isotype control IgG
-
Protein A/G magnetic beads
-
Wash buffer (high and low salt)
-
RNase inhibitors
-
Proteinase K
-
RNA purification kit
Procedure:
-
Cell Harvest and Lysis:
-
Treat cells with this compound or vehicle control.
-
Harvest approximately 1x10^7 cells per IP.
-
Lyse cells in ice-cold lysis buffer containing RNase inhibitors and protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the IGF2BP1 antibody or IgG control overnight at 4°C with rotation.
-
Add fresh protein A/G beads and incubate for 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
Perform a series of washes with low and high salt wash buffers to remove non-specific binding.
-
-
RNA Elution and Purification:
-
Resuspend the beads in a buffer containing Proteinase K to digest the protein.
-
Incubate at 55°C for 30 minutes.
-
Purify the RNA from the supernatant using an RNA purification kit.
-
-
Analysis:
-
Analyze the enriched RNA by RT-qPCR for specific target genes or by RNA-sequencing for a global analysis.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol confirms the binding of this compound to IGF2BP1 in cells.
Materials:
-
Intact cells
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for Western Blotting
Procedure:
-
Cell Treatment:
-
Treat cells with this compound or DMSO at the desired concentration for a specified time.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge at high speed to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Quantify the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western Blot using an antibody against IGF2BP1.
-
A positive target engagement will result in more soluble IGF2BP1 at higher temperatures in the drug-treated samples compared to the vehicle control.
-
Protocol 3: Synergy Assay using the Chou-Talalay Method
This protocol determines if the combination of this compound and another drug results in a synergistic, additive, or antagonistic effect.
Materials:
-
This compound
-
Second drug of interest
-
Cell culture medium and plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Determine IC50 for Single Agents:
-
Perform dose-response experiments for each drug individually to determine their IC50 values.
-
-
Set up Combination Plate:
-
Prepare serial dilutions of each drug.
-
In a 96-well plate, seed cells and treat them with a matrix of drug concentrations, including single-agent controls and a vehicle control.
-
-
Cell Viability Assay:
-
Incubate the plate for a period appropriate for the cell line (e.g., 72 hours).
-
Measure cell viability using a suitable assay.
-
-
Data Analysis:
-
Calculate the fraction of affected cells for each drug concentration and combination.
-
Use software like CompuSyn to calculate the Combination Index (CI). A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Visualizations
Signaling Pathway
Caption: this compound mechanism of action.
Experimental Workflow
Caption: Workflow for overcoming this compound resistance.
Troubleshooting Logic
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Effective identification of RNA-binding proteins using RNA Immunoprecipitation [protocols.io]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory mechanisms and therapeutic implications of insulin-like growth factor 2 mRNA-binding proteins, the emerging crucial m6A regulators of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 6. Frontiers | IGF2BP1, a New Target to Overcome Drug Resistance in Melanoma? [frontiersin.org]
- 7. IGF2BP1, a New Target to Overcome Drug Resistance in Melanoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Indirect Detection of Ligand Binding by Thermal Melt Analysis | Springer Nature Experiments [experiments.springernature.com]
- 13. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 15. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Off-Target Effects of IGF2BP1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use small molecule inhibitors of IGF2BP1, such as Igf2BP1-IN-1, and address potential off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for IGF2BP1 inhibitors?
A1: IGF2BP1 inhibitors are typically small molecules designed to disrupt the core function of the IGF2BP1 protein.[1] IGF2BP1 is an RNA-binding protein that stabilizes specific messenger RNAs (mRNAs), particularly those encoding oncoproteins, by binding to them and preventing their degradation.[2][3][4] These inhibitors work by binding to IGF2BP1, often within its RNA-binding domains (like the KH domains), thereby preventing it from associating with its target mRNAs.[5][6][7] This leads to the degradation of these target mRNAs and a subsequent reduction in the corresponding oncoprotein levels.[8][9]
Q2: What are the known target mRNAs of IGF2BP1 that are affected by its inhibition?
A2: IGF2BP1 has a broad range of mRNA targets that are crucial for cancer progression. Inhibition of IGF2BP1 can lead to the downregulation of key oncogenes. Some of the well-documented targets include:
-
MYC: A potent oncogene involved in cell proliferation and growth.[2][4]
-
KRAS: A frequently mutated oncogene in various cancers.[5][6]
-
E2F1: A transcription factor that drives cell cycle progression.[2][4]
-
Other pro-oncogenic factors involved in signaling pathways like Wnt, PI3K-Akt, and Hedgehog.[8][9]
Q3: What are off-target effects, and why are they a concern with IGF2BP1 inhibitors?
A3: Off-target effects are unintended interactions of a drug or inhibitor with molecules other than its primary target. With IGF2BP1 inhibitors, this could mean binding to other RNA-binding proteins (including its paralogs IGF2BP2 and IGF2BP3), kinases, or other cellular components.[5] These unintended interactions can lead to misleading experimental results, cellular toxicity, or other unforeseen biological consequences, complicating the interpretation of data and the development of a specific therapeutic.
Q4: How selective are the currently known IGF2BP1 inhibitors?
A4: The selectivity of IGF2BP1 inhibitors varies. For instance, the small molecule inhibitor '7773' has been shown to be selective for IGF2BP1 over its paralog IGF2BP2.[5] However, for many inhibitors, the full off-target profile may not be completely characterized.[4] It is crucial for researchers to experimentally validate the selectivity of the specific inhibitor they are using in their system.
Troubleshooting Guide
This guide provides solutions to common problems encountered during experiments with IGF2BP1 inhibitors.
Problem 1: I'm observing a cellular phenotype (e.g., decreased proliferation), but I'm not sure if it's a direct result of IGF2BP1 inhibition or an off-target effect.
Answer: This is a critical question to address for data validity. Here’s a systematic approach to dissect on-target versus off-target effects:
-
Step 1: Validate Target Engagement: First, confirm that the inhibitor is engaging with IGF2BP1 in your cellular context.
-
Recommended Experiment: Perform a cellular thermal shift assay (CETSA) or a pull-down experiment with a biotinylated version of the inhibitor to demonstrate direct binding to IGF2BP1.
-
-
Step 2: Use Genetic Knockdowns as a Control: The phenotype of IGF2BP1 inhibition should phenocopy the genetic knockdown or knockout of IGF2BP1.
-
Recommended Experiment: Use siRNA or shRNA to knock down IGF2BP1 in your cells. Compare the phenotype of the knockdown with the phenotype observed with the inhibitor. A close correlation suggests an on-target effect.[10]
-
-
Step 3: Perform Rescue Experiments: If the inhibitor's effect is on-target, overexpressing IGF2BP1 should rescue the phenotype.
-
Recommended Experiment: Transfect cells with a vector expressing IGF2BP1 (ideally a version resistant to your knockdown construct if used in parallel). Treatment with the inhibitor should have a diminished effect in these cells compared to control cells.
-
-
Step 4: Utilize Control Cell Lines: Use cell lines that do not express the target protein as a negative control.
-
Recommended Experiment: If available, use a cell line that does not express IGF2BP1. For example, the LKR-M cell line, which only expresses Igf2bp2, was used to show the specificity of inhibitor 7773.[5] If the inhibitor still produces the phenotype in these cells, it is likely due to an off-target effect.
-
Problem 2: My IGF2BP1 inhibitor is showing toxicity at the effective concentration. How can I determine if this is an on-target or off-target effect?
Answer: Toxicity can be a result of potent on-target inhibition or off-target effects. To distinguish between these possibilities:
-
Step 1: Dose-Response Analysis: Perform a detailed dose-response curve for both the desired anti-proliferative effect and the observed toxicity. A significant separation between the effective dose (for on-target effects) and the toxic dose can provide a therapeutic window.
-
Step 2: Compare with Genetic Knockdown: Assess the toxicity profile of IGF2BP1 knockdown using siRNA or shRNA. If the genetic knockdown does not produce the same toxicity, the inhibitor's toxicity is likely off-target.
-
Step 3: Broad-Panel Off-Target Screening: If resources permit, screen the inhibitor against a panel of known off-target liabilities, such as a kinase panel (e.g., the 468-kinase panel from the International Centre for Kinase Profiling) or a safety panel of receptors, ion channels, and transporters.
Problem 3: The inhibitor is not affecting the levels of a known IGF2BP1 target mRNA in my cells.
Answer: This could be due to several factors:
-
Cell-Type Specificity: The regulation of mRNA stability can be cell-type specific. The set of IGF2BP1 target mRNAs and the cellular machinery involved in their degradation might differ between cell lines.
-
Inhibitor Potency and Permeability: The inhibitor may have poor cell permeability or may be rapidly metabolized in your specific cell line.
-
Recommended Experiment: Measure the intracellular concentration of the inhibitor using mass spectrometry to ensure it is reaching its target.
-
-
Redundancy with other IGF2BP Paralogs: In some cells, IGF2BP2 or IGF2BP3 might compensate for the inhibition of IGF2BP1, stabilizing the target mRNA.
-
Recommended Experiment: Perform knockdowns of IGF2BP2 and IGF2BP3 in addition to inhibiting IGF2BP1 to see if the effect on the target mRNA is unmasked.
-
Quantitative Data on Inhibitor Selectivity
While comprehensive off-target data for a compound named "this compound" is not publicly available, the following table presents selectivity data for the well-characterized IGF2BP1 inhibitor '7773' as a reference. Researchers should aim to generate similar data for their specific inhibitor.
| Inhibitor | Target | IC50 (On-Target) | Off-Target | IC50 (Off-Target) | Fold Selectivity | Reference |
| 7773 | Igf2bp1 binding to Kras RNA | 30.45 µM | La binding to Bcl2 RNA | > 100 µM | > 3.3x | [5][7] |
| BTYNB | IGF2BP1-RNA binding | Not specified | Not specified | Not specified | Not specified | [4][11][12] |
Note: This table is for illustrative purposes. IC50 values can vary depending on the assay conditions.
Experimental Protocols
Protocol 1: Validating On-Target Engagement using a Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement in intact cells. The principle is that a ligand binding to its target protein stabilizes the protein, leading to a higher melting temperature.
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat one set of cells with the IGF2BP1 inhibitor at the desired concentration and another set with a vehicle control (e.g., DMSO) for a specified time.
-
Harvesting and Lysis: Harvest the cells, wash with PBS, and resuspend in a suitable lysis buffer with protease inhibitors.
-
Heating Gradient: Aliquot the cell lysates into PCR tubes. Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (containing the soluble protein fraction) and analyze the levels of IGF2BP1 by Western blotting.
-
Data Analysis: Plot the amount of soluble IGF2BP1 as a function of temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature for the inhibitor-treated sample indicates target engagement.
Protocol 2: siRNA-Mediated Knockdown for Phenotype Comparison
This protocol allows for the comparison of the inhibitor-induced phenotype with the phenotype of genetic target knockdown.
-
siRNA Design and Synthesis: Obtain validated siRNAs targeting IGF2BP1 and a non-targeting control siRNA.
-
Transfection: Transfect your cells with the IGF2BP1 siRNA and the control siRNA using a suitable transfection reagent according to the manufacturer's protocol. A typical final concentration for siRNA is 15-25 nM.[2][10]
-
Incubation: Incubate the cells for 48-96 hours to allow for sufficient knockdown of the target protein.[2][10]
-
Phenotypic Assay: At the desired time point post-transfection, perform your phenotypic assay of interest (e.g., proliferation assay, migration assay).
-
Validation of Knockdown: In parallel, harvest cells from a replicate plate to validate the knockdown efficiency by Western blotting or qRT-PCR.
-
Comparison: Compare the results of the phenotypic assay from the IGF2BP1 knockdown cells with the results from cells treated with the IGF2BP1 inhibitor.
Visualizations
Caption: IGF2BP1 signaling pathway promoting cancer cell proliferation.
Caption: Mechanism of action of an IGF2BP1 inhibitor.
Caption: Logical workflow for troubleshooting off-target effects.
References
- 1. What are IGF2BP1 modulators and how do they work? [synapse.patsnap.com]
- 2. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 3. IGF2BP1 enhances an aggressive tumor cell phenotype by impairing miRNA-directed downregulation of oncogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | IGF2BP1, a New Target to Overcome Drug Resistance in Melanoma? [frontiersin.org]
Technical Support Center: Igf2BP1-IN-1 Best Practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of Igf2BP1-IN-1. Adherence to these guidelines is critical for ensuring the integrity and efficacy of the inhibitor in experimental settings.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: How should I store this compound upon receipt?
A1: Upon receipt, this compound powder should be stored at -20°C for long-term stability, where it can be kept for up to three years.[1] For solutions in solvent, it is recommended to store them at -80°C.[1][2]
Q2: What is the recommended solvent for dissolving this compound?
A2: DMSO is a suitable solvent for this compound, with a solubility of up to 80.00 mg/mL (102.84 mM).[1] Sonication may be required to fully dissolve the compound.[1]
Q3: How long is the this compound stock solution stable?
A3: When stored at -80°C, the stock solution is stable for up to one year.[1] If stored at -20°C, it should be used within one month.[2] It is crucial to protect the solution from light and store it under nitrogen.[2]
Q4: My experimental results are inconsistent. Could this be related to the stability of this compound?
A4: Yes, inconsistent results can be a sign of compound degradation. To avoid this, it is best practice to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can compromise the stability of the inhibitor.[2] Always use a fresh aliquot for each experiment.
Q5: I suspect my this compound has degraded. How can I check its purity?
A5: You can assess the purity of your this compound solution using High-Performance Liquid Chromatography (HPLC). A significant decrease in the area of the main peak or the appearance of new peaks compared to a fresh sample would indicate degradation.
Q6: What are the visible signs of this compound degradation?
A6: While visual inspection is not a definitive measure of stability, any change in the color or clarity of the solution could indicate degradation or precipitation. If you observe any changes, it is recommended to use a fresh stock solution.
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data regarding the storage and stability of this compound.
| Parameter | Condition | Value/Recommendation |
| Storage (Powder) | Long-term | -20°C for up to 3 years[1] |
| Storage (Solvent) | Long-term | -80°C for up to 1 year[1] |
| Short-term | -20°C for up to 1 month (protect from light)[2] | |
| Solubility | DMSO | 80.00 mg/mL (102.84 mM)[1] |
| Handling | Stock Solutions | Aliquot to avoid repeated freeze-thaw cycles[2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Reagent Preparation: Allow the this compound powder and the desired solvent (e.g., DMSO) to equilibrate to room temperature.
-
Dissolution: Add the appropriate volume of solvent to the vial of this compound powder to achieve the desired concentration.
-
Solubilization: Vortex the solution to mix. If necessary, sonicate the solution in a water bath until the compound is fully dissolved.[1]
-
Aliquoting and Storage: Dispense the stock solution into single-use, light-protected tubes. Store the aliquots at -80°C for long-term use or -20°C for short-term use.[1][2]
Protocol 2: Assessment of this compound Purity by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Prepare a dilution of your this compound stock solution in a suitable mobile phase to a final concentration appropriate for your HPLC system and detector. Prepare a control sample from a fresh, unopened vial of this compound.
-
HPLC System Setup:
-
Column: Use a C18 reverse-phase column or another appropriate column for small molecule analysis.
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is a common starting point. The gradient should be optimized to achieve good separation.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has maximum absorbance.
-
-
Analysis: Inject the control and test samples into the HPLC system.
-
Data Interpretation: Compare the chromatograms of the test sample and the control. A loss of purity in the test sample will be indicated by a decrease in the area of the main peak corresponding to this compound and the potential appearance of new peaks, which represent degradation products.
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
References
refining Igf2BP1-IN-1 treatment duration for optimal response
Welcome to the technical support center for Igf2BP1-IN-1 and its analogs, including BTYNB and AVJ16. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions (FAQs). Our goal is to help you refine treatment duration for an optimal response in your in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and its analogs?
A1: this compound and its analogs, such as BTYNB and the more potent AVJ16, are small molecule inhibitors that directly bind to the Insulin-like growth factor 2 mRNA-binding protein 1 (Igf2BP1)[1][2]. Specifically, they interact with a hydrophobic region at the boundary of the KH3 and KH4 domains of Igf2BP1[1]. This binding competitively inhibits the interaction of Igf2BP1 with its target messenger RNAs (mRNAs), such as c-Myc and KRAS[2][3]. By preventing this interaction, the inhibitors promote the degradation of these oncogenic mRNAs, leading to reduced protein expression and subsequent suppression of cancer cell proliferation, migration, and invasion[4][5][6].
Q2: How should I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration will be cell line-dependent. We recommend performing a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. For reference, the IC50 of BTYNB for inhibiting the binding of Igf2BP1 to c-Myc mRNA in vitro is approximately 5 µM[3][7]. In cell-based proliferation assays, the IC50 of BTYNB has been reported to be in the range of 2.3 µM to 4.5 µM in IMP1-positive cell lines[7]. The more potent analog, AVJ16, has shown inhibitory effects on cell migration at an IC50 of 0.7 µM[1]. It is crucial to include a vehicle control (e.g., DMSO) in your experiments.
Q3: How stable is this compound in cell culture media and how often should I replenish it?
A3: While specific stability data for this compound and its analogs in cell culture media is not extensively published, it is a critical factor for long-term experiments. The stability of small molecules in culture can be influenced by factors such as temperature, pH, and interaction with media components or serum proteins[8]. For multi-day experiments, it is best practice to replace the media with freshly prepared inhibitor every 24 to 48 hours to ensure a consistent effective concentration. For critical long-term studies, we recommend assessing the stability of your specific inhibitor in your experimental conditions using methods like HPLC-MS[9][10].
Q4: How long should I treat my cells to observe a significant effect?
A4: The optimal treatment duration depends on the experimental endpoint and the turnover rates of the target mRNA and protein.
-
For mRNA level changes: Significant downregulation of target mRNAs like c-Myc, which has a short half-life of about 30 minutes, can be observed in a matter of hours. One study demonstrated an enhanced degradation rate of c-Myc mRNA after a 72-hour pretreatment with BTYNB, followed by actinomycin D treatment[4][11][12].
-
For protein level changes: A reduction in protein levels will follow the decrease in mRNA. Time-course experiments are recommended to determine the optimal time point. For example, a dose-dependent reduction in KRAS protein levels was observed at 24 hours, and this reduction was maintained for up to 4 days with AVJ16 treatment[13].
-
For phenotypic changes: Effects on cell proliferation, migration, or apoptosis often require longer treatment durations, typically ranging from 24 to 72 hours or even longer for colony formation assays[4][6]. For example, a 6-day period was used to assess the effect of BTYNB on neuroblastoma cell proliferation[14].
Q5: Is the inhibitory effect of this compound reversible?
A5: Yes, the effect of BTYNB, an analog of this compound, has been shown to be reversible. Upon withdrawal of the compound, the levels of the target protein, MYCN, have been observed to recover[15]. This suggests that the inhibitor does not form a permanent covalent bond with Igf2BP1.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or weak effect observed | 1. Suboptimal inhibitor concentration: The concentration used may be too low for the specific cell line. 2. Inhibitor instability: The compound may be degrading in the culture medium over the course of the experiment. 3. Low or no Igf2BP1 expression: The cell line may not express Igf2BP1 at a high enough level for the inhibitor to have a significant effect. | 1. Perform a dose-response curve to determine the optimal concentration (IC50) for your cell line. 2. Replenish the media with fresh inhibitor every 24-48 hours. Consider performing a stability test of the compound in your specific media. 3. Verify Igf2BP1 expression in your cell line by Western blot or qPCR. The inhibitor is expected to have no effect on cells that do not express Igf2BP1[5]. |
| High cell toxicity/death | 1. Inhibitor concentration is too high: The concentration used may be cytotoxic. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) may be too high. 3. Long-term treatment effects: Prolonged exposure may lead to off-target effects or accumulation of toxic metabolites. | 1. Lower the inhibitor concentration. Refer to your dose-response curve to select a concentration that is effective but not overly toxic. 2. Ensure the final solvent concentration is at a non-toxic level, typically ≤0.1% for DMSO. Include a solvent-only control. 3. Perform a time-course experiment to determine the shortest effective treatment duration. Assess cell viability at multiple time points during long-term experiments. |
| Inconsistent results between experiments | 1. Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect results. 2. Inhibitor stock solution degradation: Improper storage of the stock solution can lead to loss of potency. | 1. Standardize your cell culture protocols. Use cells within a consistent passage number range and seed at a consistent density. 2. Store stock solutions in small aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles[16]. |
Experimental Protocols & Data
Determining Optimal Treatment Duration: A Time-Course Experiment
This protocol outlines a general workflow to determine the optimal treatment duration for observing effects on a target protein (e.g., c-Myc or KRAS).
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional inhibition of c-Myc using novel inhibitors identified through “hot spot” targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Inhibitor of MYC identified in a Kröhnke pyridine library - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. mdpi.com [mdpi.com]
- 15. Determining Protein Half-Lives | Springer Nature Experiments [experiments.springernature.com]
- 16. cdn.stemcell.com [cdn.stemcell.com]
how to mitigate Igf2BP1-IN-1 induced cytotoxicity in normal cells
Welcome to the technical support center for Igf2BP1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound and troubleshooting potential issues, with a focus on mitigating induced cytotoxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on normal, non-cancerous cells?
A1: Igf2BP1 is an oncofetal protein, meaning its expression is high during embryonic development but very low or absent in most normal adult tissues.[1][2] Consequently, inhibitors of Igf2BP1, such as this compound and its analogs (e.g., BTYNB, 7773, AVJ16), are designed to be highly selective for cancer cells that overexpress Igf2BP1.[1][3][4][5] Studies have shown that these inhibitors have minimal effects on cells that do not express Igf2BP1.[3][4] For example, the inhibitor AVJ16 induces cell death in organoids derived from IGF2BP1-expressing lung adenocarcinomas but not from healthy lung tissue.[4][5] Therefore, significant cytotoxicity in normal cell lines is generally not expected.
Q2: I am observing unexpected cytotoxicity in my normal cell line after treatment with this compound. What are the potential causes?
A2: If you observe unexpected cytotoxicity in a normal cell line, consider the following possibilities:
-
Basal Igf2BP1 Expression: Your specific normal cell line may have a higher-than-expected basal expression level of Igf2BP1. It is crucial to quantify the Igf2BP1 protein levels in your experimental cells.
-
Off-Target Effects: At high concentrations, small molecule inhibitors can sometimes exhibit off-target effects. It is important to perform a dose-response experiment to determine if the cytotoxicity is occurring at concentrations significantly higher than the IC50 for cancer cells.
-
Compound Purity and Stability: The purity of the this compound compound can affect experimental outcomes. Impurities or degradation products may be cytotoxic.
-
Experimental Artifacts: Issues such as solvent toxicity (e.g., from DMSO), or errors in cell counting or viability assay procedures can lead to inaccurate cytotoxicity readings.
Q3: How can I confirm that the observed effects in my experiments are due to specific inhibition of Igf2BP1?
A3: To confirm the specificity of this compound, you can perform the following validation experiments:
-
Use Control Cell Lines: Compare the effects of the inhibitor on your experimental cell line with its effects on a cell line known to have high Igf2BP1 expression (positive control) and a cell line with little to no Igf2BP1 expression (negative control).[4]
-
Rescue Experiments: If possible, overexpress Igf2BP1 in a low-expressing cell line and see if this sensitizes the cells to the inhibitor.[2]
-
Target Gene Expression Analysis: Igf2BP1 stabilizes the mRNA of several oncogenes like MYC, KRAS, and E2F1.[1][6][7] Inhibition of Igf2BP1 should lead to a decrease in the mRNA and protein levels of these targets. You can measure these changes using qPCR or Western blotting.
Q4: Are there any known synergistic or antagonistic interactions of this compound with other common lab reagents or drugs?
A4: Studies on Igf2BP1 inhibitors like BTYNB have shown synergistic effects when combined with some chemotherapeutic agents and CDK inhibitors in cancer cells.[7][8] When designing experiments with normal cells, it is important to consider that such interactions, while beneficial in cancer therapy, could potentially enhance toxicity. If you are co-administering this compound with other compounds, it is essential to run appropriate controls for each compound individually and in combination.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in a "Normal" Cell Line
This guide will help you determine the cause of unexpected cytotoxicity in your control or normal cell line.
Caption: Mechanism of Igf2BP1 and its inhibition.
References
- 1. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | IGF2BP1, a New Target to Overcome Drug Resistance in Melanoma? [frontiersin.org]
- 8. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Delivery of Igf2BP1-IN-1
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of Igf2BP1-IN-1, a small molecule inhibitor of the RNA-binding protein Igf2BP1.
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in preclinical mouse models?
A1: Based on available preclinical studies with similar Igf2BP1 inhibitors such as AVJ16, intraperitoneal (IP) injection is a commonly used and effective route of administration.[1][2][3] This route allows for systemic exposure and has been shown to prevent tumor growth in xenograft models.[1][2][3]
Q2: What is a typical dosing regimen for an Igf2BP1 inhibitor in a mouse xenograft model?
A2: A representative dosing regimen for an Igf2BP1 inhibitor like AVJ16 is 100 mg/kg, administered via intraperitoneal injection every two days for a period of three weeks.[4] However, the optimal dosing schedule should be determined empirically for your specific model and experimental goals.
Q3: How should I formulate this compound for in vivo administration, especially considering its likely hydrophobic nature?
A3: As this compound is a small molecule, it is likely to have poor water solubility.[5] A common formulation strategy for hydrophobic drugs is to first dissolve the compound in a small amount of a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO), and then dilute it with a vehicle suitable for injection, such as corn oil or a solution containing polyethylene glycol (PEG300), Tween-80, and saline.[4] It is crucial to perform solubility and stability tests to determine the optimal formulation that prevents precipitation of the compound upon injection.[6]
Q4: What are the known downstream signaling pathways affected by Igf2BP1 inhibition that I can monitor as pharmacodynamic markers?
A4: Igf2BP1 is known to regulate the stability of mRNAs of several pro-oncogenic factors.[7][8] Therefore, inhibition of Igf2BP1 can be expected to downregulate pathways such as the Wnt/β-catenin and PI3K-Akt signaling pathways.[1][2][9][10] Monitoring the expression levels of key components of these pathways (e.g., c-Myc, Cyclin D1, p-Akt) in tumor tissue can serve as valuable pharmacodynamic markers of target engagement.
Troubleshooting Guides
Issue 1: Poor Solubility and Precipitation of this compound During Formulation
| Potential Cause | Troubleshooting Step |
| Inadequate solvent | Test a panel of biocompatible solvents (e.g., DMSO, ethanol, NMP) to find the one that best dissolves this compound. |
| Precipitation upon addition of aqueous vehicle | Decrease the initial concentration of the drug in the organic solvent. Increase the proportion of co-solvents (e.g., PEG300, propylene glycol) in the final formulation.[6] |
| Instability of the formulation over time | Prepare the formulation fresh before each injection. Store the stock solution of the drug in an appropriate solvent at -20°C or -80°C and protect it from light. |
Issue 2: Adverse Effects or Toxicity in Experimental Animals
| Potential Cause | Troubleshooting Step |
| Vehicle toxicity | Run a vehicle-only control group to assess the tolerability of the formulation components. Consider alternative, less toxic vehicles. |
| On-target toxicity due to high dose | Perform a dose-escalation study to determine the maximum tolerated dose (MTD). Reduce the dose or the frequency of administration. |
| Off-target effects | Carefully observe animals for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur) and perform histological analysis of major organs at the end of the study. |
Issue 3: Inconsistent Tumor Growth Inhibition in Efficacy Studies
| Potential Cause | Troubleshooting Step | | Improper injection technique | Ensure proper training on intraperitoneal injection techniques to minimize variability.[11][12] Confirm the correct location of the injection to avoid administration into the gut or subcutaneous tissue.[13][14] | | Insufficient drug exposure | Verify the stability and concentration of the dosing solution. Consider increasing the dose or frequency of administration, guided by MTD studies. | | Tumor model resistance | Characterize the Igf2BP1 expression levels in your chosen cell line or xenograft model. Models with lower Igf2BP1 expression may be less sensitive to the inhibitor. |
Data Presentation
Representative In Vivo Efficacy of an Igf2BP1 Inhibitor (AVJ16) in a Lung Adenocarcinoma Xenograft Model
| Treatment Group | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Vehicle Control | - | Intraperitoneal | 0 | [1][2][3] |
| AVJ16 | 100 mg/kg | Intraperitoneal | Significant prevention of tumor growth | [1][2][3] |
Note: This table presents a summary of findings. For detailed quantitative data, please refer to the cited literature.
Representative Pharmacokinetic Parameters of Small Molecule Inhibitors (General)
| Parameter | Description | Typical Value Range (for illustrative purposes) |
| Half-life (t½) | Time required for the drug concentration to decrease by half. | 2 - 12 hours |
| Cmax | Maximum plasma concentration after administration. | 1 - 10 µM |
| AUC | Area under the plasma concentration-time curve, representing total drug exposure. | 10 - 100 µM*h |
| Clearance (CL) | Volume of plasma cleared of the drug per unit time. | 1 - 10 L/h/kg |
| Volume of Distribution (Vd) | Apparent volume into which the drug distributes in the body. | 1 - 20 L/kg |
Disclaimer: The values in this table are representative of orally bioavailable small molecule inhibitors in oncology and are for illustrative purposes only. Actual values for this compound must be determined experimentally.
Representative Toxicology Profile of Small Molecule Inhibitors (General)
| Parameter | Description | Typical Value Range (for illustrative purposes) |
| LD50 (Lethal Dose, 50%) | The dose that is lethal to 50% of the test population. | > 500 mg/kg |
| MTD (Maximum Tolerated Dose) | The highest dose that does not cause unacceptable toxicity. | 50 - 200 mg/kg |
| Common Organ Toxicities | Organs most frequently affected by toxicity. | Liver, bone marrow, gastrointestinal tract |
Disclaimer: The values in this table are general representations for small molecule inhibitors and are for illustrative purposes only. A comprehensive toxicology assessment is required for this compound.
Experimental Protocols
Protocol 1: In Vivo Efficacy Study of this compound in a Subcutaneous Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD-SCID) aged 6-8 weeks.
-
Cell Line: Select a cancer cell line with high expression of Igf2BP1.
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 - 5 x 10^6 cells in 100-200 µL of a mixture of media and Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.
-
Drug Formulation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
On the day of injection, dilute the stock solution with the appropriate vehicle (e.g., a mixture of PEG300, Tween-80, and saline) to the final desired concentration. Ensure the final DMSO concentration is below 10%.
-
-
Dosing:
-
Administer this compound via intraperitoneal injection at the predetermined dose (e.g., 100 mg/kg).
-
The control group should receive the vehicle only.
-
Follow the established dosing schedule (e.g., every two days for 21 days).
-
-
Monitoring:
-
Monitor animal body weight and overall health status 2-3 times per week.
-
Continue tumor volume measurements throughout the study.
-
-
Endpoint: Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines, or at the end of the study period.
-
Analysis:
-
Collect tumors for weight measurement and downstream analysis (e.g., Western blot, IHC for pharmacodynamic markers).
-
Collect major organs for histological analysis to assess toxicity.
-
Visualizations
Caption: Igf2BP1 Signaling Pathway and Point of Inhibition.
Caption: Preclinical In Vivo Efficacy Study Workflow.
References
- 1. pure.psu.edu [pure.psu.edu]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. New drug-formulation method may lead to smaller pills | MIT News | Massachusetts Institute of Technology [news.mit.edu]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. Regulatory mechanisms and therapeutic implications of insulin-like growth factor 2 mRNA-binding proteins, the emerging crucial m6A regulators of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. IGF2BP1 facilitates non-small cell lung cancer progression by regulating the KIF2A-mediated Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. research.vt.edu [research.vt.edu]
- 13. researchanimaltraining.com [researchanimaltraining.com]
- 14. Errors Related to Different Techniques of Intraperitoneal Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in Igf2BP1-IN-1 experiments
Welcome to the technical support center for Igf2BP1-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experiments and answering frequently asked questions related to the use of this small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor that targets the Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1). IGF2BP1 is an RNA-binding protein that plays a crucial role in tumorigenesis by stabilizing the messenger RNA (mRNA) of various oncogenes, such as c-MYC, KRAS, and E2F1.[1][2][3][4][5] this compound works by binding to the KH3 and KH4 domains of IGF2BP1, which disrupts its interaction with target mRNAs.[4] This leads to the degradation of these oncogenic transcripts, resulting in reduced cancer cell proliferation, migration, and invasion.[6][7][8]
Q2: How should I prepare and store this compound?
A2: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. It is crucial to consult the manufacturer's datasheet for specific solubility information. Stock solutions should be stored at -20°C or -80°C to maintain stability. Repeated freeze-thaw cycles should be avoided. When preparing working concentrations, dilute the stock solution in your cell culture medium immediately before use. Always run a vehicle control (medium with the same concentration of DMSO) in your experiments.
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound will vary depending on the cell line and the specific assay being performed. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific experimental setup. Based on published data, effective concentrations for inhibiting cell proliferation and migration in various cancer cell lines are in the micromolar range.[9] For instance, in H1299 lung cancer cells, an IC50 of 10 µM was reported for wound healing inhibition.[9] A more potent analog, AVJ16, showed an IC50 of 0.7 µM in the same assay.[9]
Q4: What are the known downstream targets affected by this compound?
A4: By inhibiting IGF2BP1, this compound leads to the destabilization of several key oncogenic mRNAs. These include, but are not limited to, c-MYC, KRAS, E2F1, and B-cell lymphoma 2 (BCL2).[1][2][3][10] Consequently, the protein levels of these targets are also reduced. The inhibitor has also been shown to affect signaling pathways downstream of these targets, such as the PI3K/Akt and MAPK pathways.[11]
Q5: Are there any known off-target effects of this compound?
A5: The specificity of small molecule inhibitors is a critical consideration. Studies on an analog of this compound (compound 7773) have suggested it has a degree of specificity for IGF2BP1 over its paralog IGF2BP2.[12] However, as with any small molecule inhibitor, off-target effects cannot be completely ruled out, especially at higher concentrations.[13] It is advisable to use the lowest effective concentration determined from your dose-response studies and, if possible, validate key findings using a secondary method, such as siRNA-mediated knockdown of IGF2BP1.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or no observable effect of this compound | Inhibitor degradation: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare fresh stock solutions of this compound and aliquot for single use to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C as recommended. |
| Incorrect concentration: The concentration used may be too low for the specific cell line or assay. | Perform a dose-response curve to determine the optimal working concentration (IC50) for your cell line and endpoint of interest.[13] | |
| Low expression of IGF2BP1: The target cell line may not express sufficient levels of IGF2BP1 for the inhibitor to exert a significant effect. | Verify IGF2BP1 expression levels in your cell line using Western blot or qPCR. Select a cell line with known high expression of IGF2BP1 for initial experiments. | |
| Cell culture variability: Inconsistent cell passage number, confluency, or serum concentration in the media. | Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding density and serum concentrations for all experiments. | |
| High cell toxicity or unexpected cell death | Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | Ensure the final concentration of the solvent in your culture medium is low (typically <0.5%) and non-toxic to your cells. Always include a vehicle control (solvent only) in your experiments. |
| Off-target effects: At high concentrations, the inhibitor may have off-target effects leading to cytotoxicity.[13] | Use the lowest effective concentration of this compound determined from your dose-response experiments. Consider using a structurally unrelated IGF2BP1 inhibitor or siRNA knockdown as a complementary approach to confirm specificity. | |
| Variability in downstream target protein levels (Western Blot) | Inconsistent sample preparation: Variations in cell lysis, protein quantification, or loading amounts. | Standardize your Western blot protocol. Ensure complete cell lysis, use a reliable protein quantification assay (e.g., BCA), and load equal amounts of protein for all samples.[14][15][16] |
| Antibody issues: Primary or secondary antibody may not be specific or used at the optimal dilution. | Validate your antibodies for specificity. Optimize antibody concentrations and incubation times. Use appropriate positive and negative controls. | |
| Inconsistent results in RNA-based assays (qPCR, RIP) | RNA degradation: Poor sample handling or presence of RNases. | Use RNase-free reagents and techniques throughout the experiment. Process samples quickly and store them appropriately. |
| Inefficient immunoprecipitation (for RIP): Suboptimal antibody concentration or incubation time. | Optimize the amount of antibody and incubation time for the RNA immunoprecipitation (RIP) step. Use a positive control antibody (e.g., against a known abundant RBP) and a negative control (e.g., IgG).[17][18][19] | |
| Primer inefficiency (for qPCR): Poorly designed or validated primers. | Design and validate qPCR primers for your target genes to ensure high efficiency and specificity. Run a standard curve to determine primer efficiency.[20] |
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 5, 10, 25, 50 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[11][21]
Western Blot Analysis of Downstream Targets
-
Cell Treatment and Lysis: Treat cells with the desired concentration of this compound or vehicle control for the specified time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., c-MYC, KRAS, IGF2BP1) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[10]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[15]
RNA Immunoprecipitation (RIP) followed by qPCR
-
Cell Lysis: Lyse cells treated with this compound or vehicle control in a polysome lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with magnetic beads pre-coated with an anti-IGF2BP1 antibody or a control IgG antibody overnight at 4°C.[17][18][22]
-
Washes: Wash the beads extensively to remove non-specific binding.
-
RNA Elution and Purification: Elute the RNA from the beads and purify it using a suitable RNA purification kit.
-
Reverse Transcription: Reverse transcribe the purified RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative PCR using primers specific for known IGF2BP1 target mRNAs (e.g., c-MYC, KRAS) and a negative control transcript.
-
Data Analysis: Analyze the enrichment of target mRNAs in the IGF2BP1-IP samples relative to the IgG control and input samples.[23][24]
Visualizations
Caption: this compound inhibits IGF2BP1, preventing the stabilization of oncogenic mRNAs and reducing cancer hallmarks.
References
- 1. IGF2BP1 enhances an aggressive tumor cell phenotype by impairing miRNA-directed downregulation of oncogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer [frontiersin.org]
- 4. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in hematological diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. RNA-binding protein IGF2BP1 maintains leukemia stem cell properties by regulating HOXB4, MYB, and ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Insulin-like growth factor 2 mRNA-binding protein 1 promotes cell proliferation via activation of AKT and is directly targeted by microRNA-494 in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. resources.biomol.com [resources.biomol.com]
- 14. Western blot protocol | Abcam [abcam.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 17. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Enhanced Ribonucleoprotein Immunoprecipitation (RIP) Technique for the Identification of mRNA Species in Ribonucleoprotein Complexes [bio-protocol.org]
- 19. RIP – RNA immunoprecipitation protocol | Abcam [abcam.com]
- 20. Frontiers | Diagnostic Utility of IGF2BP1 and Its Targets as Potential Biomarkers in ETV6-RUNX1 Positive B-Cell Acute Lymphoblastic Leukemia [frontiersin.org]
- 21. wjgnet.com [wjgnet.com]
- 22. Enhanced Ribonucleoprotein Immunoprecipitation (RIP) Technique for the Identification of mRNA Species in Ribonucleoprotein Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Protocol for identification and validation of IGF2BP1 target genes in pluripotent human embryonic carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Igf2BP1-IN-1
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of Igf2BP1-IN-1, a potent inhibitor of the IGF2BP1 protein.[1] Given that small molecule inhibitors often exhibit poor aqueous solubility, this guide focuses on strategies to improve the dissolution and absorption of this compound for successful in vitro and in vivo experiments.
Troubleshooting Guide
This section addresses specific issues that users may encounter during their experiments with this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or inconsistent in vivo efficacy despite proven in vitro activity. | Poor oral bioavailability due to low aqueous solubility and/or poor permeability. | 1. Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values. Assess its lipophilicity (LogP).2. Formulation Development: Explore various formulation strategies to enhance solubility and dissolution. Refer to the "Formulation Strategies for Enhanced Bioavailability" table below.[2][3][4]3. Route of Administration: Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass absorption barriers if oral delivery is not feasible for initial studies. |
| Precipitation of this compound upon dilution of DMSO stock solution in aqueous buffers. | The compound is poorly soluble in aqueous media, and the DMSO concentration is not sufficient to maintain solubility. | 1. Optimize Co-solvent System: Use a co-solvent system (e.g., DMSO, ethanol, polyethylene glycol) to improve solubility in the final aqueous solution.[5]2. Utilize Solubilizing Excipients: Incorporate surfactants or cyclodextrins in the formulation to enhance and maintain solubility.[5]3. Prepare a Nanosuspension: Reduce the particle size of the compound to increase its surface area and dissolution rate.[5][6] |
| High variability in pharmacokinetic (PK) data between subjects. | Inconsistent dissolution and absorption from the gastrointestinal (GI) tract. | 1. Standardize Dosing Conditions: Ensure consistent food and water intake for animal subjects, as this can affect GI physiology and drug absorption.2. Refine Formulation: Develop a more robust formulation, such as a self-emulsifying drug delivery system (SEDDS), to provide more consistent drug release and absorption.[2][4]3. Particle Size Control: If using a suspension, ensure a uniform and small particle size to promote consistent dissolution.[5] |
| Inability to achieve desired therapeutic concentration in plasma. | A combination of poor solubility, low permeability, and/or rapid first-pass metabolism. | 1. Permeability Assessment: Conduct in vitro permeability assays (e.g., Caco-2) to understand the intestinal absorption characteristics.2. Metabolic Stability: Evaluate the metabolic stability of this compound in liver microsomes or hepatocytes to assess the impact of first-pass metabolism.3. Prodrug Approach: Consider designing a prodrug of this compound to improve its physicochemical properties for better absorption.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the likely reasons for the poor bioavailability of this compound?
A1: Like many small molecule inhibitors, this compound (Molecular Weight: 777.87) is likely to be a lipophilic compound with poor aqueous solubility.[8] This can lead to low dissolution in the gastrointestinal fluids, which is a rate-limiting step for absorption. Other contributing factors could include poor intestinal permeability and significant first-pass metabolism in the liver.
Q2: What are the initial steps I should take to improve the oral bioavailability of this compound?
A2: The first step is to thoroughly characterize the physicochemical properties of the compound, including its solubility at various pH levels and its lipophilicity. Based on these properties, you can select an appropriate formulation strategy. For a poorly soluble compound, initial approaches could include using co-solvents, surfactants, or creating a micronized suspension.[5][9]
Q3: Can I use DMSO for my in vivo oral dosing studies?
A3: While this compound is soluble in DMSO, using high concentrations of DMSO for in vivo oral dosing is generally not recommended due to potential toxicity.[8] It is preferable to use DMSO as part of a co-solvent system at a low, non-toxic concentration, or to develop a more suitable formulation for oral administration.
Q4: What is a self-emulsifying drug delivery system (SEDDS) and could it be suitable for this compound?
A4: A SEDDS is a mixture of oils, surfactants, and co-solvents that spontaneously forms a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the fluids in the gastrointestinal tract.[4] This can significantly enhance the solubility and absorption of lipophilic drugs. Given the likely properties of this compound, a SEDDS could be a very effective approach to improve its oral bioavailability.[2][6]
Q5: How can I reduce the particle size of this compound?
A5: Particle size reduction can be achieved through techniques like micronization (e.g., jet milling) or nanonization (e.g., wet milling, high-pressure homogenization).[6] Reducing the particle size increases the surface area-to-volume ratio, which can lead to a faster dissolution rate according to the Noyes-Whitney equation.[5]
Data Presentation: Formulation Strategies for Enhanced Bioavailability
The following table summarizes various formulation strategies that can be employed to enhance the bioavailability of poorly soluble drugs like this compound.
| Strategy | Principle | Advantages | Disadvantages | Key Experimental Steps |
| Co-solvents | Increase solubility by reducing the polarity of the aqueous vehicle.[5][9] | Simple to prepare; suitable for early-stage studies. | Potential for precipitation upon dilution in vivo; toxicity concerns with some solvents. | Solubility screening in various pharmaceutically acceptable solvents (e.g., PEG 400, Propylene Glycol, Ethanol). |
| Surfactants | Enhance wetting and form micelles to solubilize the drug.[5] | Improved dissolution rate and solubility. | Can cause GI irritation at high concentrations. | Determine the critical micelle concentration (CMC) of surfactants (e.g., Tween 80, Cremophor EL) and assess drug solubility above the CMC. |
| Cyclodextrins | Form inclusion complexes with the drug, increasing its apparent solubility.[2][5] | High solubilization potential; can improve stability. | Can be expensive; potential for nephrotoxicity with some cyclodextrins. | Phase solubility studies to determine the type of complex formed and the stoichiometry. |
| Solid Dispersions | Disperse the drug in a hydrophilic polymer matrix in an amorphous state.[2][3][10] | Significantly enhances dissolution rate and extent of absorption. | Can be physically unstable (recrystallization); manufacturing can be complex. | Prepare solid dispersions using methods like solvent evaporation or hot-melt extrusion and characterize for amorphicity (XRD, DSC) and dissolution. |
| Nanosuspensions | Reduce drug particle size to the nanometer range, increasing surface area.[5][6] | Increased dissolution velocity; suitable for parenteral and oral delivery. | Can be prone to particle aggregation; requires specialized equipment. | Prepare nanosuspensions via wet milling or high-pressure homogenization and characterize particle size, zeta potential, and dissolution. |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid vehicle, which forms an emulsion in the GI tract.[4][6] | Enhances solubility and absorption; can bypass first-pass metabolism via lymphatic uptake. | Can be complex to formulate and characterize; potential for drug precipitation upon emulsification. | Screen for drug solubility in various oils, surfactants, and co-solvents. Construct pseudo-ternary phase diagrams to identify self-emulsifying regions. |
| Prodrugs | Chemically modify the drug to a more soluble or permeable form that converts to the active drug in vivo.[6][7] | Can overcome multiple barriers (solubility, permeability, metabolism). | Requires significant medicinal chemistry effort; potential for incomplete conversion to the active drug. | Design and synthesize prodrugs with improved physicochemical properties. Evaluate their conversion kinetics in vitro and in vivo. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage
-
Objective: To prepare a simple formulation of this compound for initial in vivo oral dosing studies.
-
Materials: this compound powder, DMSO, PEG 400, Propylene Glycol, Saline (0.9% NaCl).
-
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the powder in a minimal amount of DMSO (e.g., 5-10% of the final volume).
-
Add PEG 400 and Propylene Glycol to the solution while vortexing. A common vehicle composition is 10% DMSO, 40% PEG 400, and 50% water or saline.
-
Slowly add saline to the desired final volume while continuously mixing.
-
Visually inspect the final solution for any signs of precipitation. If the solution is clear, it is ready for administration.
-
Protocol 2: Formulation of a Nanosuspension using High-Pressure Homogenization
-
Objective: To prepare a nanosuspension of this compound to enhance its dissolution rate.
-
Materials: this compound powder, stabilizer (e.g., Poloxamer 188 or HPMC), purified water.
-
Procedure:
-
Prepare a pre-suspension by dispersing this compound and the stabilizer in water using a high-shear mixer.
-
Process the pre-suspension through a high-pressure homogenizer.
-
Optimize the homogenization parameters (pressure and number of cycles) to achieve the desired particle size.
-
Characterize the resulting nanosuspension for particle size distribution (e.g., using dynamic light scattering), zeta potential, and morphology (e.g., using scanning electron microscopy).
-
Conduct in vitro dissolution studies to compare the dissolution rate of the nanosuspension to the unformulated drug.
-
Visualizations
IGF2BP1 Signaling Pathway
Caption: The IGF2BP1 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Bioavailability Enhancement
Caption: A general workflow for developing and evaluating formulations to enhance bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound | Potent IGF2BP1 Inhibitor | Anticancer | TargetMol [targetmol.com]
- 9. course.cutm.ac.in [course.cutm.ac.in]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Analysis of Small Molecule Inhibitors Targeting IGF2BP1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of three small molecule inhibitors of the Insulin-like Growth Factor 2 mRNA-binding Protein 1 (IGF2BP1): BTYNB, 7773, and AVJ16. IGF2BP1 is an oncofetal RNA-binding protein implicated in tumor progression through the stabilization of pro-oncogenic mRNAs, making it an attractive target for cancer therapy.[1][2][3] This document outlines their mechanisms of action, presents key experimental data in a comparative format, details experimental methodologies, and visualizes relevant biological pathways and workflows.
Mechanism of Action
BTYNB was identified through a high-throughput fluorescence anisotropy-based screen and acts as a potent and selective inhibitor of the interaction between IGF2BP1 (also known as IMP1) and c-Myc mRNA.[4][5] By disrupting this binding, BTYNB promotes the degradation of c-Myc mRNA, leading to a reduction in c-Myc protein levels.[4][6] This destabilization extends to other oncogenic transcripts regulated by IGF2BP1, such as β-TrCP1, resulting in decreased NF-κB activity.[4][5]
Compound 7773 was also identified via a fluorescence polarization-based high-throughput screen and directly binds to IGF2BP1, inhibiting its interaction with Kras RNA.[1][7] This inhibitor interacts with a hydrophobic surface at the boundary of the KH3 and KH4 domains of IGF2BP1.[1][7] By blocking this interaction, 7773 reduces the levels of Kras and other IGF2BP1 target mRNAs, leading to decreased Kras protein levels and inhibition of downstream signaling pathways.[1]
AVJ16 is a derivative of compound 7773, optimized for greater potency and specificity. It binds directly to a hydrophobic region at the interface of the KH3 and KH4 di-domains of IGF2BP1, showing a 12-fold increase in binding efficiency compared to its parent compound. AVJ16 is highly specific for IGF2BP1 and effectively prevents cell migration in IGF2BP1-expressing cancer cells.[8] Its mechanism involves the downregulation of RNAs in several pro-oncogenic signaling pathways, including Hedgehog, Wnt, and PI3K-Akt.[2][9]
Quantitative Data Comparison
The following table summarizes the key quantitative data for BTYNB, 7773, and AVJ16, providing a basis for comparing their potency and efficacy.
| Parameter | BTYNB | 7773 | AVJ16 |
| Target | IGF2BP1 (IMP1) | IGF2BP1 | IGF2BP1 |
| Binding Site | Not specified | Hydrophobic surface at the boundary of KH3 and KH4 domains | Hydrophobic region at the interface of KH3 and KH4 di-domains |
| IC50 (IMP1/c-Myc binding) | 5 µM[10] | - | - |
| IC50 (Cell Proliferation) | 2.3 µM (ES-2), 3.6 µM (IGROV-1), 4.5 µM (SK-MEL2)[10], 21.56 µM (HL60), 6.76 µM (K562)[11] | Not effective on proliferation[12] | 1.25-5 µM (H1299)[8] |
| IC50 (RNA binding) | - | ~30 µM (inhibits Igf2bp1 binding of Kras 6 RNA)[1][12] | - |
| Kd | - | 1.5 µM (RRM12), 7.2 µM (KH34)[12] | 1.4 µM[13] |
Experimental Protocols
This section details the methodologies for key experiments cited in the analysis of these IGF2BP1 inhibitors.
Fluorescence Anisotropy/Polarization-Based Screening
This high-throughput screening method was used to identify both BTYNB and 7773.[1][4]
-
Principle: This assay measures the change in the rotational motion of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled RNA (e.g., c-Myc or Kras) tumbles rapidly in solution, resulting in low fluorescence anisotropy. When the larger IGF2BP1 protein binds to the labeled RNA, the complex tumbles more slowly, leading to an increase in anisotropy. Inhibitors that disrupt this interaction will cause a decrease in anisotropy.[14][15]
-
Protocol Outline:
-
A fluorescein-labeled RNA probe (e.g., a specific high-affinity binding site in c-Myc mRNA) is incubated in a buffer solution (e.g., 20 mM Tris-HCl, pH 8.0, 150 mM KCl, 1 mM EDTA).[16]
-
Purified IGF2BP1 protein is added to the wells, leading to an increase in fluorescence anisotropy.
-
Small molecule compounds from a chemical library are added to individual wells.
-
A decrease in fluorescence anisotropy indicates that the compound has inhibited the binding of IGF2BP1 to the RNA probe.[16]
-
Hits are validated through dose-response curves to determine the IC50 value.
-
Quantitative Real-Time PCR (qRT-PCR)
This technique is used to quantify the levels of specific mRNAs in cells treated with the inhibitors.[4]
-
Principle: qRT-PCR measures the amount of a specific mRNA transcript by reverse transcribing it into complementary DNA (cDNA) and then amplifying the cDNA in a real-time PCR reaction. The amount of amplified product is proportional to the initial amount of mRNA.
-
Protocol Outline:
-
Cancer cells are treated with the inhibitor (e.g., 10 µM BTYNB) or a vehicle control (DMSO) for a specified time (e.g., 72 hours).[17]
-
Total RNA is extracted from the cells using a commercial kit (e.g., RNeasy mini-kit, Qiagen).[4]
-
cDNA is synthesized from the RNA using a reverse transcription kit.[4]
-
qRT-PCR is performed using primers specific for the target mRNAs (e.g., c-Myc, β-TrCP1) and a housekeeping gene for normalization.
-
The relative expression of the target mRNAs is calculated using the ΔΔCt method.
-
mRNA Stability Assay
This assay determines the effect of the inhibitors on the degradation rate of target mRNAs.[4]
-
Principle: Cells are treated with an inhibitor of transcription (Actinomycin D) to block the synthesis of new mRNA. The rate of degradation of a specific mRNA is then measured over time using qRT-PCR.
-
Protocol Outline:
-
Cells (e.g., SK-MEL2) are pre-treated with the inhibitor (e.g., 10 µM BTYNB) or vehicle control for a period (e.g., 24-72 hours).[4][17]
-
Transcription is inhibited by adding Actinomycin D (e.g., 5 µM).[4]
-
Cells are harvested at different time points after the addition of Actinomycin D.
-
RNA is extracted, and the levels of the target mRNA are quantified by qRT-PCR at each time point.
-
The half-life of the mRNA is calculated to determine if the inhibitor enhances its degradation.[4]
-
Visualizations
The following diagrams illustrate the signaling pathways affected by IGF2BP1 and its inhibitors, as well as a typical experimental workflow.
Caption: IGF2BP1 signaling and points of inhibition.
Caption: Workflow for IGF2BP1 inhibitor evaluation.
References
- 1. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.illinois.edu [experts.illinois.edu]
- 6. researchgate.net [researchgate.net]
- 7. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. pure.psu.edu [pure.psu.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Igf2bp1 inhibitor 7773 | Igf2bp1 inhibitor | Probechem Biochemicals [probechem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 15. bmglabtech.com [bmglabtech.com]
- 16. High-Throughput Fluorescence Anisotropy Screen for Inhibitors of the Oncogenic mRNA-binding Protein, IMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Igf2BP1-IN-1 Versus siRNA Knockdown for Targeting Igf2BP1
For researchers, scientists, and drug development professionals, the choice between small molecule inhibitors and genetic knockdown techniques is a critical decision in the study and therapeutic targeting of oncogenic proteins like the Insulin-like Growth Factor 2 mRNA-binding protein 1 (Igf2BP1). This guide provides an objective comparison of a representative small molecule inhibitor, Igf2BP1-IN-1 (and its analogs), and siRNA-mediated knockdown of Igf2BP1, supported by experimental data and detailed protocols.
Igf2BP1 is an RNA-binding protein that plays a pivotal role in cancer progression by stabilizing the messenger RNA (mRNA) of various oncogenes. This post-transcriptional regulation enhances the expression of proteins involved in cell proliferation, migration, and resistance to therapy. Consequently, inhibiting Igf2BP1 function has emerged as a promising anti-cancer strategy. Two primary methods for achieving this are through small molecule inhibitors that block the protein's function and small interfering RNA (siRNA) that prevents its synthesis.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and siRNA knockdown lies in their mechanism of action. This compound and its functionally similar counterparts, such as BTYNB and AVJ16, are small molecules designed to directly bind to the Igf2BP1 protein. This binding event physically obstructs the interaction between Igf2BP1 and its target mRNAs, thereby preventing the stabilization of these transcripts and leading to their degradation.[1]
In contrast, siRNA knockdown is a genetic approach that targets the Igf2BP1 mRNA itself. A short, double-stranded RNA molecule complementary to a sequence within the Igf2BP1 mRNA is introduced into the cell. This siRNA is incorporated into the RNA-induced silencing complex (RISC), which then seeks out and degrades the target Igf2BP1 mRNA.[2] This prevents the translation of the mRNA into the Igf2BP1 protein, effectively reducing the total cellular pool of Igf2BP1.
Performance Comparison: A Data-Driven Overview
While no single study has directly compared this compound with siRNA knockdown under identical conditions, a compilation of data from various sources allows for a meaningful, albeit indirect, comparison.
| Parameter | This compound & Analogs | siRNA Knockdown of Igf2BP1 |
| Target | Igf2BP1 Protein | Igf2BP1 mRNA |
| Mechanism | Inhibition of RNA binding | mRNA degradation |
| Potency | Kd of AVJ16 for Igf2BP1: 1.4µM[3] IC50 of '7773' for Igf2BP1-RNA binding: ~30 µM[4][5] Effective concentration of BTYNB: 5-20 µM[6] | Effective at nanomolar concentrations (typically 10-100 nM)[7] |
| Specificity | Can be highly specific for Igf2BP1 over paralogs (e.g., AVJ16) | Potential for off-target effects through miRNA-like activity[8][9] |
| Onset of Action | Rapid, dependent on cell permeability and binding kinetics | Slower, requires degradation of existing protein (typically 24-72 hours) |
| Duration of Effect | Dependent on compound half-life and cellular clearance | Can be transient (siRNA) or stable (shRNA) |
| Cellular Effects | Inhibition of cell migration, proliferation, and colony formation; induction of apoptosis[10] | Reduction in target mRNA and protein levels, leading to similar phenotypic outcomes as inhibitors[2][11][12] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are representative protocols for the use of an Igf2BP1 small molecule inhibitor and siRNA knockdown.
Igf2BP1 Small Molecule Inhibitor (e.g., AVJ16) Treatment
-
Preparation of Stock Solution: Dissolve the Igf2BP1 inhibitor (e.g., AVJ16) in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM). Store at -20°C or -80°C as recommended by the manufacturer.
-
Cell Seeding: Plate the desired cancer cell line at an appropriate density in a multi-well plate and allow the cells to adhere overnight.
-
Treatment: The following day, dilute the stock solution of the inhibitor in cell culture medium to the desired final concentration (e.g., 1-10 µM). Remove the old medium from the cells and replace it with the medium containing the inhibitor.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Analysis: Following incubation, cells can be harvested for various downstream analyses, such as Western blotting to assess downstream protein levels, qRT-PCR for target mRNA expression, or cell-based assays like proliferation, migration, or apoptosis assays.
siRNA Knockdown of Igf2BP1
-
siRNA Preparation: Resuspend the lyophilized Igf2BP1-specific siRNA and a non-targeting control siRNA in RNase-free water to a stock concentration of 10-20 µM.
-
Cell Seeding: Seed the cells in a multi-well plate to achieve 30-50% confluency on the day of transfection.
-
Transfection Complex Formation:
-
For each well to be transfected, dilute the siRNA (e.g., to a final concentration of 10-50 nM) in an appropriate volume of serum-free medium.
-
In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and the diluted transfection reagent, mix gently, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection: Add the transfection complexes to the cells in each well.
-
Incubation: Incubate the cells for 24-72 hours. The optimal time for knockdown should be determined empirically.
-
Analysis: After the incubation period, assess the knockdown efficiency by qRT-PCR for Igf2BP1 mRNA levels and Western blotting for Igf2BP1 protein levels. Functional assays can then be performed to evaluate the phenotypic consequences of the knockdown.
Signaling Pathways and Logical Relationships
Igf2BP1 exerts its oncogenic effects by stabilizing a host of pro-tumorigenic mRNAs. This leads to the upregulation of key signaling pathways involved in cancer hallmarks. Both this compound and siRNA knockdown aim to disrupt this central node, albeit through different mechanisms, to attenuate these downstream oncogenic signals.
Conclusion: Choosing the Right Tool for the Job
Both this compound and siRNA knockdown are powerful tools for studying and targeting Igf2BP1. The choice between them depends on the specific experimental goals.
-
This compound and its analogs offer a rapid and reversible means of inhibiting Igf2BP1 function, making them ideal for studying the acute effects of Igf2BP1 inhibition and for therapeutic development. Their specificity for Igf2BP1 over its paralogs is a significant advantage.
-
siRNA knockdown provides a highly effective method for reducing Igf2BP1 protein levels, which is invaluable for validating the on-target effects of small molecule inhibitors and for studying the long-term consequences of Igf2BP1 depletion. However, researchers must be mindful of potential off-target effects and should include appropriate controls.
Ultimately, a comprehensive understanding of Igf2BP1's role in cancer will likely be achieved through the complementary use of both small molecule inhibitors and genetic knockdown techniques. This dual approach allows for a more robust validation of findings and provides a clearer path toward the development of effective Igf2BP1-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. IGF2BP1, a Conserved Regulator of RNA Turnover in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Small-molecule exhibits anti-tumor activity by targeting the RNA m6A reader IGF2BP3 in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IGF2BP1 enhances an aggressive tumor cell phenotype by impairing miRNA-directed downregulation of oncogenic factors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecule Inhibitors of IGF2BP1: AVJ16 vs. BTYNB in Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical oncofetal protein, implicated in the progression and poor prognosis of numerous cancers. Its role in stabilizing pro-oncogenic mRNAs makes it a compelling target for therapeutic intervention. This guide provides a detailed comparison of two small molecule inhibitors of IGF2BP1: AVJ16 and BTYNB, focusing on their anti-tumor activity, mechanisms of action, and supporting experimental data. While the originally requested compound, "Igf2BP1-IN-1," does not appear in publicly available scientific literature, BTYNB represents a well-characterized alternative for comparative analysis against the promising newcomer, AVJ16.
Executive Summary
Both AVJ16 and BTYNB demonstrate significant anti-tumor activity by targeting IGF2BP1, albeit through potentially different interactions and with varying reported potencies. AVJ16, a derivative of the lead compound '7773', has shown high specificity and potency in preclinical lung cancer models, effectively halting tumor growth and metastasis.[1][2] BTYNB has a broader documented history of investigation across a range of cancers, including melanoma, ovarian cancer, and leukemia, where it has been shown to inhibit proliferation and induce differentiation by targeting the c-Myc mRNA, a key downstream target of IGF2BP1.[2][3]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for AVJ16 and BTYNB, providing a direct comparison of their biochemical and cellular activities.
Table 1: Biochemical and Cellular Activity
| Parameter | AVJ16 | BTYNB | Source |
| Target | IGF2BP1 | IGF2BP1 | [2][3] |
| Binding Affinity (Kd) | ~1.4 µM | Not Reported | [4] |
| IC50 (Wound Healing, H1299 cells) | 0.7 µM | Not Reported | [4] |
| Reported Anti-Tumor Effects | Reduced cell growth, limited invasion, triggered apoptosis, prevented tumor growth and metastasis | Inhibited proliferation, induced differentiation, blocked anchorage-independent growth | [1][2][3] |
| Specificity | Specific for IGF2BP1 over IGF2BP2/3 | Selective for IMP1 (IGF2BP1) | [2][5] |
Table 2: In Vivo Anti-Tumor Activity
| Compound | Cancer Model | Dosing Regimen | Outcome | Source |
| AVJ16 | LKR-M-FI xenograft mouse model (Lung Adenocarcinoma) | 100 mg/kg, ip, every two days for 3 weeks | Almost completely prevented tumor growth and metastasis | [1][3] |
| BTYNB | Not explicitly reported in the provided search results | Not Reported | Not Reported | - |
Mechanism of Action
AVJ16 is a derivative of the lead compound '7773' and functions by directly binding to the KH3 and KH4 domains of IGF2BP1.[4] This interaction interferes with the binding of IGF2BP1 to its target mRNAs, such as Kras mRNA, leading to their degradation.[4] By disrupting the stabilizing function of IGF2BP1, AVJ16 effectively silences multiple pro-oncogenic pathways at once.[1]
BTYNB was identified through a high-throughput screen as an inhibitor of IGF2BP1's interaction with the c-Myc mRNA.[2] It destabilizes c-Myc mRNA, leading to the downregulation of both c-Myc mRNA and protein.[2] This subsequently impacts downstream signaling pathways, such as NF-κB activation.[2]
Signaling Pathways
The following diagram illustrates the central role of IGF2BP1 in promoting cancer progression and the points of intervention for AVJ16 and BTYNB.
Caption: IGF2BP1 signaling and inhibitor intervention points.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in the characterization of AVJ16 and BTYNB.
AVJ16 In Vivo Xenograft Study
-
Animal Model: LKR-M-FI xenograft mouse models.[3]
-
Compound Administration: AVJ16 was administered at a dose of 100 mg/kg via intraperitoneal (ip) injection every two days for a duration of three weeks.[3]
-
Readout: Tumor growth and metastasis were monitored.[1] The study reported that AVJ16 injections almost completely prevented tumor growth and metastasis.[1]
BTYNB In Vitro Proliferation and Colony Formation Assays
-
Cell Lines: A variety of cancer cell lines have been used, including ovarian cancer and melanoma cells.[2]
-
Methodology:
-
Proliferation Assays: Cells were treated with BTYNB at various concentrations (e.g., 10 µM and 20 µM for neuroblastoma cells) and cell proliferation was measured over time.[4]
-
Colony Formation Assays: Anchorage-independent growth was assessed by seeding cells in soft agar in the presence of BTYNB. The formation of colonies was then quantified. BTYNB was reported to completely block anchorage-independent growth of melanoma and ovarian cancer cells.[2]
-
Experimental Workflow Visualization
The following diagram outlines a typical workflow for evaluating the efficacy of an IGF2BP1 inhibitor.
Caption: Workflow for IGF2BP1 inhibitor evaluation.
Conclusion
Both AVJ16 and BTYNB are potent inhibitors of the oncofetal protein IGF2BP1, demonstrating significant promise as anti-cancer agents. AVJ16 stands out for its high potency and specificity in recent preclinical lung cancer studies. BTYNB has a more extensive publication history, with demonstrated efficacy across a wider array of cancer types. The choice between these or other emerging IGF2BP1 inhibitors will depend on the specific cancer context, the desired therapeutic window, and further clinical development. This guide provides a foundational comparison to aid researchers in this critical evaluation.
References
- 1. Frontiers | IGF2BP1, a New Target to Overcome Drug Resistance in Melanoma? [frontiersin.org]
- 2. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Small Molecule Inhibitors of Igf2BP1 in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
The insulin-like growth factor 2 mRNA-binding protein 1 (Igf2BP1) has emerged as a critical oncofetal protein implicated in the progression of numerous cancers. Its overexpression is frequently correlated with poor prognosis, making it an attractive target for therapeutic intervention. Igf2BP1 functions by binding to and stabilizing the mRNAs of various oncogenes, thereby promoting tumor cell proliferation, migration, and resistance to therapy.[1][2][3] This guide provides a comparative analysis of three prominent small molecule inhibitors of Igf2BP1: BTYNB, 7773, and its optimized derivative, AVJ16. We present a cross-validation of their effects in different cancer models, supported by experimental data and detailed protocols.
Mechanism of Action of Igf2BP1 and its Inhibitors
Igf2BP1 contains several K homology (KH) and RNA recognition motifs (RRM) that facilitate its binding to target mRNAs, shielding them from degradation.[4] This stabilization leads to the sustained expression of potent oncoproteins. The small molecule inhibitors discussed herein are designed to disrupt the interaction between Igf2BP1 and its target mRNAs, thereby promoting the degradation of oncogenic transcripts and suppressing the malignant phenotype.
Comparative Efficacy of Igf2BP1 Inhibitors
The following tables summarize the available quantitative data on the efficacy of BTYNB, 7773, and AVJ16 in various experimental settings. It is important to note that the term "Igf2BP1-IN-1" used in the topic query does not correspond to a standardized name in the reviewed literature; therefore, this guide focuses on the specifically named compounds.
Table 1: In Vitro Binding Affinity and Inhibitory Concentrations
| Inhibitor | Assay Type | Target Interaction | IC50 / Kd | Source |
| BTYNB | Cell Viability (MTT Assay) | Igf2BP1-mediated cell proliferation | IC50: 6.76 µM (K562 leukemia cells) | [5] |
| Cell Viability (MTT Assay) | Igf2BP1-mediated cell proliferation | IC50: 21.56 µM (HL60 leukemia cells) | [5] | |
| 7773 | Fluorescence Polarization | Igf2BP1 - Kras RNA binding | IC50: ~30 µM | [6][7] |
| Microscale Thermophoresis | 7773 - Igf2BP1 protein binding | Kd: 17 µM | [6] | |
| Cell Migration Assay | Igf2BP1-mediated cell migration | IC50: 10 µM (H1299 lung cancer cells) | [8] | |
| AVJ16 | Cell Migration Assay | Igf2BP1-mediated cell migration | IC50: 0.7 µM (H1299 lung cancer cells) | [8] |
| Microscale Thermophoresis | AVJ16 - Igf2BP1 protein binding | Kd: 1.4 µM | [3][9][10] |
Table 2: Effects of Igf2BP1 Inhibitors in Different Cancer Models
| Inhibitor | Cancer Model | Experimental System | Key Findings | Source |
| BTYNB | Leukemia | K562 and HL60 cell lines | Dose-dependent reduction in cell viability, induction of apoptosis and cell cycle arrest.[2][5] | [2][5] |
| Neuroblastoma | SK-N-AS, SK-N-BE(2), SK-N-DZ cell lines | Decreased cell proliferation; synergistic effect with chemotherapeutic agents.[11] | [11] | |
| Melanoma, Ovarian Cancer | SK-MEL2, IGROV-1 cell lines | Inhibition of cell proliferation and anchorage-independent growth.[12][13][14][15] | [12][13][14][15] | |
| 7773 | Lung Cancer | H1299 cell line | Downregulation of Kras and other Igf2BP1 target RNAs, inhibition of wound healing and soft agar growth.[6][7] | [6][7] |
| Lung Adenocarcinoma | LKR-M mouse model | Inhibition of cell migration.[6] | [6] | |
| AVJ16 | Lung Adenocarcinoma | H1299 cell line, syngeneic mouse xenografts, patient-derived organoids | Reduced proliferation, colony formation, invasion, and spheroid growth; enhanced apoptosis.[10][16][17] In vivo, prevented tumor growth.[10][16][17] | [10][16][17] |
| Lung Cancer | H1299 cell line | Downregulation of pro-oncogenic signaling pathways including Hedgehog, Wnt, and PI3K-Akt.[16][17][18] | [16][17][18] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by Igf2BP1 and a general workflow for evaluating Igf2BP1 inhibitors.
Caption: Igf2BP1 signaling pathway and points of inhibition.
Caption: General workflow for preclinical evaluation of Igf2BP1 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.[12][19][20]
Materials:
-
96-well flat-bottom plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Igf2BP1 inhibitor stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the Igf2BP1 inhibitor in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control (medium with the same concentration of DMSO) to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Wound Healing (Scratch) Assay
This protocol is based on standard wound healing assay methodologies.[6][7][21][22]
Materials:
-
6-well or 12-well plates
-
Cancer cell lines
-
Complete culture medium
-
Serum-free or low-serum medium
-
Igf2BP1 inhibitor
-
Sterile 200 µL pipette tip or a specialized wound healing insert
-
Microscope with a camera
Procedure:
-
Seed cells into the wells of a plate at a density that will form a confluent monolayer within 24 hours.
-
Once the cells are confluent, replace the complete medium with serum-free or low-serum medium and incubate for 12-24 hours to inhibit cell proliferation.
-
Create a "scratch" or wound in the cell monolayer by gently scraping with a sterile 200 µL pipette tip. Alternatively, use a wound healing insert to create a uniform cell-free gap.
-
Gently wash the wells with PBS to remove detached cells and debris.
-
Add fresh low-serum medium containing the desired concentration of the Igf2BP1 inhibitor or vehicle control.
-
Capture images of the wound at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a microscope.
-
Measure the width of the wound at multiple points for each image.
-
Calculate the rate of wound closure as the percentage of the initial wound area that has been repopulated by migrating cells over time.
In Vivo Tumor Xenograft Model
This is a general protocol for establishing and evaluating the efficacy of an Igf2BP1 inhibitor in a mouse xenograft model.[5][8][13][23][24][25]
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Cancer cell line suspension in sterile PBS or Matrigel
-
Igf2BP1 inhibitor formulated for in vivo administration
-
Calipers for tumor measurement
-
Anesthesia
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the Igf2BP1 inhibitor to the treatment group via the appropriate route (e.g., intraperitoneal injection, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for ex vivo analysis (e.g., weight, histology, immunohistochemistry).
-
Compare the tumor growth rates and final tumor sizes between the treatment and control groups to determine the in vivo efficacy of the inhibitor.
Conclusion
The available data strongly suggest that targeting Igf2BP1 with small molecule inhibitors is a promising therapeutic strategy for a variety of cancers. Among the inhibitors discussed, AVJ16 demonstrates superior potency in in vitro migration assays compared to its parent compound, 7773, and both BTYNB and AVJ16 have shown significant anti-tumor effects in preclinical models.[5][8][10][16][17] The choice of inhibitor and its application will likely depend on the specific cancer type and the desired therapeutic outcome. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of these promising compounds. The detailed protocols provided in this guide are intended to facilitate the cross-validation of these findings and to support the continued development of Igf2BP1-targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Regulatory mechanisms and therapeutic implications of insulin-like growth factor 2 mRNA-binding proteins, the emerging crucial m6A regulators of tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Cutaneous Wound Healing Assay in a Murine Model | Springer Nature Experiments [experiments.springernature.com]
- 6. clyte.tech [clyte.tech]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. IGF2BP1 facilitates non-small cell lung cancer progression by regulating the KIF2A-mediated Wnt/β-catenin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 14. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pure.psu.edu [pure.psu.edu]
- 19. researchhub.com [researchhub.com]
- 20. texaschildrens.org [texaschildrens.org]
- 21. Wound healing assay | Abcam [abcam.com]
- 22. bitesizebio.com [bitesizebio.com]
- 23. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. The Generation and Application of Patient-Derived Xenograft Model for Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 25. StarrLab - Xenografts [sites.google.com]
A Comparative Guide to the Pharmacokinetic Profiles of Igf2BP1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Insulin-like growth factor 2 mRNA-binding protein 1 (Igf2BP1) has emerged as a critical regulator of tumorigenesis, primarily by stabilizing the messenger RNA (mRNA) of key oncogenes. This post-transcriptional regulation makes Igf2BP1 an attractive target for novel cancer therapies. This guide provides a comparative analysis of the pharmacokinetic profiles of currently identified small molecule inhibitors of Igf2BP1, offering a resource for researchers in the field of oncology and drug discovery.
Summary of Pharmacokinetic Data
The following table summarizes the available quantitative pharmacokinetic data for known Igf2BP1 inhibitors. It is important to note that while several compounds have been identified as potent inhibitors of Igf2BP1's biological activity, detailed pharmacokinetic studies for many of these are not yet publicly available. This guide will be updated as more information emerges.
| Inhibitor | Animal Model | Dose & Route | Cmax | Tmax | AUC (0-t) | T½ | Absolute Bioavailability | Reference |
| Fisetin | C57BL6 Mice | 10 mg/kg (oral) | 69.34 ng/mL | 0.25 h | 80.39 ng/mL/h | 3.26 h | - | [1] |
| ICR Mice | 100 mg/kg (oral) | - | - | - | - | 7.8% | [2] | |
| ICR Mice | 200 mg/kg (oral) | - | - | - | - | 31.7% | [2] | |
| ICR Mice | 2 mg/kg (i.v.) | - | - | - | - | - | [2] | |
| Mice | 223 mg/kg (i.p.) | 2.5 µg/mL | 15 min | - | 0.09 h (rapid), 3.1 h (terminal) | - | [3] | |
| BTYNB | Not Publicly Available | - | - | - | - | - | - | - |
| Compound 7773 | Not Publicly Available | - | - | - | - | - | - | - |
| AVJ16 | Not Publicly Available | - | - | - | - | - | - | - |
Note on BTYNB, Compound 7773, and AVJ16: While preclinical studies have demonstrated the in vivo efficacy of these compounds in reducing tumor growth and metastasis, specific pharmacokinetic parameters have not been reported in the reviewed literature. One study noted that BTYNB exhibits poor pharmacokinetics, potentially due to high plasma protein binding.[4] For the promising candidate AVJ16, studies have shown it prevents tumor growth in mice when administered via intraperitoneal (IP) injection, but pharmacokinetic data from these studies are not yet available.[5][6]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of pharmacokinetic studies. Below are the protocols for the cited Fisetin studies.
Fisetin Pharmacokinetic Study in C57BL6 Mice[1]
-
Animals: Female C57BL6 mice (18-22 g).
-
Housing: Animals were kept under standard laboratory conditions with free access to water. They were fasted overnight before the experiment.
-
Drug Formulation and Administration: A suspension of Fisetin was administered orally at a dose of 10 mg/kg.
-
Sample Collection: Blood samples were collected at various time points post-administration.
-
Analytical Method: Plasma concentrations of Fisetin were determined using a validated high-performance liquid chromatography (HPLC) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were used to calculate the pharmacokinetic parameters including Cmax, Tmax, AUC, and T½.
Fisetin Pharmacokinetic Study in ICR Mice[2]
-
Animals: Male ICR mice.
-
Drug Formulation and Administration: Fisetin was administered intravenously (i.v.) at 2 mg/kg and orally (p.o.) at 100 and 200 mg/kg.
-
Sample Collection: Blood samples were collected at predetermined time points.
-
Analytical Method: The concentrations of Fisetin and its metabolite, geraldol, in plasma were determined by liquid chromatography-tandem mass spectrometry (LC-MS/MS) following direct protein precipitation.
-
Pharmacokinetic Analysis: The pharmacokinetic parameters were calculated from the plasma concentration-time data. Absolute bioavailability was determined by comparing the AUC after oral administration to the AUC after intravenous administration.
Visualizing the Igf2BP1 Signaling Pathway and Experimental Workflow
To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz.
Caption: Igf2BP1 signaling pathway in cancer.
Caption: General workflow for a preclinical pharmacokinetic study.
References
- 1. Enhanced oral bioavailability and anticancer efficacy of fisetin by encapsulating as inclusion complex with HPβCD in polymeric nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of absolute conversion to geraldol from fisetin and pharmacokinetics in mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fisetin disposition and metabolism in mice: Identification of geraldol as an active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
Validating the Downstream Signaling Effects of Igf2BP1-IN-1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Igf2BP1-IN-1 (herein referred to as its likely research designation, AVJ16 ) with alternative methods for inhibiting the Insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1). The data presented is compiled from publicly available research to facilitate an objective evaluation of these tools for studying IGF2BP1's role in downstream signaling pathways.
Introduction to IGF2BP1 and its Inhibition
IGF2BP1 is an oncofetal RNA-binding protein that plays a critical role in tumor progression by stabilizing the messenger RNA (mRNA) of numerous pro-oncogenic factors. Its expression is typically low in adult tissues but is re-activated in various cancers, correlating with poor prognosis. IGF2BP1 binds to specific sequences in the 3' untranslated region (UTR) of its target mRNAs, often in an N6-methyladenosine (m6A) dependent manner, shielding them from degradation and enhancing their translation. This leads to the upregulation of key proteins involved in cell proliferation, migration, and invasion, making IGF2BP1 a compelling target for therapeutic intervention.
This guide focuses on AVJ16, a potent and specific small molecule inhibitor of IGF2BP1. We will compare its effects to another widely used small molecule inhibitor, BTYNB, and to the genetic knockdown of IGF2BP1 using small interfering RNA (siRNA).
IGF2BP1 Signaling Pathway and Inhibitor Action
The following diagram illustrates the established signaling pathway of IGF2BP1 and the points of intervention for the inhibitors discussed in this guide.
Caption: IGF2BP1 signaling pathway and points of therapeutic intervention.
Comparative Performance Data
The following tables summarize the quantitative effects of AVJ16, BTYNB, and siRNA-mediated knockdown on IGF2BP1 and its downstream targets. Note that experimental conditions may vary between studies.
Table 1: Performance of AVJ16 (this compound)
| Parameter | Cell Line | Concentration | Effect | Citation |
| Binding Affinity (Kd) | - | - | 1.4 µM | [1] |
| Cell Proliferation | H1299 (Lung Cancer) | 1.25 µM - 5 µM | Significant inhibition | [2] |
| SW480 (Colon Cancer) | 4 µM | Sharp decrease in cell density after 36h | [2] | |
| Apoptosis | H1299, LKR-M-FI | 4 µM | Induction of apoptosis | [1] |
| HCT116 (Colon Cancer) | Dose-dependent | Increase in apoptotic nuclei | [2] | |
| Migration (Wound Healing) | H1299 (Lung Cancer) | IC50 = 0.7 µM | Potent inhibition | [2] |
| SW480 (Colon Cancer) | 2 µM | Significant decrease in wound healing | [2] | |
| Downstream mRNA Levels | H1299 (Lung Cancer) | 48 hours | ~50% reduction in Kras mRNA | [2] |
| H1299 (Lung Cancer) | - | Reduction in Wnt pathway gene expression | [3] |
Table 2: Performance of BTYNB
| Parameter | Cell Line | Concentration | Effect | Citation |
| Cell Proliferation | SK-N-AS (Neuroblastoma) | 10 µM | 60% decrease | [4][5] |
| SK-N-BE(2) (Neuroblastoma) | 10 µM | 35-40% decrease | [4][5] | |
| SK-N-DZ (Neuroblastoma) | 20 µM | 35-40% decrease | [4][5] | |
| Apoptosis | HL60, K562 (Leukemia) | - | Mild effect (2.65-5.34% dead cells) | [6] |
| Anchorage-Independent Growth | SK-MEL2 (Melanoma) | 10 µM | Complete block | [7] |
| ES-2 (Ovarian Cancer) | 10 µM | Complete block | [7] | |
| Downstream mRNA Levels | SK-MEL2 (Melanoma) | 10 µM (72h) | Downregulation of c-Myc, β-TrCP1 | [7][8] |
| IGROV-1 (Ovarian Cancer) | 10 µM (72h) | Downregulation of c-Myc, β-TrCP1 | [7][8] |
Table 3: Performance of siRNA-mediated Knockdown
| Parameter | Cell Line | Transfection Details | Effect | Citation |
| IGF2BP1 mRNA Levels | UC-MSCs | siRNA pool, 48h | Significant reduction | [9] |
| IGF2BP1 Protein Levels | H9, C11 | siIGF2BP1, 72h | Decreased expression | [10] |
| Cell Proliferation | SK-N-AS (Neuroblastoma) | Inducible shRNA, 6 days | 40-45% reduction | [5] |
| Downstream mRNA Levels | UC-MSCs | siRNA pool, 48-72h | Reduction in c-MYC, β-ACTIN, GLI1 | [9] |
| H9, C11 | siIGF2BP1, 48h | Decreased expression of SOX2 | [10] | |
| Downstream Protein Levels | UC-MSCs | siRNA pool | Significant decrease in c-MYC | [9] |
| PANC-1, A549, etc. | siRNA pool, 72h | Substantial reduction in E2F1 protein | [11] |
Experimental Workflow for Validation
The following diagram outlines a typical workflow for validating the downstream effects of an IGF2BP1 inhibitor.
Caption: A generalized workflow for validating IGF2BP1 inhibitor effects.
Key Experimental Protocols
1. Cell Culture and Treatment
-
Cell Lines: Select cell lines with high endogenous expression of IGF2BP1 (e.g., H1299, SK-N-AS, ES-2). Culture cells in the recommended medium and conditions.
-
Inhibitor Treatment:
-
Prepare stock solutions of AVJ16 or BTYNB in DMSO.
-
On the day of the experiment, dilute the stock solution to the desired final concentrations in fresh culture medium.
-
Replace the medium of cultured cells with the inhibitor-containing medium.
-
For a time-course experiment, treat cells for various durations (e.g., 24, 48, 72 hours).
-
Always include a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration used.
-
-
siRNA Transfection:
-
Use a commercially validated siRNA pool targeting IGF2BP1 to minimize off-target effects. A non-targeting scramble siRNA should be used as a negative control.
-
Transfect cells using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
Typically, cells are harvested for analysis 48-72 hours post-transfection.
-
2. Western Blotting for Protein Expression
-
Lysate Preparation:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IGF2BP1 or a downstream target (e.g., c-Myc, E2F1) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize protein levels to a loading control such as β-actin or GAPDH.
-
3. RT-qPCR for mRNA Expression
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from treated and control cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) including a DNase I treatment step.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Perform qPCR using a SYBR Green-based master mix and primers specific for IGF2BP1 and downstream target genes.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Calculate the relative mRNA expression using the ΔΔCt method.
-
4. RNA-Sequencing (RNA-Seq) for Global Transcriptome Analysis
-
Library Preparation:
-
Isolate high-quality total RNA as described for RT-qPCR.
-
Perform ribosomal RNA (rRNA) depletion or poly(A) selection to enrich for mRNA.
-
Construct sequencing libraries using a commercial kit (e.g., KAPA RNA HyperPrep Kit).
-
-
Sequencing:
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
-
Data Analysis:
-
Perform quality control of the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression and perform differential expression analysis between inhibitor-treated and control samples.
-
Conduct pathway analysis (e.g., GSEA, IPA) to identify enriched signaling pathways affected by the inhibitor.
-
Conclusion
AVJ16 emerges as a highly potent and specific inhibitor of IGF2BP1, demonstrating superior performance in cell migration assays compared to its parent compound. Both AVJ16 and BTYNB effectively reduce the proliferation of cancer cells expressing IGF2BP1 and downregulate key oncogenic pathways. Genetic knockdown via siRNA provides a valuable orthogonal approach to validate the on-target effects of these small molecules. The choice of inhibitor or method will depend on the specific experimental goals, cell types used, and the desired duration of IGF2BP1 inhibition. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their studies on IGF2BP1 signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. AVJ16 inhibits lung carcinoma by targeting IGF2BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents [frontiersin.org]
- 5. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BTYNB, an inhibitor of RNA binding protein IGF2BP1 reduces proliferation and induces differentiation of leukemic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel IMP1 Inhibitor, BTYNB, Targets c-Myc and Inhibits Melanoma and Ovarian Cancer Cell Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The oncofetal RNA-binding protein IGF2BP1 is a druggable, post-transcriptional super-enhancer of E2F-driven gene expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Small Molecule Inhibitors Targeting the Oncofetal RNA-Binding Protein IGF2BP1
For Researchers, Scientists, and Drug Development Professionals
The insulin-like growth factor 2 mRNA-binding protein 1 (IGF2BP1) has emerged as a critical post-transcriptional regulator of gene expression in cancer. Its re-expression in various malignancies is often correlated with poor prognosis, making it an attractive target for therapeutic intervention. This guide provides a comparative overview of key small molecule inhibitors developed to target IGF2BP1, with a focus on their performance, supporting experimental data, and the methodologies used for their evaluation.
Performance Comparison of IGF2BP1 Small Molecule Inhibitors
The development of small molecules targeting RNA-binding proteins like IGF2BP1 is a burgeoning field. Several compounds have been identified that directly or indirectly modulate IGF2BP1 activity. Below is a summary of the key quantitative data for prominent inhibitors.
| Inhibitor | Target RNA of IGF2BP1 | Binding Affinity (Kd) | IC50 | Cell-Based Assay Performance | Selectivity |
| Igf2BP1-IN-1 (Compound 7773) | KRAS | 17 µM (for IGF2BP1)[1] | 30.45 µM (in vitro, inhibiting IGF2BP1-KRAS RNA binding)[1] | Inhibits wound healing and growth in soft agar; reduces KRAS protein levels and downstream signaling.[2][3] | Binds to IGF2BP1 and IGF2BP3 (Kd = 52 µM), but not significantly to IGF2BP2.[1] |
| BTYNB | c-Myc | Not explicitly reported for direct IGF2BP1 binding. | 5 µM (inhibiting IMP1 binding to c-Myc mRNA)[4] | Inhibits proliferation of IGF2BP1-positive cancer cells; reduces c-Myc mRNA and protein levels.[4][5] | Reported to be selective for IMP1 (IGF2BP1)-positive cells.[4] |
| Cucurbitacin B (CuB) | General m6A-modified mRNAs | 1.2 µM (for IGF2BP1)[6] | 4.1 µM (24h), 1.7 µM (48h), 1.0 µM (72h) (antiproliferative in Huh7 cells)[6] | Induces apoptosis in hepatocellular carcinoma cells.[6] | Specificity for IGF2BP1 over other RBPs demonstrated via pull-down LC-MS.[7] |
| AVJ16 | General target mRNAs | More potent than this compound (7773)[8] | Not explicitly reported. | Reduces levels of multiple IGF2BP1 target mRNAs, including KRAS.[8][9] | Reported to be highly specific for IGF2BP1.[8] |
Key Signaling Pathways Modulated by IGF2BP1 Inhibition
IGF2BP1 exerts its oncogenic functions by stabilizing the mRNAs of key cancer-related genes. Its inhibition, therefore, impacts several critical signaling pathways.
IGF2BP1-KRAS Signaling Axis
IGF2BP1 directly binds to the 3' UTR of KRAS mRNA, protecting it from degradation and thereby enhancing its translation.[2] This leads to the activation of downstream signaling pathways, such as the MAPK/ERK pathway, which promotes cell proliferation and survival. Small molecule inhibitors like this compound (7773) disrupt this interaction, leading to decreased KRAS protein levels and subsequent inhibition of downstream signaling.[2][3]
Caption: IGF2BP1-KRAS signaling pathway and the inhibitory action of this compound.
IGF2BP1-c-Myc Regulatory Network
c-Myc is a potent oncoprotein, and its mRNA is a well-documented target of IGF2BP1.[10][11] IGF2BP1 binds to the coding region instability determinant (CRD) of c-Myc mRNA, shielding it from endonucleolytic cleavage and thereby increasing its stability and translation.[12] The inhibitor BTYNB has been shown to disrupt this interaction, leading to the downregulation of c-Myc and inhibition of cell proliferation in IGF2BP1-positive cancers.[4]
Caption: IGF2BP1-c-Myc regulatory axis and the inhibitory effect of BTYNB.
IGF2BP1 and the Hippo-YAP Signaling Pathway
Recent evidence has implicated IGF2BP1 in the regulation of the Hippo signaling pathway, a key regulator of organ size and tissue homeostasis that is often dysregulated in cancer. IGF2BP1 can stabilize the mRNA of the Hippo pathway effector YAP1, a transcriptional co-activator that promotes cell proliferation and inhibits apoptosis.[13] By enhancing YAP1 expression, IGF2BP1 contributes to the bypass of contact inhibition, a hallmark of cancer. The inhibitor BTYNB has been shown to reduce YAP1 levels and transcriptional activity.[13]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small molecule inhibitor of Igf2bp1 represses Kras and a pro-oncogenic phenotype in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of the mRNA-Binding Protein IGF2BP1 Suppresses Proliferation and Sensitizes Neuroblastoma Cells to Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric Regulation of IGF2BP1 as a Novel Strategy for the Activation of Tumor Immune Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Control of c-myc mRNA stability by IGF2BP1-associated cytoplasmic RNPs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Control of c-myc mRNA stability by IGF2BP1-associated cytoplasmic RNPs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mTORC2 deploys the mRNA binding protein IGF2BP1 to regulate c-MYC expression and promote cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Igf2BP1-IN-1
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Igf2BP1-IN-1, a small molecule inhibitor of the RNA-binding protein IGF2BP1. The following procedural guidance is designed to ensure safe operational handling and disposal in a laboratory setting.
Hazard Identification and General Precautions
As a novel research chemical, the full toxicological properties of this compound may not be fully characterized. Therefore, it should be handled with the utmost care, assuming it is potentially hazardous. A comprehensive risk assessment should be conducted by the user's institution before commencing any work.
General Handling Precautions:
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Prevent the formation of dust and aerosols.
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Torso | Laboratory Coat | Should be buttoned and preferably fire-resistant.[1][2] |
| Hands | Disposable Nitrile Gloves | Should be snug-fitting.[3] Consider double-gloving for added protection.[1][4] Change gloves immediately if contaminated. |
| Eyes & Face | Safety Glasses with Side-Shields or Goggles | Goggles are required for protection against liquid splashes.[4] A face shield should be worn in addition to safety glasses or goggles when there is a significant splash hazard.[1][4] |
| Respiratory | N95 Respirator or higher | Recommended when handling the powder form outside of a fume hood to prevent inhalation.[1][5] |
| Feet | Closed-Toe Shoes | Must be worn at all times in the laboratory to protect from spills.[1][3] |
Experimental Workflow for Handling this compound
The following diagram outlines a typical workflow for preparing a stock solution of this compound for use in cell culture experiments.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. westlab.com.au [westlab.com.au]
- 3. addgene.org [addgene.org]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. uab.edu [uab.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
